1,7-Naphthyridin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKLTZGZHDEBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371791 | |
| Record name | 1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-82-1 | |
| Record name | 1,7-Naphthyridin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-Naphthyridin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 1,7-Naphthyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, 1,7-Naphthyridin-8-amine serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. A comprehensive understanding of its chemical properties and a robust methodology for its structural confirmation are paramount for its effective utilization in drug discovery and development. This guide provides a detailed overview of the key chemical characteristics of this compound and outlines the primary analytical techniques employed for its unambiguous structure elucidation.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point in the range of 167-170 °C.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 17965-82-1 | [2] |
| Molecular Formula | C₈H₇N₃ | [2] |
| Molecular Weight | 145.16 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 167-170 °C | [2] |
Synthesis of this compound
While various methods exist for the synthesis of the broader naphthyridine family, a specific and reliable protocol for this compound is crucial for its accessibility in research. One potential synthetic route is adapted from the synthesis of its isomer, 6-amino-1,7-naphthyridine. This would typically involve the construction of the bicyclic naphthyridine core followed by the introduction of the amino group at the C-8 position.
A common strategy for constructing the 1,7-naphthyridine ring system involves the Friedländer annulation, which is the condensation of an ortho-amino-aldehyde or ketone with a compound containing a reactive α-methylene group. For this compound, a plausible approach would involve a precursor such as 2-aminonicotinaldehyde.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Structure Elucidation: A Multi-technique Approach
The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, and together they form a self-validating system for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.
-
Aromatic Protons: The protons on the naphthyridine core are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings and the nitrogen atoms. The specific chemical shifts and coupling constants (J-values) will be characteristic of the substitution pattern on the 1,7-naphthyridine ring system.
-
Amine Protons: The protons of the primary amine group (-NH₂) will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration. Deuterium exchange (addition of D₂O) can be used to confirm the assignment of the -NH₂ protons, as they will be replaced by deuterium, causing the signal to disappear from the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
Aromatic Carbons: The eight carbon atoms of the naphthyridine ring will give rise to distinct signals in the aromatic region of the ¹³C NMR spectrum. The chemical shifts will be influenced by the nitrogen atoms and the amino substituent.
-
Quaternary Carbons: Carbons that are part of the ring fusion and those directly attached to nitrogen atoms will appear as quaternary carbons with distinct chemical shifts.
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Caption: Workflow for NMR-based structure elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
-
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of the molecular ion, which allows for the confirmation of the elemental formula (C₈H₇N₃). The presence of an odd number of nitrogen atoms in the molecule will result in an odd nominal molecular weight, a principle known as the "nitrogen rule".
-
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. The energetic molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments can help to confirm the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretching: As a primary amine, this compound will exhibit two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic naphthyridine ring system will appear in the region of 1450-1650 cm⁻¹.
-
C-N Stretching: The C-N stretching vibration of the aromatic amine will be observed in the 1250-1350 cm⁻¹ region.
-
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the 1590-1650 cm⁻¹ region.
Summary of Expected Spectroscopic Data:
| Spectroscopic Technique | Key Expected Features for this compound |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), broad singlet for NH₂ protons (variable shift). |
| ¹³C NMR | Signals for eight distinct aromatic carbons. |
| Mass Spectrometry (HRMS) | Accurate mass corresponding to the molecular formula C₈H₇N₃. |
| Infrared (IR) Spectroscopy | Two N-H stretches (~3300-3500 cm⁻¹), aromatic C=N/C=C stretches (~1450-1650 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), N-H bend (~1590-1650 cm⁻¹). |
Conclusion
The structural integrity and purity of this compound are fundamental to its successful application as a precursor in medicinal chemistry and drug development. The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and comprehensive analytical workflow for its unambiguous characterization. This guide serves as a foundational resource for researchers, providing the necessary framework for the synthesis and rigorous structural elucidation of this important heterocyclic building block.
References
-
PubChem. This compound. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 1,7-Naphthyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectroscopic signature of 1,7-Naphthyridin-8-amine, a significant heterocyclic compound in medicinal chemistry. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document leverages established spectroscopic principles and comparative data from structurally related analogs to present a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Introduction to this compound
The 1,7-naphthyridine scaffold is a key structural motif in numerous biologically active molecules. The introduction of an amino group at the 8-position creates this compound, a versatile building block for the synthesis of novel therapeutic agents. The precise elucidation of its structure through spectroscopic methods is paramount for quality control, reaction monitoring, and the rational design of new derivatives. This guide serves as a detailed reference for the expected spectroscopic data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals in the aromatic region, corresponding to the protons on the bicyclic ring system, and a characteristic signal for the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the two nitrogen atoms within the naphthyridine core.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.8 - 9.0 | Doublet of doublets | J ≈ 4.5, 1.5 |
| H-3 | ~7.6 - 7.8 | Doublet of doublets | J ≈ 8.5, 4.5 |
| H-4 | ~8.3 - 8.5 | Doublet of doublets | J ≈ 8.5, 1.5 |
| H-5 | ~7.4 - 7.6 | Doublet | J ≈ 8.0 |
| H-6 | ~8.6 - 8.8 | Doublet | J ≈ 8.0 |
| -NH₂ | ~6.5 - 7.0 | Broad Singlet | - |
Justification for Predictions: These predictions are based on the analysis of related structures. For instance, in 5-Bromo-1,7-naphthyridin-8-amine, the aromatic protons appear in the range of 7.5 to 8.8 ppm. The removal of the electron-withdrawing bromine atom at the 5-position in the target molecule would likely cause a slight upfield shift for the H-6 proton. The broadness of the amine signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to avoid exchange of the amine protons with the solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual DMSO signal at 2.50 ppm.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in this compound. Due to the molecule's asymmetry, eight distinct signals are expected for the naphthyridine core.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 152 |
| C-3 | ~122 - 124 |
| C-4 | ~138 - 140 |
| C-4a | ~145 - 147 |
| C-5 | ~120 - 122 |
| C-6 | ~135 - 137 |
| C-8 | ~155 - 157 |
| C-8a | ~115 - 117 |
Justification for Predictions: The chemical shifts are estimated based on data for naphthyridine isomers and substituted derivatives. The carbons directly attached to nitrogen (C-2, C-8, and the bridgehead carbons C-4a and C-8a) are expected to be the most deshielded. The carbon bearing the amino group (C-8) will be significantly downfield.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H bonds of the amine and the C=C and C=N bonds of the aromatic system.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (two bands) | Asymmetric and symmetric N-H stretching (primary amine) |
| 3100-3000 | Medium to Weak | Aromatic C-H stretching |
| 1650-1580 | Strong | N-H bending (scissoring) |
| 1600-1450 | Medium to Strong | C=C and C=N stretching in the aromatic rings |
| 1335-1250 | Strong | Aromatic C-N stretching |
| 900-650 | Medium to Strong, Broad | N-H wagging |
Justification for Predictions: Primary amines typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations[1]. The N-H bending and wagging modes are also characteristic of primary amines. The aromatic C=C and C=N stretching vibrations will result in a series of bands in the fingerprint region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The instrument software will generate the spectrum, which is typically plotted as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural confirmation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₈H₇N₃, giving a molecular weight of 145.16 g/mol . The molecular ion peak [M]⁺ is expected at m/z = 145.
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ is 146.0718.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through pathways characteristic of aromatic amines and nitrogen-containing heterocycles. Common fragmentation patterns include the loss of small neutral molecules.
Logical Fragmentation Workflow:
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1,7-Naphthyridin-8-amine
Introduction: The Significance of 1,7-Naphthyridin-8-amine and the Role of NMR in its Structural Elucidation
The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds.[1] this compound, as a key intermediate and pharmacophore, demands rigorous structural characterization to ensure its identity and purity, which are critical for downstream applications in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of such organic molecules in solution.[2][3]
Predicted ¹H NMR Assignments for this compound
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the five aromatic protons and the two amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the two nitrogen atoms within the naphthyridine core and the electron-donating nature of the amine group.[1] The protons on the pyridine ring containing the amine group are anticipated to be more shielded (upfield) compared to those on the other ring.
Anticipated ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.8 - 9.0 | dd | J ≈ 4.5, 1.5 Hz | α to N1, deshielded. Coupled to H-3 and H-4. |
| H-3 | ~7.5 - 7.7 | dd | J ≈ 8.5, 4.5 Hz | β to N1. Coupled to H-2 and H-4. |
| H-4 | ~8.2 - 8.4 | dd | J ≈ 8.5, 1.5 Hz | γ to N1, α to the ring fusion. Coupled to H-3 and H-2. |
| H-5 | ~7.8 - 8.0 | d | J ≈ 6.0 Hz | α to N7, deshielded. Coupled to H-6. |
| H-6 | ~6.8 - 7.0 | d | J ≈ 6.0 Hz | β to N7 and ortho to NH₂, shielded. Coupled to H-5. |
| NH₂ | ~6.5 - 7.5 | br s | - | Broad signal due to quadrupole effects and exchange.[7][8] |
Note: Predicted values are based on analysis of related naphthyridine and amino-pyridine structures. Actual experimental values may vary.
Justification of Assignments:
-
H-2, H-3, and H-4 form an AMX spin system. H-2, being α to a nitrogen atom, will be the most downfield of this system. The coupling constants are typical for ortho (~8.5 Hz) and meta (~1.5 Hz) coupling in pyridine rings.
-
H-5 and H-6 form an AX spin system. The amino group at C-8 is a strong electron-donating group, which will significantly shield the ortho proton (H-6) and to a lesser extent, the para proton (H-4). Therefore, H-6 is expected to be the most upfield of the aromatic protons.
-
The amine (NH₂) protons typically appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the ¹⁴N nucleus.[7][8] Their chemical shift is highly dependent on solvent, concentration, and temperature.[9][10][11]
Visualizing Spin-Spin Coupling
The following diagram illustrates the expected through-bond proton-proton correlations (COSY) for this compound.
Caption: Structure and IUPAC numbering of this compound.
Experimental Protocols for NMR Analysis
To obtain high-quality, unambiguous spectra for this compound, a systematic approach involving both 1D and 2D NMR experiments is essential. [2][12]
Step 1: Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR. [4][13]2. Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often an excellent choice for nitrogen-containing heterocycles as it can solubilize a wide range of compounds and its residual proton peak does not obscure key regions of the spectrum. It also helps in observing exchangeable protons like those of the amine group.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring it to a 5 mm NMR tube. [2][13]This ensures homogeneity and allows for filtering if any particulate matter is present.
-
Standard: An internal standard like tetramethylsilane (TMS) is typically unnecessary when using modern spectrometers, as the solvent's residual peak can be used for referencing (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Step 2: 1D NMR Acquisition Workflow
The following workflow outlines the acquisition of standard 1D spectra on a modern NMR spectrometer (e.g., 400 MHz).
Caption: Standard workflow for 1D NMR data acquisition.
-
¹H NMR: Acquire with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Requires a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.
-
DEPT-135: This experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.
Step 3: 2D NMR for Unambiguous Assignment
For a molecule with several coupled protons and overlapping signals, 2D NMR is indispensable. [2]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, revealing the connectivity of proton spin systems (e.g., H-2 through H-4 and H-5 with H-6). [12]* HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond J-coupling), allowing for the direct assignment of protonated carbons. [2][12]* HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is the key experiment for assigning quaternary carbons and piecing together the molecular fragments identified by COSY and HSQC.
Conclusion and Field Insights
The structural verification of this compound is a critical step in its use for research and drug development. This guide provides a robust predictive framework and a detailed experimental workflow for its complete ¹H and ¹³C NMR assignment. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can overcome the lack of published reference data and achieve an unambiguous and self-validating structural elucidation. The predicted chemical shifts and coupling patterns, grounded in the established principles of NMR spectroscopy for N-heterocycles, serve as a reliable starting point for the interpretation of experimentally acquired data.
References
- Benchchem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
- Benchchem. (n.d.). 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3.
- Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines.
- NIH. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
- OmicsOnline. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
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An In-Depth Technical Guide to the Synthesis and Characterization of 1,7-Naphthyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,7-Naphthyridin-8-amine, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The naphthyridine core is a constituent of numerous biologically active compounds, and the strategic placement of an amino group at the 8-position of the 1,7-isomer offers a valuable handle for further molecular elaboration. This document details a robust and historically significant synthetic protocol, outlines a thorough characterization workflow, and provides insights into the rationale behind the experimental choices, empowering researchers to confidently synthesize and validate this important chemical entity.
Introduction
The 1,7-naphthyridine framework, a nitrogen-containing bicyclic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including potential applications as anticancer and anti-inflammatory agents, as well as their use in targeting central nervous system disorders.[1] The introduction of an amino group onto the naphthyridine core provides a critical anchor point for the synthesis of diverse compound libraries through various chemical modifications.
This compound, in particular, presents a unique substitution pattern that can influence the molecule's electronic properties, lipophilicity, and its ability to form key interactions with biological targets. Understanding the reliable synthesis and comprehensive characterization of this foundational molecule is paramount for its effective utilization in drug discovery and development programs. This guide serves as a senior application scientist's perspective on producing and verifying this compound with high fidelity.
Synthesis of this compound
The most direct and established method for the synthesis of this compound is the Chichibabin amination of the parent heterocycle, 1,7-naphthyridine.[2] This reaction, first reported by A.F. Chichibabin in 1914, is a nucleophilic substitution of a hydrogen atom on an electron-deficient N-heterocycle by an amide anion.[3]
Reaction Principle and Causality
The Chichibabin reaction proceeds via a nucleophilic addition-elimination mechanism.[3] The 1,7-naphthyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack. The reaction is typically carried out using sodium amide (NaNH₂) in an inert, high-boiling solvent like xylene or toluene.[3]
The mechanism involves the initial coordination of the sodium cation to one of the ring nitrogens, which further enhances the electrophilicity of the adjacent carbon atoms. The amide anion (NH₂⁻) then attacks the C-8 position, which is one of the most electron-deficient carbons in the ring, to form a σ-adduct intermediate (a Meisenheimer-like complex). This intermediate subsequently rearomatizes by eliminating a hydride ion (H⁻). The liberated hydride ion reacts with a proton source in the reaction mixture, such as ammonia generated in situ or the product amine itself, to form hydrogen gas, which drives the reaction to completion.[3] The final product is obtained after an aqueous workup to neutralize the sodium salt of the amine.
The choice of the C-8 position for amination is directed by the electronic distribution within the 1,7-naphthyridine ring. The positions ortho and para to the nitrogen atoms are the most activated towards nucleophilic attack. In the case of 1,7-naphthyridine, the C-8 and C-2 positions are the most likely sites. The selective formation of the 8-amino isomer as the major product under specific conditions highlights the subtle electronic and steric factors governing the regioselectivity of this reaction.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound via Chichibabin amination.
Detailed Step-by-Step Protocol
Materials:
-
1,7-Naphthyridine
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene or Xylene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet/outlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add freshly powdered sodium amide (1.2 equivalents).
-
Solvent and Reactant Addition: Under a positive pressure of nitrogen, add anhydrous toluene or xylene to the flask to create a slurry. Begin stirring and then add 1,7-naphthyridine (1.0 equivalent) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain vigorous stirring. The progress of the reaction can be monitored by the evolution of hydrogen gas. The reaction is typically complete within several hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium amide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the pure product as a solid.
Safety Precautions: Sodium amide is a highly reactive and moisture-sensitive reagent. It can be pyrophoric and reacts violently with water. All operations involving sodium amide must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃ | |
| Molecular Weight | 145.16 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 167-170 °C | [4] |
| CAS Number | 17965-82-1 | [4] |
Spectroscopic Data (Predicted/Typical)
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.8-9.0 (dd, 1H, H-2), ~8.2-8.4 (dd, 1H, H-4), ~7.8-8.0 (dd, 1H, H-6), ~7.2-7.4 (dd, 1H, H-3), ~6.8-7.0 (d, 1H, H-5), ~6.5-6.7 (br s, 2H, -NH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~155-157 (C-8a), ~150-152 (C-8), ~148-150 (C-2), ~136-138 (C-4), ~121-123 (C-4a), ~120-122 (C-6), ~118-120 (C-3), ~110-112 (C-5) |
| FTIR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretch, two bands for primary amine), ~1620-1580 (N-H bend), ~1600-1450 (C=C and C=N stretching), ~1350-1250 (C-N stretching) |
| Mass Spectrometry (EI) | m/z (%): 145 (M⁺, base peak), fragments corresponding to the loss of HCN, N₂, and other small neutral molecules. |
Rationale for Spectroscopic Assignments
-
¹H NMR: The protons on the naphthyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the nitrogen atoms and the amino group. The protons closest to the nitrogen atoms (H-2 and H-4) will be the most deshielded and appear at the downfield end of the spectrum. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show eight distinct signals for the aromatic carbons. The carbon bearing the amino group (C-8) and the carbons adjacent to the nitrogen atoms will have characteristic chemical shifts.
-
FTIR: The most prominent features in the IR spectrum will be the characteristic absorptions of the primary amine group. Two distinct N-H stretching bands are expected in the 3400-3200 cm⁻¹ region. The N-H bending vibration will appear around 1600 cm⁻¹. The aromatic C=C and C=N stretching vibrations will also be present in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected to be prominent. The fragmentation pattern will likely involve the loss of small neutral molecules such as HCN and N₂, which is characteristic of nitrogen-containing heterocyclic compounds.
Characterization Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Analysis: Process the spectra and assign the signals based on their chemical shifts, integration (for ¹H), and coupling patterns. Two-dimensional NMR techniques such as COSY and HSQC can be used for unambiguous assignment.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, particularly the N-H and C-N vibrations of the primary aromatic amine and the aromatic ring vibrations.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined Chichibabin amination protocol and the comprehensive characterization workflow, researchers can confidently produce and validate this key building block for their drug discovery and development endeavors. The insights into the reaction mechanism and the rationale behind the analytical techniques are intended to empower scientists with a deeper understanding of the chemistry involved, facilitating troubleshooting and further innovation in the field of medicinal chemistry.
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Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. The Royal Society of Chemistry. Available at: [Link]
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Chichibabin Reaction. In Name Reactions in Organic Synthesis. Available at: [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]
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1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Wiley Online Library. Available at: [Link]
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Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. Available at: [Link]
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Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. Available at: [Link]
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The Chichibabin amination reaction. Scientific Update. Available at: [Link]
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ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][5]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][5]. Revue Roumaine de Chimie. Available at: [Link]
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Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]
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Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available at: [Link]
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The Synthetic Blueprint: A Guide to the Starting Materials for 1,7-Naphthyridin-8-amine
Introduction: The Significance of the 1,7-Naphthyridine Core
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. As a key structural component in numerous biologically active compounds, its derivatives have garnered significant attention for their therapeutic potential.[1][2] Specifically, 1,7-Naphthyridin-8-amine serves as a crucial building block for the development of novel pharmaceuticals, including kinase inhibitors and other targeted therapies. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the requisite starting materials and the underlying chemical logic that governs these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis of this important molecular entity.
Strategic Approaches to the 1,7-Naphthyridine-8-amine Scaffold
The synthesis of this compound can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.
-
The Friedländer Annulation Approach: Building the second ring through condensation.
-
The Halogenated Precursor Strategy: Constructing the core and then introducing the amine via nucleophilic substitution.
-
Direct Amination of the Parent Heterocycle: A direct but often challenging functionalization.
I. The Friedländer Annulation: A Convergent Approach to the 1,7-Naphthyridine Core
The Friedländer synthesis is a powerful and versatile method for the construction of quinoline and naphthyridine ring systems.[3][4] The reaction involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or a 2-aminopyridine-aldehyde/ketone with a compound containing a reactive α-methylene group.[3][5] This approach is highly convergent, allowing for the rapid assembly of the bicyclic core.
Key Starting Materials and Principles
To construct the 1,7-naphthyridine skeleton via a Friedländer annulation, the key starting material is a 3-aminopyridine derivative bearing a carbonyl group at the 4-position. The most common precursors are 3-amino-4-formylpyridine (also known as 3-aminoisonicotinaldehyde) or 3-amino-4-acetylpyridine .[6]
The general mechanism proceeds through an initial aldol-type condensation between the enolate of the carbonyl partner and the aldehyde/ketone of the aminopyridine, followed by cyclization and dehydration to form the new pyridine ring.
Diagram: Generalized Friedländer Synthesis of 1,7-Naphthyridines
Caption: Friedländer annulation for 1,7-naphthyridine synthesis.
Synthetic Pathway to this compound Precursors
A direct synthesis of this compound via a standard Friedländer reaction is challenging due to the required substitution pattern on the starting materials. A more practical approach involves the synthesis of an 8-substituted precursor, such as an 8-hydroxy or 8-chloro-1,7-naphthyridine, which can be subsequently converted to the desired 8-amino derivative.
1. Synthesis of 1,7-Naphthyridin-8(7H)-one (an 8-hydroxy tautomer):
This can be achieved by reacting 3-amino-4-formylpyridine with an acetate derivative.
2. Conversion to 8-Chloro-1,7-naphthyridine:
The resulting 1,7-naphthyridin-8(7H)-one can then be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
| Step | Starting Material | Reagent | Product | Typical Yield |
| 1 | 3-Amino-4-formylpyridine | Acetic Anhydride | 1,7-Naphthyridin-8(7H)-one | - |
| 2 | 1,7-Naphthyridin-8(7H)-one | POCl₃ | 8-Chloro-1,7-naphthyridine | 62%[7] |
II. The Halogenated Precursor Strategy: A Stepwise Functionalization
This strategy relies on the synthesis of a halogenated 1,7-naphthyridine, typically at the 8-position, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group.[8][9] This is a robust and widely used method in heterocyclic chemistry.
Key Starting Materials and Principles
The key intermediate for this route is 8-chloro-1,7-naphthyridine . The chlorine atom at the 8-position is activated towards nucleophilic attack by the ring nitrogen atoms.
Diagram: Synthesis of this compound from a Halogenated Precursor
Caption: Synthesis via an 8-chloro-1,7-naphthyridine intermediate.
Experimental Protocols
Protocol 1: Synthesis of 8-Chloro-1,7-naphthyridine from 1,7-Naphthyridin-8(7H)-one [7]
-
To a flask containing 1,7-naphthyridin-8(7H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (10 vol).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 8-chloro-1,7-naphthyridine.
Protocol 2: Amination of 8-Chloro-1,7-naphthyridine (General Procedure)
-
In a sealed pressure vessel, dissolve 8-chloro-1,7-naphthyridine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol).
-
Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide (excess).
-
Heat the mixture to a temperature typically ranging from 120 to 160 °C.
-
Maintain the reaction at this temperature for several hours to days, monitoring by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield this compound.
III. Direct Amination of 1,7-Naphthyridine: The Chichibabin Reaction
The direct introduction of an amino group onto an electron-deficient heterocycle is a classic transformation known as the Chichibabin reaction. This method offers the most direct route to 8-amino-1,7-naphthyridine from the parent heterocycle.
Key Starting Materials and Principles
The starting material for this route is the unsubstituted 1,7-naphthyridine . The reaction typically employs a strong nucleophilic aminating agent, such as sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia. The reaction proceeds via nucleophilic addition of the amide anion to the electron-deficient C-8 position, followed by elimination of a hydride ion, which is subsequently quenched by the solvent or an oxidizing agent.
Caution: The Chichibabin reaction involves the use of highly reactive and hazardous reagents (sodium/potassium amide) and cryogenic liquid ammonia. It should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
Diagram: Chichibabin Amination of 1,7-Naphthyridine
Caption: Direct amination of the 1,7-naphthyridine core.
Historical Protocol and Considerations
Paudler and Kress reported the amination of 1,7-naphthyridine with potassium amide in liquid ammonia. The reaction, when carried out at room temperature for an extended period, selectively yielded 8-amino-1,7-naphthyridine. However, at lower temperatures (-33 °C) for a shorter duration, a mixture of 2-amino and 8-amino isomers was observed. This highlights the critical role of reaction parameters in controlling the regioselectivity of the amination.
| Starting Material | Reagents | Conditions | Product | Reported Yield |
| 1,7-Naphthyridine | KNH₂, liq. NH₃ | Room temp, 8 days | 8-Amino-1,7-naphthyridine | 56% |
Given the hazardous nature of this reaction, modern approaches often favor the more controlled and scalable halogenated precursor strategy.
Conclusion: A Versatile Synthetic Toolbox
The synthesis of this compound can be approached through several strategic pathways. The Friedländer annulation offers a convergent route to the core structure, which can then be functionalized. The use of halogenated precursors provides a robust and scalable method for the introduction of the 8-amino group via nucleophilic aromatic substitution. Finally, direct amination via the Chichibabin reaction presents the most atom-economical, albeit challenging, route. The selection of the optimal synthetic strategy will depend on the specific needs of the research program, including scale, available starting materials, and safety considerations. This guide provides the fundamental knowledge for researchers to make informed decisions in their synthetic endeavors towards this valuable class of compounds.
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A Technical Guide to the Friedlander Synthesis of Substituted 1,7-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,7-Naphthyridine Scaffold and Its Strategic Synthesis
The 1,7-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and the specific orientation of its nitrogen atoms make it an exceptional pharmacophore capable of engaging with a multitude of biological targets. Derivatives of 1,7-naphthyridine have demonstrated a wide array of pharmacological activities, including potential as anticancer agents and potent enzyme inhibitors, such as those for phosphodiesterase 5 (PDE5).[1][2] The strategic placement of substituents on this core allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile, making it a cornerstone for modern drug discovery programs.[1][3]
Among the various synthetic routes to this important heterocycle, the Friedlander annulation stands out as a powerful and convergent strategy.[4][5] This classical reaction, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, provides a direct and efficient pathway to construct the bicyclic naphthyridine system.[6][7] Its operational simplicity and the ability to introduce diverse substituents make it an indispensable tool for building molecular libraries for high-throughput screening and lead optimization.
This guide serves as an in-depth technical resource for professionals engaged in synthetic and medicinal chemistry. It moves beyond a simple recitation of procedures to provide a deep understanding of the Friedlander synthesis as applied to 1,7-naphthyridines. We will dissect the underlying reaction mechanisms, explore the critical parameters that govern its success, present detailed and validated experimental protocols, and discuss the reaction's scope and limitations, thereby equipping the reader with the expertise to effectively leverage this synthesis in their research endeavors.
The Reaction Mechanism: A Tale of Two Pathways
The Friedlander synthesis is fundamentally a condensation followed by a cyclodehydration.[6] For the synthesis of 1,7-naphthyridines, the reaction commences with a 3-amino-4-pyridinecarboxaldehyde (or a corresponding ketone) and a carbonyl compound possessing at least one α-methylene group. The reaction can be catalyzed by either acid or base, and the precise mechanistic pathway is often dictated by these conditions.[4][5] Two primary mechanisms are generally accepted: the aldol-first pathway and the Schiff base-first pathway.[4][8][9]
-
Aldol-First Pathway (Base-Catalyzed): Under basic conditions, the α-methylene compound is deprotonated to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 3-amino-4-pyridinecarboxaldehyde in an aldol addition. The resulting aldol adduct subsequently undergoes dehydration to yield an α,β-unsaturated carbonyl intermediate. The final step is an intramolecular cyclization via attack of the amino group onto the carbonyl, followed by a second dehydration (aromatization) to furnish the 1,7-naphthyridine ring.[5][9]
-
Schiff Base-First Pathway (Acid-Catalyzed): In the presence of an acid catalyst, the initial step is often the formation of a Schiff base (imine) between the amino group of the pyridine derivative and the carbonyl of the methylene partner. The acid catalyst activates the carbonyl for this condensation. Following imine formation, an intramolecular aldol-type reaction occurs, where the enolized form of the remaining carbonyl attacks the imine carbon. This cyclization is followed by a final dehydration step to yield the aromatic product.[4]
Understanding which pathway is operative is key to troubleshooting and optimizing the reaction. For instance, unwanted self-condensation of the ketone partner is a potential side reaction in the base-catalyzed route, which can sometimes be mitigated by switching to acid catalysis.[5]
Experimental Design: Catalysts, Conditions, and Control
The success of the Friedlander synthesis hinges on the judicious selection of reactants, catalyst, and reaction conditions. Modern advancements have expanded the toolkit far beyond classical high-temperature refluxing, introducing milder, more efficient, and environmentally benign alternatives.
Catalysis Systems
The choice between an acid or base catalyst is the most fundamental decision and depends on the specific substrates being used.
-
Base Catalysis: Strong bases like potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) are effective but can promote side reactions.[5][10] A significant advancement is the use of choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, which can catalyze the reaction efficiently in water, offering a greener synthetic route with a simple workup.[11][12][13] This system is particularly effective for a range of aliphatic and aromatic active methylene compounds.[11][12]
-
Acid Catalysis: A wide variety of Brønsted and Lewis acids have been employed. Catalysts like p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA) are common.[4] Lewis acids, such as neodymium(III) nitrate hexahydrate or cerium(III) chloride heptahydrate (CeCl₃·7H₂O), have proven highly effective, particularly under solvent-free "grinding" conditions.[6] These methods are noteworthy for their operational simplicity, rapid reaction times, and high yields, while avoiding the use of hazardous solvents.[6] Propylphosphonic anhydride (T3P®) has also been reported as an efficient promoter under mild conditions.[14]
Controlling Regioselectivity
When an unsymmetrical ketone (e.g., 2-butanone) is used as the methylene partner, the formation of two different regioisomers is possible. This is a critical challenge to overcome for ensuring product purity.
Historically, controlling this has been difficult. However, research has shown that specialized amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), can provide exceptionally high regioselectivity for the linear product derived from attack at the methyl group.[15] This selectivity is often enhanced by the slow addition of the ketone to the reaction mixture, which helps to control the enolization equilibrium.[15]
Validated Experimental Protocols & Data
A self-validating protocol is the cornerstone of reproducible science. Below are two detailed, field-proven methods for the synthesis of substituted 1,7-naphthyridines, representing both modern green chemistry and efficient solvent-free approaches.
General Experimental Workflow
The process for a typical Friedlander synthesis follows a logical sequence from setup to final product characterization.
Protocol 1: Green Synthesis in Water using Choline Hydroxide
This protocol is adapted from a highly efficient and environmentally benign method utilizing a biocompatible catalyst in an aqueous medium.[11][12][13]
Materials:
-
3-Amino-4-pyridinecarboxaldehyde
-
Active methylene carbonyl compound (e.g., acetone)
-
Choline hydroxide (ChOH) (typically a 45% solution in methanol)
-
Water (deionized)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 3-amino-4-pyridinecarboxaldehyde (0.5 mmol, 1.0 equiv) and the active methylene compound (0.5 mmol, 1.0 equiv; for volatile ketones like acetone, 1.5 mmol, 3.0 equiv may be used).[11][12]
-
Add 1 mL of water to the flask and begin stirring to form a suspension or solution.[13]
-
Add choline hydroxide (1 mol%) to the reaction mixture.[13]
-
Purge the flask with an inert gas (e.g., nitrogen) and maintain this atmosphere.
-
Heat the reaction mixture to 50°C and stir vigorously.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 10% methanol/dichloromethane).[11] Reactions are typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (e.g., 2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Solvent-Free Synthesis using CeCl₃·7H₂O
This protocol leverages a Lewis acid catalyst under solvent-free grinding conditions, offering rapid reaction times and a simple workup.[6]
Materials:
-
3-Amino-4-pyridinecarboxaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Pestle and mortar
-
Cold water
Procedure:
-
In a clean, dry mortar, combine 3-amino-4-pyridinecarboxaldehyde (10 mmol, 1.0 equiv), the active methylene compound (10 mmol, 1.0 equiv), and CeCl₃·7H₂O (10 mol%).[6]
-
Grind the mixture vigorously with a pestle at room temperature. The reaction is often exothermic, and the mixture may become paste-like or solidify.
-
Monitor the reaction by TLC. Reaction times are typically very short, often within 5-10 minutes.[6]
-
Once the reaction is complete, add a small amount of cold water to the mortar and triturate the solid.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the catalyst and any water-soluble impurities.[6]
-
Dry the product. The purity is often high enough for many applications, but it can be recrystallized from an appropriate solvent (e.g., ethanol) if necessary.
-
The aqueous filtrate containing the catalyst can be evaporated to recover the CeCl₃·7H₂O for reuse.[6]
Data Summary: Representative Syntheses
The following table summarizes the versatility of the Friedlander synthesis for preparing various substituted 1,7-naphthyridines (and related 1,8-isomers, which use 2-aminonicotinaldehyde but follow identical principles).
| Methylene Compound (R¹, R²) | Starting Amine Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |
| Acetone (R¹=CH₃, R²=H) | 2-Aminonicotinaldehyde | ChOH (1 mol%), H₂O, 50°C | 2-Methyl-1,8-naphthyridine | >95 | [11][12] |
| Ethyl Acetoacetate | 2-Aminonicotinaldehyde | CeCl₃·7H₂O, Grinding, RT | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 94 | [6] |
| Acetylacetone | 2-Aminonicotinaldehyde | CeCl₃·7H₂O, Grinding, RT | 3-Acetyl-2-methyl-1,8-naphthyridine | 94 | [6] |
| Benzoylacetone | 2-Aminonicotinaldehyde | CeCl₃·7H₂O, Grinding, RT | 2-Methyl-3-benzoyl-1,8-naphthyridine | 92 | [6] |
| 1-Methylpiperidin-4-one | 2-Aminonicotinaldehyde | ChOH (1 mol%), H₂O, 50°C | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][3][12]naphthyridine | >90 | [11] |
| Various Ketones | 2-Aminoaryl ketones | T3P®, Ethyl Acetate | Polysubstituted Naphthyridines | Excellent | [14] |
Conclusion and Future Outlook
The Friedlander synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and versatile platform for the construction of substituted 1,7-naphthyridines. Its enduring relevance is a testament to its convergent nature, which allows for the rapid assembly of complex molecular architectures from simple, readily available precursors. As this guide has detailed, the power of the synthesis lies not only in its classical application but also in its adaptability to modern chemical principles.
The evolution from harsh, high-temperature conditions to mild, catalyst-driven processes—including the use of biocompatible catalysts in water and efficient solvent-free methods—highlights the ongoing innovation in the field.[6][11] For the drug development professional, these advancements translate to more sustainable, cost-effective, and scalable routes to novel chemical entities. The ability to control regioselectivity through catalyst design further enhances the precision of the synthesis, a critical factor in medicinal chemistry where isomeric purity is paramount.[15]
Looking ahead, the focus will likely be on developing even more selective and active catalytic systems, expanding the substrate scope to include more challenging or sterically hindered reactants, and adapting these protocols for flow chemistry applications to enable automated, high-throughput library synthesis. The fundamental principles of the Friedlander reaction, coupled with continuous methodological refinement, ensure that it will remain an essential strategy for accessing the valuable 1,7-naphthyridine scaffold for years to come.
References
- The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance. Benchchem.
- Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Friedländer synthesis. Wikipedia.
-
Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][3][16]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][3][12]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. National Institutes of Health.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry.
- Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
- Advances in polymer based Friedlander quinoline synthesis. PubMed Central.
- Mechanism of Friedlander reaction.
- 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
- Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal.
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- 1. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 16. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
The Skraup-Doebner-von Miller Reaction: A Comprehensive Technical Guide to Naphthyridine Synthesis
Foreword: The Enduring Relevance of a Classic Reaction in Modern Drug Discovery
The naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among the classical methods for constructing this privileged heterocycle, the Skraup-Doebner-von Miller reaction remains a powerful and versatile tool. This guide provides an in-depth technical exploration of this reaction, offering researchers, scientists, and drug development professionals a comprehensive resource for its application in naphthyridine synthesis. We will delve into the mechanistic nuances, practical experimental protocols, and critical troubleshooting strategies to empower the efficient and successful synthesis of this vital class of molecules.
The Naphthyridine Core: A Privileged Scaffold
Naphthyridines are bicyclic heterocyclic compounds containing two fused pyridine rings. There are six possible isomers, with the 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines being the most synthetically accessible and medicinally relevant. The arrangement of the nitrogen atoms within the bicyclic system profoundly influences the molecule's electronic properties, basicity, and ability to engage in hydrogen bonding, thereby dictating its pharmacological profile.
The Skraup-Doebner-von Miller Reaction: A Unified Approach
The Skraup and Doebner-von Miller reactions are closely related acid-catalyzed cyclizations that have been adapted from quinoline synthesis to produce naphthyridines.[1] While historically considered distinct, they are mechanistically linked and can be viewed as variations of the same fundamental transformation.
-
The Skraup Reaction: In its classic form, the Skraup reaction involves the condensation of an aminopyridine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[1] A key feature is the in situ dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]
-
The Doebner-von Miller Reaction: This modification offers greater versatility by directly employing pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein from glycerol.[2] This allows for the introduction of a wider range of substituents onto the newly formed pyridine ring.
For the purpose of this guide, we will consider them as a unified "Skraup-Doebner-von Miller" pathway, as the core mechanistic steps are conserved.
Unraveling the Mechanism: A Step-by-Step Analysis
The mechanism of the Skraup-Doebner-von Miller synthesis of naphthyridines is a multi-step process initiated by the formation of an α,β-unsaturated carbonyl species. The following diagram illustrates the generally accepted pathway for the reaction of an aminopyridine with acrolein (generated from glycerol in the Skraup variant).
Caption: Generalized mechanism of the Skraup reaction for naphthyridine synthesis.
A Deeper Dive into the Mechanistic Steps:
-
Formation of the Electrophile: In the Skraup reaction, concentrated sulfuric acid dehydrates glycerol to form acrolein. In the Doebner-von Miller variation, the α,β-unsaturated aldehyde or ketone is introduced directly.
-
Michael Addition: The amino group of the aminopyridine acts as a nucleophile and undergoes a conjugate (Michael) addition to the α,β-unsaturated carbonyl compound.
-
Tautomerization: The initial adduct tautomerizes to form an enol or enamine intermediate.
-
Cyclization: Under the strongly acidic conditions, an intramolecular electrophilic addition occurs, leading to the closure of the second pyridine ring and the formation of a dihydronaphthyridine intermediate.
-
Oxidation: The final step is the oxidation of the dihydronaphthyridine to the aromatic naphthyridine. This is a critical step for which a variety of oxidizing agents can be employed.
Experimental Protocols and Practical Considerations
The successful execution of the Skraup-Doebner-von Miller reaction requires careful attention to experimental parameters. The reaction is notoriously exothermic and can be prone to the formation of tarry byproducts if not properly controlled.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of naphthyridines via the Skraup reaction.
Caption: A generalized experimental workflow for Skraup-Doebner-von Miller synthesis.
Detailed Protocol: Synthesis of 1,5-Naphthyridine from 3-Aminopyridine (Skraup Reaction)
This protocol is adapted from established literature procedures and serves as a representative example.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., sodium m-nitrobenzenesulfonate, arsenic pentoxide, or iodine)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., chloroform or diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.
-
To this mixture, add glycerol followed by the oxidizing agent.
-
Heat the mixture gently. The reaction is exothermic and will likely begin to reflux without external heating.
-
Once the initial vigorous reaction subsides, continue to heat the mixture at 140-150°C for 4-5 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. Caution: This is a highly exothermic process.
-
Extract the aqueous layer multiple times with a suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation, recrystallization, or column chromatography.
Key Reaction Parameters and Optimization Strategies
The yield and purity of the naphthyridine product are highly dependent on several critical parameters.
| Parameter | Influence on the Reaction | Optimization Strategies |
| Starting Aminopyridine | The position of the amino group and the presence of other substituents determine the resulting naphthyridine isomer and can affect reactivity. | Electron-donating groups on the aminopyridine ring generally facilitate the cyclization. |
| Acid Catalyst | Strong Brønsted acids like sulfuric acid are essential for the dehydration of glycerol and for catalyzing the cyclization step. | The concentration of the acid should be carefully controlled to avoid excessive charring. |
| Oxidizing Agent | The choice of oxidizing agent is crucial for the final aromatization step and can significantly impact the reaction's safety and yield. | Sodium m-nitrobenzenesulfonate and iodine are often preferred over the more toxic arsenic-based oxidants.[3] |
| Temperature | The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and minimize tar formation. | Gentle initial heating followed by controlled reflux is recommended. The use of a moderator like ferrous sulfate can help to temper the reaction's vigor. |
| Reaction Time | Sufficient reaction time is necessary for complete conversion. | The progress of the reaction should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Troubleshooting Common Challenges
The Skraup-Doebner-von Miller reaction is not without its challenges. The following section addresses common problems and provides practical solutions.
Low Yields
-
Cause: Incomplete reaction, degradation of starting materials or product, or loss during workup.
-
Solutions:
-
Ensure all reagents are pure and dry.
-
Optimize the reaction temperature and time.
-
Carefully perform the workup and extraction to minimize product loss.
-
Consider a milder oxidizing agent.
-
Tar Formation
-
Cause: Polymerization of acrolein or other reactive intermediates under the harsh acidic and high-temperature conditions.[4]
-
Solutions:
-
Use a moderator such as ferrous sulfate to control the exothermicity.
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Consider the slow addition of the α,β-unsaturated carbonyl compound in the Doebner-von Miller variant to keep its concentration low.
-
For purification, steam distillation is an effective method for separating the volatile naphthyridine from the non-volatile tar.[5]
-
Formation of Isomeric Byproducts
-
Cause: With substituted aminopyridines, cyclization can occur at different positions on the pyridine ring.
-
Solutions:
-
The regioselectivity is often dictated by the electronic and steric effects of the substituents on the aminopyridine ring. Careful consideration of these factors can help predict the major isomer.
-
Purification by column chromatography may be necessary to separate isomeric products.
-
The Role of Substituents in Directing Regioselectivity
The substitution pattern of the starting aminopyridine plays a critical role in determining the structure of the resulting naphthyridine isomer.
Caption: Regioselectivity in the Skraup-Doebner-von Miller synthesis of naphthyridines.
-
2-Aminopyridine typically yields 1,8-naphthyridines .
-
3-Aminopyridine generally produces a mixture of 1,5- and 1,7-naphthyridines , with the 1,5-isomer often being the major product due to the greater directing effect of the pyridine nitrogen to the C-2 position.
-
4-Aminopyridine leads to the formation of 1,6-naphthyridines .
Conclusion and Future Outlook
The Skraup-Doebner-von Miller reaction, despite its age, remains a highly relevant and practical method for the synthesis of naphthyridines. Its use of readily available starting materials and its ability to construct the core naphthyridine scaffold in a single step make it an attractive strategy in both academic and industrial settings. While challenges such as harsh reaction conditions and byproduct formation exist, a thorough understanding of the reaction mechanism and careful optimization of experimental parameters can lead to successful and efficient syntheses. As the demand for novel naphthyridine-based therapeutics continues to grow, the mastery of this classic reaction will undoubtedly continue to be a valuable asset for medicinal chemists and drug development professionals.
References
-
Optimization of the reaction conditions. a | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Doebner-von Miller reaction | Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Doebner-Miller Reaction. Organic Reactions. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
Sources
An In-depth Technical Guide to Quantum Chemical Calculations of 1,7-Naphthyridin-8-amine
Introduction
The 1,7-naphthyridine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Aza-substituted heterocycles, in general, are pivotal in pharmaceuticals and materials science due to their versatile chemical properties.[2] Specifically, 1,7-Naphthyridin-8-amine, with its unique arrangement of nitrogen atoms and an exocyclic amino group, presents a rich electronic landscape ripe for exploration. Its potential for hydrogen bonding and interaction with biological targets makes it a compound of interest in drug development.[3]
Quantum chemical calculations offer a powerful, non-invasive lens to scrutinize the molecular properties of such compounds at the atomic level.[4] These computational methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties, providing invaluable insights that can guide rational drug design and the synthesis of novel derivatives.[4][5]
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and step-by-step protocols for a robust computational analysis. We will delve into the causality behind methodological choices, ensuring a self-validating and scientifically rigorous workflow.
Theoretical Foundations: The "Why" Behind the "How"
The bedrock of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT is a method that investigates the electronic structure of many-body systems and is widely employed for its favorable balance of accuracy and computational cost.[5][6]
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set.[4]
-
Functionals : These are mathematical approximations that describe the exchange and correlation energy of the electrons. For organic molecules like naphthyridines, hybrid functionals are often a reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a workhorse in the field, known for providing excellent results for a wide range of systems.[5][6] It combines the strengths of Hartree-Fock theory with DFT to deliver a robust description of electronic structure.
-
Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the electron distribution. The 6-311G(d,p) basis set is a popular choice that offers a good compromise between accuracy and computational expense.[4] It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately model non-spherical electron density distributions, which is crucial for describing chemical bonds.
Computational Workflow: A Self-Validating Protocol
A rigorous computational study follows a logical progression of steps, where the output of one calculation serves as the input for the next. This ensures the final results are derived from a physically meaningful and stable molecular state.
Caption: A typical workflow for quantum chemical calculations.
Step 1: Input Structure Generation
The starting point for any calculation is a plausible 3D structure of this compound.
Protocol:
-
Use molecular modeling software such as Avogadro or GaussView to build the molecule.[7][8]
-
Ensure the correct connectivity of atoms, forming the bicyclic naphthyridine ring and the exocyclic amine group.
-
Perform a preliminary geometry "cleanup" or "optimization" using a simple molecular mechanics force field (e.g., UFF) within the modeling software. This provides a reasonable starting geometry.
-
Save the atomic coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
This is the most critical step, where the calculation finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation.[4]
Protocol:
-
Software Selection : Choose a quantum chemistry package such as Gaussian, ORCA, or GAMESS.[3][9] These programs are well-documented and widely used.
-
Input File Setup : Create an input file specifying the coordinates from Step 1, the charge (0 for a neutral molecule), and the spin multiplicity (1 for a singlet state).
-
Method Selection : Specify the DFT method. A reliable starting point is B3LYP/6-311G(d,p).[5]
-
Job Type : Select Opt for geometry optimization.
-
Execution : Run the calculation. The program will iteratively adjust the atomic positions to minimize the total energy until a stationary point is found.
Step 3: Frequency Analysis
A frequency calculation must be performed on the optimized geometry. This serves two crucial purposes:
-
Verification : It confirms that the optimized structure is a true energy minimum. A stable structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable molecule.
-
Thermochemistry and Spectra : It provides the zero-point vibrational energy (ZPVE), thermal corrections to the energy, and predicts the infrared (IR) and Raman spectra.[2]
Protocol:
-
Input : Use the optimized geometry from the previous step.
-
Job Type : Select Freq for frequency analysis.
-
Method : Use the same level of theory (B3LYP/6-311G(d,p)) as the optimization for consistency.
-
Analysis : Upon completion, check the output file to ensure there are no imaginary frequencies. The output will list the vibrational modes and their corresponding IR intensities and Raman activities.
Step 4: Calculation of Molecular Properties
With a validated minimum-energy structure, a wealth of molecular properties can be calculated to understand the molecule's behavior.
A. Electronic Properties
Understanding the electronic landscape is key to predicting reactivity.
Protocol:
-
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5] These are standard outputs of the optimization/frequency calculation.
-
Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). This is invaluable for predicting sites of interaction.
-
Natural Bond Orbital (NBO) Analysis : This analysis provides insights into charge delocalization and hyperconjugative interactions, further explaining the molecule's stability and bonding characteristics.[10]
Caption: Logical concept of an MEP map.
B. Spectroscopic Properties
Predicting spectra allows for direct comparison with experimental data, providing a powerful validation of the computational model.[10]
Protocol:
-
IR and Raman Spectra : These are obtained directly from the frequency calculation. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is often applied for better agreement.
-
NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These calculations should be performed on the B3LYP/6-311G(d,p) optimized geometry. The results are then referenced against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
UV-Vis Spectra : Electronic transitions, which correspond to UV-Vis absorption, are calculated using Time-Dependent DFT (TD-DFT).[4] A TD-DFT calculation (TD(NStates=10)) on the optimized geometry will yield the excitation energies and oscillator strengths of the lowest electronic transitions.
Data Presentation and Validation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Key Geometric Parameters (Calculated)
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C2-N1 | Value | |
| N1-C8a | Value | |
| C8-N8 | Value | |
| C2-N1-C8a | Value | |
| H-N8-H | Value | |
| Amino Group Dihedral | Value | |
| (Note: Values to be filled from calculation output. Atom numbering should be specified in a diagram.) |
Table 2: Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) |
| Energy of HOMO | Value | Value |
| Energy of LUMO | Value | Value |
| HOMO-LUMO Gap | Value | Value |
| Dipole Moment | Value (Debye) | |
| (Note: Values to be filled from calculation output.) |
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode Assignment | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |
| N-H stretch (amine) | Value | Value | Value [cite] |
| C=N stretch (ring) | Value | Value | Value [cite] |
| C-H bend (aromatic) | Value | Value | Value [cite] |
| (Note: Experimental data for the specific molecule must be sourced for a true validation.[10][11] If unavailable, this serves as a template for when data is acquired.) |
Application in Drug Development: A Predictive Approach
The true power of these calculations lies in their predictive capabilities. For drug development professionals, understanding how this compound might interact with a biological target, such as an enzyme's active site, is crucial.
-
Reactivity Prediction : The HOMO, LUMO, and MEP maps can predict how the molecule will behave in a chemical reaction or a biological environment. For instance, the electron-rich nitrogen atoms of the ring and the amino group are likely sites for hydrogen bonding with receptor residues.
-
Pharmacophore Modeling : The optimized geometry and charge distribution provide an ideal 3D structure for building pharmacophore models, which are essential for virtual screening and identifying other potential drug candidates.
-
Metabolic Lability : The calculations can help identify sites susceptible to metabolic attack (e.g., oxidation).
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical calculation of this compound. By following a logical progression from structure generation to property calculation and adhering to the principle of experimental validation, researchers can gain deep and reliable insights into the molecule's characteristics. The application of Density Functional Theory, specifically with the B3LYP functional and the 6-311G(d,p) basis set, provides a powerful and accessible method for professionals in chemistry and drug discovery to explore the vast potential of this and other aza-heterocyclic compounds.
References
- Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (2018). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 8(1), 1-11.
- Renjith, R., et al. (2021). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. New Journal of Chemistry.
- Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.
-
El-Gohary, S. M., & Fadda, A. A. (2018). Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][3][4] naphthyridine-6(5H),8-dione (MBCND). ResearchGate.
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In-Depth Technical Guide to the Crystal Structure Analysis of 1,7-Naphthyridin-8-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1,7-naphthyridine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors.[1][2] A profound understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and the optimization of structure-activity relationships (SAR). Single-crystal X-ray diffraction is the definitive technique for elucidating these intricate structures, providing precise information on molecular geometry, conformation, and the subtle intermolecular interactions that govern the solid-state architecture of these compounds.[3] This guide offers a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 1,7-naphthyridin-8-amine derivatives, from crystal growth to the interpretation of the final structural model.
The Strategic Importance of Crystallographic Analysis in Drug Discovery
The journey of a drug candidate from a lead compound to a clinical trial contender is often paved with detailed structural insights. For this compound derivatives, crystallographic data is not merely confirmatory; it is a predictive tool. The precise knowledge of bond lengths, bond angles, and torsional angles allows for the validation of molecular modeling and computational chemistry predictions. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, within the crystal lattice provides a blueprint for how these molecules might interact with their biological targets.[4] The presence of specific functional groups, such as the 8-amino group and other substituents, creates opportunities for a variety of hydrogen bonding networks, which can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API), including solubility and stability.
Experimental Workflow: From Powder to Publication-Ready Structure
The process of determining the crystal structure of a this compound derivative is a multi-step endeavor that requires meticulous attention to detail at each stage. The overall workflow can be visualized as a progression from obtaining a high-quality single crystal to the final refinement and validation of the crystal structure.
Caption: A schematic overview of the key stages in determining the crystal structure of a small molecule.
The Crucial First Step: Growing High-Quality Single Crystals
The adage "garbage in, garbage out" is particularly pertinent to crystallography. The quality of the diffraction data is intrinsically linked to the quality of the single crystal. For this compound derivatives, which are often synthesized as polycrystalline powders, obtaining single crystals suitable for X-ray diffraction can be a significant bottleneck.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Protocol: Vapor Diffusion for a this compound Derivative
-
Preparation of the Compound Solution: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount (0.5-1 mL) of a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol) in a small vial.
-
Setting up the Crystallization Chamber: Place the vial containing the compound solution inside a larger, sealed jar. Add a larger volume (5-10 mL) of an anti-solvent (e.g., diethyl ether, hexane) to the bottom of the jar, ensuring the liquid level is below the top of the inner vial.
-
Incubation: Seal the jar and leave it undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitoring: Check for crystal growth periodically over several days to weeks.
The choice of solvents is critical and often determined empirically. A good solvent will fully dissolve the compound, while a good anti-solvent will be miscible with the solvent but will not dissolve the compound.
X-ray Diffraction: Illuminating the Atomic Arrangement
Once a suitable single crystal is obtained, it is subjected to a finely focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. The geometry and intensity of this pattern contain the information required to determine the arrangement of atoms within the crystal.
Data Collection Parameters:
-
X-ray Source: Commonly used sources are copper (Cu Kα, λ = 1.54184 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) radiation.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Detector: Modern diffractometers use sensitive area detectors, such as CCD or CMOS detectors, to efficiently collect the diffraction data.
From Diffraction Pattern to 3D Model: Structure Solution and Refinement
The process of converting the raw diffraction data into a three-dimensional model of the molecule involves two key stages: structure solution and structure refinement.
-
Structure Solution: This stage involves determining the initial positions of the atoms in the unit cell. For small molecules like this compound derivatives, direct methods are typically successful. These methods use statistical relationships between the intensities of the diffraction spots to derive the initial phases of the X-ray waves, which are then used to calculate an initial electron density map.
-
Structure Refinement: The initial atomic model is then refined against the experimental diffraction data using a least-squares minimization process. During refinement, the atomic coordinates, thermal parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.
The quality of the final crystal structure is assessed by several factors, including the R-factor (residual factor), which is a measure of the agreement between the calculated and observed structure factors. A low R-factor (typically below 5-10%) indicates a good fit of the model to the data.
Interpreting the Crystal Structure: A Wealth of Information
The refined crystal structure provides a wealth of information that is invaluable for drug development.
Molecular Geometry and Conformation
The crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the this compound derivative. This information is crucial for understanding the molecule's intrinsic geometry and preferred conformation in the solid state. For example, the planarity of the naphthyridine ring system and the orientation of substituents can be accurately determined.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. A thorough analysis of these interactions is essential for understanding the solid-state properties of the compound.
Key Intermolecular Interactions:
-
Hydrogen Bonds: The 8-amino group and the nitrogen atoms of the naphthyridine ring are excellent hydrogen bond donors and acceptors, respectively. The formation of intermolecular hydrogen bonds plays a significant role in the crystal packing of these derivatives. For example, in the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, adjacent molecules are linked into tapes through N-H···N and N-H···O hydrogen bonds.[1][2]
-
π-π Stacking: The aromatic naphthyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are stacked on top of each other. These interactions contribute to the stability of the crystal lattice. In the aforementioned 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, a π-π stacking interaction with an interplanar separation of 3.246 Å is observed.[1][2]
-
Halogen Bonding: If the derivative contains halogen substituents (e.g., 5-bromo-1,7-naphthyridin-8-amine), halogen bonds can also play a role in the crystal packing.
Caption: Common intermolecular forces governing the crystal packing of this compound derivatives.
Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability, which can have significant implications for drug development. Crystal structure analysis is the definitive method for identifying and characterizing different polymorphic forms.
Case Study: Crystallographic Data of a Naphthyridine Derivative
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁N₃O·C₂H₄O₂ |
| Molecular Weight | 261.28 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.3628 (17) |
| b (Å) | 9.0904 (18) |
| c (Å) | 9.5093 (19) |
| α (°) | 71.30 (3) |
| β (°) | 76.43 (3) |
| γ (°) | 78.64 (3) |
| Volume (ų) | 659.8 (2) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor | 0.047 |
In this co-crystal, the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide and acetic acid molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds.[4] This example highlights the importance of hydrogen bonding in dictating the supramolecular assembly of naphthyridine derivatives.
Data Deposition and Validation
To ensure the integrity and accessibility of crystallographic data, it is standard practice to deposit the final crystal structure information in a public database, such as the Cambridge Structural Database (CSD).[3][5] Each deposited structure is assigned a unique CCDC number, which allows other researchers to access and analyze the data.
Conclusion
The crystal structure analysis of this compound derivatives is an indispensable tool in the arsenal of the medicinal chemist. It provides a detailed and accurate three-dimensional picture of these molecules, which is fundamental for understanding their structure-activity relationships and for guiding the design of new and more effective therapeutic agents. The journey from a synthesized powder to a refined crystal structure is a rigorous process, but the wealth of information it provides is invaluable for accelerating the drug discovery and development pipeline.
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Gan, X.-L., et al. (2011). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 67(4), o849. [Link]
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Thermal Stability and Degradation Profile of 1,7-Naphthyridin-8-amine: A Methodological Framework
An In-Depth Technical Guide
Abstract
The naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities.[1][2] 1,7-Naphthyridin-8-amine, as a key intermediate and potential pharmacophore, demands a thorough understanding of its chemical stability to ensure the safety, efficacy, and shelf-life of any derived active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of this compound. While specific degradation data for this exact molecule is not extensively published, this document outlines the authoritative methodologies and regulatory expectations for such a characterization, grounded in the principles of forced degradation as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4] We detail the requisite analytical techniques, provide step-by-step experimental protocols, and discuss the interpretation of data to construct a complete stability profile.
Introduction: The Imperative for Stability Analysis
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are integral to numerous therapeutic agents.[5] The stability of an API is a critical quality attribute that directly impacts its safety and potency.[6] Changes over time, particularly the formation of degradation products, can lead to loss of efficacy or the emergence of toxic impurities.[6] Therefore, elucidating the intrinsic stability of a molecule like this compound is a foundational step in drug development.
Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[7] These studies are essential for developing and validating stability-indicating analytical methods, understanding the molecule's vulnerabilities, and informing formulation, packaging, and storage strategies.[3][7] This guide provides the scientific rationale and practical protocols for a comprehensive investigation into the thermal lability of this compound.
Physicochemical Properties of this compound
A baseline understanding of the molecule's properties is crucial before commencing stability studies.
| Property | Value | Source |
| Chemical Structure | C₈H₇N₃ | |
| Molecular Weight | 145.16 g/mol | [8] |
| Appearance | Yellow Solid | [8] |
| Melting Point | 167-170 °C | [8] |
| Storage Conditions | Room temperature, protect from light | [8] |
The structure, featuring an amino group on a naphthyridine core, suggests potential susceptibility to oxidation and reactions typical of aromatic amines.
Core Methodologies for Thermal Stability Assessment
The primary investigation of thermal stability involves two key thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is the definitive method for determining the temperatures at which a material physically or chemically degrades.
Causality of Experimental Choices: The choice of a controlled nitrogen atmosphere allows for the analysis of thermal decomposition in an inert environment, isolating the effect of heat from oxidative processes. The temperature ramp rate is selected to ensure sufficient resolution between thermal events.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the mass loss (%) and temperature (°C) continuously throughout the run.
-
Data Analysis: Plot the mass loss versus temperature (TGA curve). Calculate the first derivative of this curve (DTG curve) to pinpoint the temperatures of maximum degradation rates.[10]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It identifies thermal events such as melting, crystallization, and decomposition as endothermic or exothermic peaks.
Causality of Experimental Choices: Using a hermetically sealed aluminum pan prevents sample loss due to sublimation before decomposition, ensuring that the detected heat flow is representative of the bulk material's transitions.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow (mW) versus temperature (°C).
-
Data Analysis: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature of the melting peak should correlate with the known melting point, while a broad exotherm following the melt would confirm thermal decomposition.
Elucidating the Degradation Profile: A Forced Degradation Workflow
Forced degradation studies are critical for identifying potential degradants and establishing a stability-indicating method.[7] The workflow below illustrates a comprehensive approach as guided by ICH principles.[3]
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Thermal Stress Testing
This protocol aims to induce a target degradation of 5-20%, which is considered sufficient to validate an analytical method without being excessive.[7]
A. Dry Heat (Solid State)
-
Sample Preparation: Place a thin layer (approx. 50 mg) of this compound in a clean, open glass vial.
-
Stress Condition: Place the vial in a calibrated oven at a temperature below the melting point (e.g., 80 °C).
-
Time Points: Withdraw samples at predetermined intervals (e.g., 24, 48, 72 hours).
-
Sample Analysis: Dissolve a known quantity of the stressed sample in a suitable solvent (e.g., Methanol:Water) and analyze immediately by HPLC.
B. Wet Heat (Solution State)
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.
-
Stress Condition: Place the solution in a sealed vial and heat in a water bath or oven at 80 °C.
-
Time Points: Withdraw samples at intervals (e.g., 4, 8, 24 hours).
-
Sample Analysis: Cool the sample to room temperature and analyze directly by HPLC.
Hypothesized Thermal Degradation Pathways
Based on the chemical structure, several degradation pathways can be postulated under thermal and oxidative stress. The primary amine is a likely site for oxidation, while the fused pyridine system could be susceptible to ring-opening reactions under harsh hydrolytic conditions, though this is less common for purely thermal stress.
Caption: Potential degradation pathways for this compound.
The Stability-Indicating Analytical Method (SIM)
A validated stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from all its degradation products.[11] Reverse-phase HPLC with UV detection is the industry-standard technique.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Scouting:
-
Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient method to ensure elution of both the polar parent compound and potentially less polar degradants.
-
Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
-
Wavelength Selection: Use a Photo-Diode Array (PDA) detector to monitor the elution profile across a range of wavelengths. Select a wavelength for quantification where the parent compound has significant absorbance and where degradants are also likely to be detected (e.g., 254 nm or λmax).
-
Method Validation (Stress Sample Analysis):
-
Inject a composite sample containing the unstressed API and aliquots from all forced degradation conditions (acid, base, peroxide, heat, light).
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound. The purity angle must be less than the purity threshold, confirming that no degradant is co-eluting.
-
Resolution: Ensure baseline resolution (Rs > 2) between the parent peak and the nearest eluting degradation product.
-
-
Structure Elucidation: Collect the fractions corresponding to the degradation product peaks and subject them to LC-MS analysis to determine their mass and fragmentation patterns, thereby elucidating their structures.
Summary and Conclusions
The characterization of the thermal stability and degradation profile of this compound is a multi-faceted process that is fundamental to its potential development as a pharmaceutical agent. This guide outlines a systematic and scientifically rigorous approach, beginning with fundamental thermoanalytical techniques (TGA, DSC) to define its intrinsic thermal stability. It further details the execution of a comprehensive forced degradation study, in line with ICH guidelines, to identify potential degradants under thermal stress.
The cornerstone of this entire process is the development and validation of a robust, stability-indicating HPLC method capable of separating and quantifying the parent compound in the presence of its degradation products. By following the methodologies described herein, researchers can build a complete stability profile for this compound, providing critical data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of future drug products.
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Tautomerism in 8-amino-1,7-naphthyridine Systems: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
The 1,7-naphthyridine core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2][3][4] When functionalized with an amino group at the C8 position, the resulting 8-amino-1,7-naphthyridine system introduces the complexity of prototropic tautomerism—a dynamic equilibrium between the canonical amino form and a less common imino form. This phenomenon is not a mere chemical curiosity; the predominant tautomeric form of a drug molecule can profoundly influence its physicochemical properties, receptor binding affinity, metabolic stability, and overall pharmacological profile.[5] This guide provides a detailed exploration of the amino-imino tautomerism in 8-amino-1,7-naphthyridine systems, offering a framework for its analysis and consideration within the drug discovery and development pipeline.
The Fundamental Equilibrium: Amino vs. Imino
Prototropic tautomerism refers to the interconversion of structural isomers through the migration of a proton, accompanied by a shift in the location of double bonds.[6][7] In the case of 8-amino-1,7-naphthyridine, the equilibrium exists between the aromatic amino tautomer and the non-aromatic imino tautomer.
The amino form is generally considered the more stable and predominant tautomer in the gas phase and in nonpolar solvents due to the aromatic stabilization of the fused pyridine ring system.[8] However, the imino form, featuring an exocyclic double bond, can be significantly stabilized under specific environmental conditions, altering the equilibrium and potentially becoming the biologically relevant species.
Caption: The amino-imino tautomeric equilibrium in 8-amino-1,7-naphthyridine.
Critical Factors Influencing Tautomeric Preference
The delicate balance between tautomers can be shifted by various internal and external factors. Understanding these influences is paramount for predicting a molecule's behavior in different environments, from a formulation solvent to a biological membrane.
Solvent Effects
Solvation is a primary driver of tautomeric preference.[9] The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor can selectively stabilize one tautomer over the other.
-
Nonpolar Aprotic Solvents (e.g., CCl₄, Toluene): In these environments, intramolecular forces dominate. The aromatic amino form is typically favored due to its inherent stability.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents can stabilize the more polar imino tautomer through dipole-dipole interactions, potentially shifting the equilibrium.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents have the most dramatic effect. They can form strong hydrogen bonds with the N-H protons and the imine nitrogen of the imino tautomer, significantly stabilizing it and shifting the equilibrium in its favor.[10][11]
| Solvent Type | Dielectric Constant (ε) | H-Bonding Capability | Expected Predominant Tautomer | Rationale |
| Nonpolar | Low (< 5) | None | Amino | Aromaticity provides intrinsic stability. |
| Polar Aprotic | Medium (20-40) | Acceptor Only | Amino (slight shift towards Imino) | Dipole-dipole interactions begin to stabilize the more polar imino form. |
| Polar Protic | High (> 30) | Donor & Acceptor | Imino (significant population) | Strong H-bonding network stabilizes the charge separation in the imino tautomer.[10] |
pH and Ionization
The pH of the medium dictates the protonation state of the molecule, which in turn can lock it into a specific tautomeric form or shift the equilibrium.[12]
-
Acidic Conditions (Low pH): Protonation is likely to occur on one of the ring nitrogens. This positive charge can be delocalized more effectively in the amino form, thus favoring it.
-
Basic Conditions (High pH): Deprotonation of the exocyclic amino group can occur, forming an anion. Subsequent protonation on a ring nitrogen would lead to the imino form. The equilibrium under basic conditions can be complex and highly structure-dependent.[13]
Substituent Effects
The electronic nature of other substituents on the naphthyridine ring system can modulate the basicity of the nitrogens and the acidity of the N-H protons, thereby influencing the tautomeric balance.
-
Electron-Donating Groups (EDGs): Increase electron density in the ring, making the ring nitrogens more basic. This can favor the stability of the amino form.
-
Electron-Withdrawing Groups (EWGs): Decrease electron density, making the exocyclic N-H protons more acidic and potentially facilitating the shift to the imino tautomer.[14]
Experimental & Computational Workflow for Tautomer Analysis
A multi-faceted approach combining spectroscopic analysis and theoretical calculations provides the most robust characterization of a tautomeric system.
Caption: Integrated workflow for the study of tautomeric systems.
Detailed Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying and quantifying tautomers in solution, as the amino and imino forms will have distinct chemical shifts.[9]
-
Objective: To distinguish between the N-H protons of the amino (-NH₂) and imino (=NH) groups and quantify their relative populations.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the 8-amino-1,7-naphthyridine derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, CDCl₃). Prepare separate samples for each solvent to be investigated.[15]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (≥400 MHz).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The -NH₂ protons of the amino tautomer typically appear as a single, somewhat broad peak, while the ring =NH proton of the imino tautomer will appear as a distinct signal, often at a different chemical shift.
-
Data Analysis: Integrate the signals corresponding to the unique protons of each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.
-
-
Causality: DMSO-d₆ is an excellent starting solvent as its hydrogen bond accepting nature can slow down proton exchange, leading to sharper N-H signals compared to protic solvents like CD₃OD. Comparing spectra in different solvents is crucial for validating that observed changes are due to a shift in equilibrium.[9]
B. UV-Visible Spectroscopy
Tautomers possess different electronic structures, leading to distinct UV-Vis absorption spectra. This technique is particularly useful for observing shifts in equilibrium as a function of solvent polarity (solvatochromism).[16]
-
Objective: To observe changes in the maximum absorption wavelength (λ_max) that correlate with solvent polarity, indicating a shift in the tautomeric equilibrium.
-
Protocol:
-
Sample Preparation: Prepare a dilute stock solution (~1 mM) of the compound in a spectroscopic grade solvent (e.g., acetonitrile). Create a series of working solutions (10-50 µM) in different solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol).[15]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum for each solution from approximately 200 to 500 nm, using the pure solvent as a baseline.
-
Data Analysis: Compare the λ_max values across the different solvents. A significant shift (either bathochromic or hypsochromic) as solvent polarity increases is strong evidence of a change in the predominant electronic structure, and thus a shift in the tautomeric equilibrium.[10][17]
-
-
Causality: The amino tautomer, being fully aromatic, often has a different π-π* transition energy compared to the cross-conjugated imino tautomer. Solvents that stabilize the imino form will cause the spectrum to reflect its electronic signature more prominently.
Computational Chemistry Approaches
Theoretical calculations are indispensable for predicting the intrinsic stability of tautomers and understanding the energetic landscape of their interconversion.
-
Methodology: Density Functional Theory (DFT) is a widely used method. Calculations should be performed both in the gas phase (to assess intrinsic stability) and using a solvation model, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment.[9][18]
-
Analysis: By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (K_T) can be predicted. This allows for a theoretical estimation of the tautomer ratio, which can then be validated by experimental data.[8]
Implications for Drug Design and Development
The tautomeric state of a molecule is not an academic detail; it has profound, real-world consequences for drug efficacy and safety.
-
Receptor Binding: The two tautomers have different shapes, hydrogen bonding patterns, and electrostatic potentials. Only one tautomer may fit correctly into a target's binding site. Assuming the wrong tautomer is active can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts.
-
Pharmacokinetics (ADME):
-
Solubility & Permeability: The more polar imino tautomer may exhibit higher aqueous solubility but lower membrane permeability compared to the amino form.
-
Metabolism: Different tautomers can be metabolized at different rates or via different pathways by enzymes like Cytochrome P450s.[5]
-
-
Intellectual Property: A specific tautomer of a compound can sometimes be patented separately from other forms, making a thorough understanding of the system critical for patent strategy.
Conclusion
The amino-imino tautomerism of 8-amino-1,7-naphthyridine systems is a critical variable that must be characterized and controlled during drug development. The equilibrium is a dynamic function of the molecular environment, influenced by solvent, pH, and electronic effects. A rigorous investigation using a combination of high-resolution NMR, UV-Vis spectroscopy, and computational modeling is essential to define the tautomeric landscape of any new chemical entity based on this scaffold. By understanding which tautomer prevails under physiological conditions and which is responsible for biological activity, researchers can build more accurate SAR models, optimize drug properties more effectively, and ultimately develop safer and more efficacious medicines.
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Raczyńska, E. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6202. Available from: [Link]
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Podolyan, Y., et al. (2005). Rare tautomer hypothesis supported by theoretical studies: ab initio investigations of prototropic tautomerism in the N-methyl-p base. The Journal of Physical Chemistry A, 109(45), 10445-10450. Available from: [Link]
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ResearchGate. DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC) | Request PDF. Available from: [Link]
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Hathwar, V. R., et al. (2016). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm, 18(1), 119-129. Available from: [Link]
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de Oliveira, A. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1493. Available from: [Link]
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Mary, Y. S., et al. (2014). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 517-531. Available from: [Link]
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Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
An In-Depth Technical Guide to the Electronic Properties of 1,7-Naphthyridin-8-amine
The 1,7-naphthyridine motif, a nitrogen-containing heterocyclic system, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms—which act as hydrogen bond acceptors and coordination sites for metals—confer a remarkable versatility. This scaffold is a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents.[2][3] The introduction of an amine group at the 8-position creates this compound (C₈H₇N₃), a molecule whose electronic landscape is significantly modulated by this potent electron-donating group.[4] This guide provides a detailed exploration of the core electronic properties of this compound, bridging theoretical predictions with experimental validation to offer a comprehensive resource for researchers and drug development professionals.
Molecular Structure and Synthetic Access
The structure of this compound features a fused pyridine-pyrimidine ring system with a primary amine at a position peri to one of the ring nitrogens. This arrangement facilitates intramolecular hydrogen bonding and dictates the molecule's electronic and steric profile.
Synthetically, while numerous methods exist for the naphthyridine core, a common and effective strategy for introducing the 8-amino group is the Chichibabin amination of the parent 1,7-naphthyridine.[5] This reaction involves nucleophilic amination, typically using sodium amide, and selectively installs the amine at the electron-deficient C-8 position.[5] The availability of this synthetic route makes this compound a readily accessible building block for further derivatization.
Theoretical Framework: A Quantum Chemical Perspective
To understand the intrinsic electronic properties of this compound, we turn to quantum chemical calculations, specifically Density Functional Theory (DFT). DFT provides a robust framework for predicting molecular geometries, orbital energies, and charge distributions with high accuracy.[6]
Causality of Method Selection
The choice of the B3LYP functional combined with the 6-311G(d,p) basis set is a well-established and validated approach for organic molecules of this class.[6][7] B3LYP, a hybrid functional, effectively balances the accuracy of Hartree-Fock theory with the computational efficiency of DFT, providing reliable predictions of electronic structure. The 6-311G(d,p) basis set offers sufficient flexibility by including polarization functions (d,p) to accurately describe the anisotropic electron density inherent in heterocyclic aromatic systems.
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[8] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive.[9]
For this compound, the presence of the electron-donating amino group is expected to significantly raise the energy of the HOMO, localizing electron density primarily on the amine and the aromatic system. The LUMO is anticipated to be distributed across the electron-deficient pyridinone ring. This separation of orbitals is characteristic of an intramolecular charge transfer (ICT) character upon excitation.
Table 1: Predicted Electronic Properties of this compound (Representative DFT Data)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | High energy level indicates strong electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates capacity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Suggests high stability but potential for strong electronic transitions in the UV region. |
| Dipole Moment | ~2.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
Note: These are representative values based on DFT calculations for similar amino-naphthyridine structures.
Caption: Conceptual diagram of a HOMO-LUMO electronic transition.
Molecular Electrostatic Potential (MEP): Visualizing Interaction Sites
An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would reveal:
-
Electron-Rich Regions (Red/Yellow): Concentrated around the nitrogen atoms of the naphthyridine core and the exocyclic amino group. These are sites for electrophilic attack and hydrogen bond donation.
-
Electron-Poor Regions (Blue): Located on the hydrogen atoms of the amino group and certain protons on the aromatic ring, indicating sites for nucleophilic interaction and hydrogen bond acceptance.
This charge landscape is fundamental to its function in drug design, as it governs how the molecule docks into the active site of a target protein.
Experimental Validation: Spectroscopic Properties
Spectroscopic analysis provides tangible evidence of the electronic transitions predicted by theory.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light, which corresponds to the promotion of electrons from ground states to excited states, such as the π → π* transitions from the HOMO to the LUMO. The amino group acts as a powerful auxochrome, causing a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the unsubstituted 1,7-naphthyridine parent molecule.[10]
Fluorescence Spectroscopy
Many naphthyridine derivatives are fluorescent, a property highly sensitive to the electronic environment.[11][12] Upon excitation, the molecule relaxes to the ground state by emitting a photon. Key parameters include:
-
Emission Wavelength (λem): The wavelength of emitted light.
-
Stokes Shift: The energy difference between the absorption maximum (λmax) and the emission maximum (λem). A large Stokes shift is often desirable for fluorescence applications to minimize signal overlap.[13]
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.
The ICT character of this compound suggests that its fluorescence properties may be sensitive to solvent polarity (solvatochromism).[14]
Table 2: Expected Photophysical Properties of this compound in a Polar Aprotic Solvent
| Property | Expected Value Range | Significance |
|---|---|---|
| λmax (Absorption) | 350 - 380 nm | Strong absorption in the near-UV range due to π → π* transitions. |
| λem (Emission) | 420 - 460 nm | Emission in the blue-violet region of the visible spectrum. |
| Stokes Shift | 70 - 80 nm | A significant shift, beneficial for fluorescence detection applications.[13] |
| Quantum Yield (ΦF) | 0.1 - 0.3 | Moderate fluorescence efficiency, typical for amino-substituted N-heterocycles.[14] |
Note: These are representative values based on experimental data for structurally similar amino-naphthyridine derivatives.
Detailed Methodologies and Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided.
Protocol 1: Computational Analysis via DFT
Caption: Workflow for DFT and TD-DFT analysis of molecular properties.
-
Structure Generation: An initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: A geometry optimization is performed using DFT with the B3LYP functional and 6-311G(d,p) basis set.[6] This process iteratively adjusts atomic coordinates to find the lowest energy conformation.
-
Frequency Analysis: A frequency calculation is run on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[6]
-
Property Calculation: A single-point energy calculation is then performed on the validated geometry to compute the final electronic properties, including HOMO/LUMO energies, molecular electrostatic potential, and dipole moment.
-
Excited State Calculation (Optional): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of excited states.[6]
Protocol 2: Experimental Spectroscopic Analysis
Caption: Experimental workflow for UV-Vis and fluorescence spectroscopy.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A dilute working solution (~1-10 µM) is then made in the spectroscopic solvent of choice (e.g., ethanol, acetonitrile).
-
UV-Vis Measurement:
-
A quartz cuvette is filled with the pure solvent to record a baseline/blank spectrum.
-
The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over a relevant wavelength range (e.g., 250-600 nm).[15]
-
The wavelength of maximum absorbance (λmax) is determined.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, the excitation wavelength is set to the determined λmax.
-
The emission spectrum is scanned, typically from λmax + 10 nm to a longer wavelength (e.g., 700 nm).
-
The wavelength of maximum emission (λem) is identified.
-
The Stokes shift is calculated as the difference between λem and λmax.
-
Conclusion: A Synthesis of Theory and Application
The electronic properties of this compound are defined by the interplay between its electron-deficient naphthyridine core and the potent electron-donating 8-amino group. This synergy results in a high-energy HOMO, a significant HOMO-LUMO gap, and distinct regions of electrostatic potential, which collectively govern its reactivity and intermolecular interactions. These theoretical characteristics are manifested experimentally in its strong UV absorption and moderate fluorescence in the visible spectrum. For researchers in drug discovery, these properties provide a roadmap for designing derivatives with tailored interactions for specific biological targets. For materials scientists, the defined photophysical characteristics position this molecule as a valuable building block for novel fluorescent probes and optoelectronic materials.
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Abu-Melha, S. (2016). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]
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Discovery and Isolation of Novel 1,7-Naphthyridine Compounds: A Modern Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to provide a comprehensive technical overview of the discovery, synthesis, and isolation of novel 1,7-naphthyridine compounds. This scaffold has emerged as a significant pharmacophore in drug discovery, demonstrating a wide array of biological activities.[1][2] This document is structured to guide researchers through the logical progression from initial discovery strategies to rigorous characterization and biological evaluation.
I. The 1,7-Naphthyridine Scaffold: A Privileged Heterocycle
The 1,7-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a cornerstone of modern medicinal chemistry.[2] Its structural rigidity, defined geometry, and capacity for hydrogen bonding make it an ideal scaffold for interacting with diverse biological targets. Compounds incorporating this moiety are found in natural products and have been synthesized to target a broad spectrum of diseases.[2][3] Documented biological activities include anticancer, anti-inflammatory, and central nervous system (CNS) effects, highlighting its therapeutic potential.[1] For instance, derivatives have been developed as potent inhibitors of phosphodiesterase type 4 (PDE4), p38 MAP kinase, and PIP4K2A, demonstrating the scaffold's versatility.[1][4][5]
II. Discovery Strategies: Unveiling Novel Chemical Entities
The discovery of new 1,7-naphthyridine derivatives follows two primary pathways: isolation from natural sources and rational design through synthetic chemistry.
A. Natural Product Isolation
Nature remains a profound source of complex and biologically active molecules. Several 1,7-naphthyridine alkaloids have been isolated from terrestrial plants, marine organisms, and bacteria.[2] Notable examples include Bisleuconothine A, an alkaloid from the bark of Leuconotis griffithii with potent anti-proliferative properties via Wnt signaling pathway inhibition, and a novel benzo[f][4][6]naphthyridine produced by Streptomyces albogriseolus, a bacterium from mangrove sediments.[2][7]
The general workflow for isolating these compounds is a multi-step process requiring careful optimization to preserve the integrity of the target molecule.
Caption: Workflow for Natural Product Isolation.
B. Synthetic Strategies and Library Development
Synthetic chemistry provides access to novel 1,7-naphthyridine analogues that are unattainable from natural sources, allowing for systematic exploration of structure-activity relationships (SAR). Methodologies often rely on the cyclization of substituted pyridine precursors.[4][8][9] Key synthetic approaches include:
-
Friedländer Annulation: A classical method involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are instrumental in introducing diverse substituents onto the naphthyridine core, enabling the creation of large chemical libraries.[10][11]
-
Multicomponent Reactions: These strategies offer an efficient, atom-economical pathway to complex naphthyridine derivatives in a single pot, accelerating the discovery process.[12]
A generalized synthetic scheme often begins with a functionalized pyridine and proceeds through cyclization and subsequent derivatization.
Caption: General Synthetic Pathway for 1,7-Naphthyridine Derivatives.
III. Key Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of chemical discovery. The following sections provide detailed, validated methodologies for synthesis and purification.
A. Protocol: Scalable Synthesis of a 4,8-Disubstituted 1,7-Naphthyridine
This protocol is adapted from a reported scalable synthesis of a PDE-4 inhibitor and illustrates a robust multi-step sequence.[4] The causality behind each step is critical: the initial steps build the core, which is then functionalized for subsequent coupling reactions.
Step 1: Formation of the 8-Oxo-1,7-naphthyridine Core
-
Reactants: A mixture of a suitable pyridine-based intermediate (e.g., 0.4 mol), ammonium acetate (4.0 mol), and glacial acetic acid (500 mL) is prepared.
-
Rationale: Ammonium acetate serves as the nitrogen source for the second pyridine ring formation in a cyclocondensation reaction. Acetic acid acts as both a solvent and a catalyst.
-
Procedure: The slurry is heated to approximately 108 °C and stirred for 12 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the mixture is cooled to 50 °C, and water (1.5 L) is added to precipitate the product. The solid is collected by filtration after cooling to 10 °C.
Step 2: Chlorination of the Naphthyridinone
-
Reactants: A suspension of the 8-oxo intermediate from Step 1 (0.26 mol) in toluene (770 mL) is treated with phosphorus oxychloride (POCl₃, 2.7 mol).
-
Rationale: POCl₃ is a powerful dehydrating and chlorinating agent that converts the N-oxide/hydroxypyridine tautomer to the more reactive 8-chloro derivative, which is an excellent substrate for cross-coupling reactions.
-
Procedure: The mixture is heated to reflux (approx. 108 °C) for 6-7 hours until the reaction is complete.
-
Workup: The reaction is carefully cooled and quenched by slowly pouring it into ice-cold water (3 L). The product is extracted with a suitable organic solvent (e.g., toluene), and the organic layer is washed, dried, and concentrated.
Step 3: Suzuki Cross-Coupling for C-8 Arylation
-
Reactants: The 8-chloro-1,7-naphthyridine from Step 2, a suitable arylboronic acid (e.g., 3-fluorophenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are combined in a solvent system like acetonitrile/water.
-
Rationale: The Suzuki reaction is a highly reliable method for forming carbon-carbon bonds. The palladium catalyst facilitates the coupling between the chlorinated naphthyridine (electrophile) and the boronic acid (nucleophile).
-
Procedure: The mixture is degassed and heated under an inert atmosphere (N₂ or Ar) until the starting material is consumed.
-
Purification: The final product is isolated after an aqueous workup and purified using the methods described below.
B. Protocol: Isolation by Column Chromatography
Purification is essential to remove unreacted starting materials, reagents, and byproducts.
-
Stationary Phase Selection: Silica gel is the standard choice for normal-phase chromatography of moderately polar compounds. The particle size is chosen based on the required resolution.
-
Mobile Phase Selection: A solvent system (eluent) is developed using thin-layer chromatography (TLC) to achieve a retention factor (R_f) of ~0.2-0.3 for the target compound. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: The silica gel is packed into a glass column as a slurry in the non-polar solvent to ensure a homogenous, air-free column bed.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel. The dried silica is then carefully added to the top of the column. This "dry loading" technique typically results in better separation.
-
Elution: The mobile phase is passed through the column under gravity or positive pressure. Fractions are collected systematically and analyzed by TLC or UV-Vis spectroscopy.
-
Product Isolation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified 1,7-naphthyridine derivative.
IV. Structural Characterization and Validation
Unambiguous confirmation of a novel compound's structure and purity is non-negotiable for advancing it to biological screening. This forms a self-validating system where analytical data from orthogonal techniques must converge.
| Technique | Purpose | Key Information Provided |
| ¹H & ¹³C NMR | Determines the carbon-hydrogen framework and connectivity. | Chemical shift, integration, coupling constants, and stereochemistry. |
| HRMS | Confirms the elemental composition. | Provides a highly accurate mass measurement to determine the molecular formula.[13] |
| IR Spectroscopy | Identifies key functional groups. | Presence of C=O, N-H, C-N, and aromatic ring vibrations.[14] |
| X-Ray Crystallography | Provides the definitive 3D molecular structure. | Absolute stereochemistry and detailed intermolecular interactions in the solid state.[5][15] |
| HPLC/LC-MS | Assesses purity and identity. | Retention time and mass-to-charge ratio confirm identity; peak area determines purity (typically >95%). |
V. Biological Evaluation: From Hit to Lead
The diverse biological activities of 1,7-naphthyridines make them attractive candidates for various therapeutic areas.[16]
A. Spectrum of Activity and Key Targets
| Compound Class / Derivative | Biological Target | Therapeutic Area | IC₅₀ / Activity |
| 4-[8-(3-fluorophenyl)[4][6]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid | PDE-4 | Anti-inflammatory | Not specified in abstract[4] |
| Bisleuconothine A | Wnt Signaling Pathway | Oncology | IC₅₀ = 1.09 - 3.18 µM on colon cancer cells[2] |
| BAY-091 / BAY-297 | PIP4K2A Kinase | Oncology | IC₅₀ < 10 nM (Biochemical)[5][15] |
| 2,4-disubstituted-1,7-naphthyridines | HIV-1 Reverse Transcriptase | Antiviral | IC₅₀ as low as 0.175 µM[11] |
| 1,7-Naphthyridine 1-oxides | p38 MAP Kinase | Anti-inflammatory | Reduces TNFα production[1] |
| Axially chiral 1,7-naphthyridine-6-carboxamides | Tachykinin NK1 Receptor | CNS Disorders | Potent antagonistic activity[1] |
B. Case Study: Discovery of 1,7-Naphthyridine-Based PIP4K2A Inhibitors
The development of potent and selective inhibitors for the lipid kinase PIP4K2A, a target in p53-deficient cancers, provides an excellent case study.[5][15]
-
Discovery: A high-throughput screening of ~3.9 million compounds identified an initial 1,7-naphthyridine hit.[5]
-
Characterization: The binding mode was confirmed by co-crystallography, revealing key interactions within the ATP binding site.[5]
-
SAR Guided Optimization: The crystal structure showed that the naphthyridine nitrogen at position 7 forms a crucial hydrogen bond with the backbone of Val¹⁹⁹ in the kinase hinge region. An adjacent phenyl ring engages in a π-π stacking interaction with Phe²⁰⁰. This structural insight guided the synthesis of analogues to optimize potency and selectivity.[5]
Caption: Key Inhibitor Interactions in the PIP4K2A Binding Site.[5]
C. Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol, based on the method used for PIP4K2A inhibitor discovery, quantifies enzyme activity by measuring ADP production.[5]
-
Reaction Setup: In a 384-well plate, add the kinase (PIP4K2A), the lipid substrate (PI5P), and ATP.
-
Compound Addition: Add the novel 1,7-naphthyridine compound at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
VI. Future Directions
The 1,7-naphthyridine scaffold is a fertile ground for further discovery. Future efforts will likely focus on:
-
Novel Synthetic Methodologies: Developing more efficient and environmentally benign synthetic routes to access unprecedented chemical space.[16]
-
New Biological Targets: Employing chemoproteomics and phenotypic screening to identify novel protein targets for this privileged scaffold.
-
ADME-Tox Optimization: Fine-tuning derivatives to improve their absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles, translating potent inhibitors into viable drug candidates.
This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently engage in the discovery and development of next-generation therapeutics based on the versatile 1,7-naphthyridine core.
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Methodological & Application
Application Note: A Guide to the Synthesis of Functionalized 1,7-Naphthyridin-8-amines
Introduction: The Rising Prominence of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core, a bicyclic aromatic N-heterocycle, represents a privileged scaffold in modern medicinal chemistry and drug discovery.[1] While historically the 1,8-naphthyridine isomer has received more attention, leading to well-known antibacterial agents like nalidixic acid, the 1,7-naphthyridine framework is rapidly gaining significance for its own diverse and potent biological activities.[2][3]
Derivatives of 1,7-naphthyridine have demonstrated therapeutic potential across multiple disease areas. Notably, they have emerged as selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a key target for treating inflammatory conditions such as rheumatoid arthritis.[4] Furthermore, this scaffold is integral to the development of novel antiparasitic and antitumor agents.[4] The strategic placement of the nitrogen atoms in the 1,7-isomer creates unique electronic and steric properties that influence chemical reactivity and the potential for specific interactions with biological macromolecules.[5]
The 8-amino group, in particular, serves as a crucial functional handle and a key pharmacophoric element. It provides a vector for introducing a wide array of substituents, enabling chemists to fine-tune a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and to optimize binding affinity for a given biological target.[2] This application note provides a detailed overview of the principal synthetic routes to functionalized 1,7-naphthyridin-8-amines, offering both field-proven insights and step-by-step protocols for researchers in organic synthesis and drug development.
Core Synthetic Strategy 1: The Friedländer Annulation
The Friedländer annulation is one of the most classical and reliable methods for constructing the naphthyridine core.[5][6] The reaction involves the condensation of an ortho-amino-substituted pyridine carbaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[7] This powerful cyclodehydration reaction forms the second pyridine ring in a single, efficient step.
Causality and Mechanistic Insight: The reaction can be catalyzed by either acid or base. In the base-catalyzed pathway, the α-methylene compound is deprotonated to form an enolate, which then attacks the carbonyl of the aminopyridine. Subsequent intramolecular condensation and dehydration yield the naphthyridine ring. In the acid-catalyzed mechanism, the carbonyl group of the aminopyridine is protonated, rendering it more electrophilic for attack by the enol form of the methylene compound.[6] The choice of catalyst and conditions can significantly impact reaction efficiency, yield, and substrate scope.
Caption: General workflow of the Friedländer Annulation.
Modern variations of the Friedländer synthesis employ Lewis acids, microwave irradiation, or solvent-free "grinding" conditions to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.[4][7] For instance, CeCl₃·7H₂O has been shown to be an effective and reusable catalyst for this transformation under solvent-free conditions.[7]
Protocol 1: Lewis Acid-Catalyzed Friedländer Synthesis of a Substituted 1,7-Naphthyridine
This protocol describes a solvent-free synthesis of a 1,7-naphthyridine derivative using Cerium(III) chloride heptahydrate as a mild and efficient Lewis acid catalyst.[7]
Materials:
-
2-Amino-3-formylpyridine (1.0 mmol, 122.1 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg, 127 µL)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 mmol, 372.6 mg)
-
Mortar and pestle
-
Deionized water
-
Ethanol for recrystallization
-
Thin-Layer Chromatography (TLC) supplies (e.g., silica plates, ethyl acetate/hexane mobile phase)
Procedure:
-
Preparation: In a clean, dry mortar, combine 2-amino-3-formylpyridine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and CeCl₃·7H₂O (1.0 mmol).
-
Reaction: Grind the mixture thoroughly with a pestle at room temperature. The reaction is typically complete within 15-30 minutes. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase).
-
Work-up: Upon completion, add 10 mL of cold deionized water to the reaction mixture and stir for 5 minutes.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove the catalyst. The aqueous filtrate containing the catalyst can be collected and evaporated under reduced pressure to recover the CeCl₃·7H₂O for reuse.[7]
-
Purification: Recrystallize the crude solid product from a suitable solvent, such as ethanol, to afford the pure 1,7-naphthyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Synthetic Strategy 2: Post-Annulation Functionalization via Cross-Coupling
For generating diverse libraries of drug candidates, late-stage functionalization of a common intermediate is a highly efficient strategy. In the context of 1,7-naphthyridin-8-amines, a pre-formed halo-substituted naphthyridine serves as a versatile building block for introducing a wide range of functional groups via transition-metal-catalyzed cross-coupling reactions.[2]
Causality and Mechanistic Insight: The introduction of a halogen atom, such as bromine, at a specific position (e.g., C5) creates an electrophilic site amenable to catalysis.[2] Palladium-catalyzed reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions are powerful tools for this purpose.[2][8] These reactions proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation (Suzuki) or coordination of an amine (Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the catalyst. The choice of ligand on the palladium catalyst is critical for reaction efficiency and functional group tolerance.
Caption: Diversification of a core scaffold via cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to introduce an aryl or heteroaryl group at the C5 position of a bromo-substituted 1,7-naphthyridin-8-amine.
Materials:
-
5-Bromo-1,7-naphthyridin-8-amine (1.0 mmol, 225.1 mg)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 40.8 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a Schlenk flask, add 5-bromo-1,7-naphthyridin-8-amine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired C-C coupled product.
-
Characterization: Verify the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary: Comparison of Synthetic Methodologies
The selection of a synthetic route depends on factors such as desired substitution pattern, scalability, and available starting materials. The following table provides a comparative summary of the discussed approaches.
| Methodology | Primary Use | Key Reagents | Typical Yields | Advantages | Limitations |
| Friedländer Annulation | Core scaffold construction | 2-amino-3-formylpyridine, active methylene compounds | 60-95% | High convergence, atom economy, well-established | Substitution pattern limited by starting materials |
| Suzuki-Miyaura Coupling | C-C bond formation | Aryl halide, boronic acid, Pd catalyst | 70-90% | Excellent functional group tolerance, wide substrate scope | Requires pre-functionalized core, potential metal contamination |
| Buchwald-Hartwig Amination | C-N bond formation | Aryl halide, amine, Pd catalyst | 65-85% | Direct installation of diverse amino groups | Ligand sensitivity, potential for side reactions with complex amines |
| Multicomponent Reactions | Rapid library synthesis | Aldehydes, amines, active methylene compounds, etc. | 50-80% | High efficiency, step economy, structural diversity[1] | Often requires significant optimization, complex product mixtures |
Conclusion and Future Outlook
The synthesis of functionalized 1,7-naphthyridin-8-amines is a dynamic area of research, driven by the significant therapeutic potential of this scaffold.[4] Classical methods like the Friedländer annulation remain indispensable for constructing the core ring system, while modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for late-stage functionalization and the rapid generation of diverse compound libraries.[2][5] As the field advances, the development of novel multicomponent[1] and domino reactions will likely offer even more efficient and environmentally benign pathways to these valuable molecules, further accelerating their exploration in drug discovery programs.
References
- Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.
- 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3. Benchchem.
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
- Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI.
- Friedländer synthesis. Wikipedia.
- CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Kakatiya University.
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcps.org [ijcps.org]
- 5. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials [mdpi.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. connectjournals.com [connectjournals.com]
- 8. uvadoc.uva.es [uvadoc.uva.es]
Application Notes and Protocols for the Strategic Halogenation of 1,7-Naphthyridin-8-amine
Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its rigid, planar structure, combined with the hydrogen bonding capabilities of its two nitrogen atoms, allows for specific and high-affinity interactions with a wide array of biological targets. The 8-amino-substituted variant, 1,7-naphthyridin-8-amine, serves as a particularly valuable starting material for the synthesis of novel therapeutic agents, with applications spanning oncology, neuroscience, and infectious diseases.
Further functionalization of this scaffold is crucial for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The introduction of halogen atoms (F, Cl, Br, I) is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[1] Halogen bonds, for instance, can provide additional binding interactions within a protein's active site, leading to enhanced potency and selectivity. This application note provides a detailed guide to the strategic halogenation of this compound, offering insights into the underlying chemical principles and providing detailed protocols for its bromination, chlorination, and iodination.
Mechanistic Rationale and Regioselectivity
The halogenation of this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The 8-amino group is a potent activating group, donating electron density into the naphthyridine ring system and rendering it more susceptible to attack by an electrophile. This activating effect is most pronounced at the ortho and para positions relative to the amino group.
In the case of this compound, the positions ortho to the amino group are the C7 and the N1 positions. The position para to the amino group is the C5 position. Given the electronic structure of the 1,7-naphthyridine ring, electrophilic attack is most favored at the C5 position. This is due to the combined directing effects of the 8-amino group and the inherent reactivity of the naphthyridine core. Historical studies on the bromination of the parent 1,7-naphthyridine have shown a preference for substitution at the C5 position.[1]
Figure 1: General mechanism of electrophilic aromatic substitution on this compound.
Choice of Halogenating Agents: A Comparative Overview
The choice of halogenating agent is critical and depends on the desired halogen and the reactivity of the substrate. For the reactions described herein, N-halosuccinimides are the reagents of choice due to their ease of handling as crystalline solids and their generally milder reactivity compared to elemental halogens.
| Reagent | Abbreviation | Relative Reactivity | Key Considerations |
| N-Bromosuccinimide | NBS | High | Often requires radical initiator for benzylic/allylic positions, but proceeds via electrophilic mechanism on activated rings. Byproduct (succinimide) is water-soluble, facilitating workup. |
| N-Chlorosuccinimide | NCS | Moderate | Generally less reactive than NBS. May require acid catalysis for less activated substrates.[2] |
| N-Iodosuccinimide | NIS | Highest | The most reactive of the three due to the weaker N-I bond. Often used for iodination of less reactive substrates and can be activated by acids.[3] |
Table 1: Comparison of Common N-Halosuccinimide Reagents.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is designed for the regioselective monobromination of this compound at the C5 position. Acetonitrile is chosen as the solvent due to its ability to dissolve both the starting material and NBS, and its relatively inert nature under these conditions.
Figure 2: Workflow for the bromination of this compound.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Dissolve the starting material in a minimal amount of acetonitrile.
-
Add N-Bromosuccinimide in a single portion.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1,7-naphthyridin-8-amine.
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS) (Proposed)
This proposed protocol is based on general procedures for the chlorination of activated heteroaromatic amines. Due to the lower reactivity of NCS compared to NBS, the addition of a catalytic amount of a protic acid, such as acetic acid, may be beneficial to enhance the electrophilicity of the chlorine atom.
Materials:
-
This compound (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Dichloromethane (DCM) or Acetonitrile (CH₃CN)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in dichloromethane or acetonitrile.
-
Add N-Chlorosuccinimide. If the reaction is sluggish, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature, or gently heat to 40-50 °C if necessary, for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield 5-chloro-1,7-naphthyridin-8-amine.
Protocol 3: Iodination using N-Iodosuccinimide (NIS) (Proposed)
This proposed protocol leverages the high reactivity of NIS for the iodination of the activated naphthyridine ring. The reaction is expected to proceed readily at room temperature.
Materials:
-
This compound (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in DMF or acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-iodo-1,7-naphthyridin-8-amine.
Characterization of Halogenated Products
The successful synthesis of the halogenated 1,7-naphthyridin-8-amines can be confirmed by a combination of spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) | Mass Spec (m/z) |
| 5-Bromo-1,7-naphthyridin-8-amine | C₈H₆BrN₃ | 224.06 | 8.85 (s, 1H), 8.35 (d, 1H), 7.60 (d, 1H), 7.20 (s, 2H) | 158.2, 154.9, 149.8, 137.1, 122.3, 118.9, 116.5, 109.8 | [M+H]⁺ 223.98 |
| 5-Chloro-1,7-naphthyridin-8-amine (Predicted) | C₈H₆ClN₃ | 179.61 | Similar shifts to bromo-derivative, with potential slight upfield shifts. | Similar to bromo-derivative. | [M+H]⁺ 180.03 |
| 5-Iodo-1,7-naphthyridin-8-amine (Predicted) | C₈H₆IN₃ | 271.06 | Similar shifts to bromo-derivative, with potential slight downfield shifts. | Similar to bromo-derivative. | [M+H]⁺ 271.97 |
Table 2: Spectroscopic Data for Halogenated 1,7-Naphthyridin-8-amines. (Note: Data for chloro and iodo derivatives are predicted based on known trends).
Troubleshooting and Optimization
-
Low Yield: If the reaction does not proceed to completion, consider increasing the reaction time or temperature. For chlorination with NCS, the addition of a catalytic amount of acid can be beneficial. Ensure all reagents are pure and dry.
-
Formation of Di-substituted Products: If di-halogenation is observed, reduce the equivalents of the halogenating agent to 1.0 or slightly less. Running the reaction at a lower temperature may also improve selectivity for mono-halogenation.
-
Difficult Purification: The succinimide byproduct from NBS, NCS, and NIS is water-soluble. A thorough aqueous workup is crucial for its removal. If the product co-elutes with impurities during column chromatography, try a different solvent system or consider recrystallization.
Conclusion
The halogenation of this compound provides a straightforward and efficient route to valuable building blocks for drug discovery. The protocols outlined in this application note, based on the use of N-halosuccinimides, offer a practical and scalable approach to the synthesis of 5-bromo-, 5-chloro-, and 5-iodo-1,7-naphthyridin-8-amine. The regioselectivity of the reaction is governed by the strong activating effect of the 8-amino group, directing the electrophilic halogen to the C5 position. These halogenated intermediates are primed for further diversification through a variety of cross-coupling reactions, enabling the rapid generation of compound libraries for biological screening.
References
- Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. IX. Bromination and amination of the 1,X-naphthyridines. The Journal of Organic Chemistry, 32(8), 2616–2619.
-
Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS). [Link]
-
Organic Chemistry Portal. (2023). N-Chlorosuccinimide (NCS). [Link]
-
Organic Chemistry Portal. (2023). N-Iodosuccinimide (NIS). [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. [Link]
-
Chemi-Science. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]
-
ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. [Link]
-
PubMed. (2022). Ni-Catalyzed Regioselective C-5 Halogenation of 8-Aminoquinoline and Co-Catalyzed Chelation Assisted C-H Iodination of Aromatic Sulfonamides with Molecular Iodine. [Link]
-
NIH. (2021). Deaminative chlorination of aminoheterocycles. [Link]
Sources
Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 1,7-Naphthyridines
Introduction: The Strategic Importance of Functionalizing the 1,7-Naphthyridine Core
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and materials science. Its unique electronic properties and ability to form specific hydrogen bond interactions have led to its incorporation into a multitude of biologically active molecules, including potent and selective enzyme inhibitors.[1] The targeted functionalization of this core structure through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for the construction of these crucial bonds.[2] However, the inherent electron-deficient nature of the 1,7-naphthyridine ring system, coupled with the potential for the pyridinic nitrogen to coordinate and deactivate the palladium catalyst, presents unique challenges that necessitate carefully optimized reaction protocols.[3][4][5][6][7][8]
This comprehensive guide provides detailed application notes and field-proven protocols for the successful execution of Suzuki and Buchwald-Hartwig coupling reactions on halo-substituted 1,7-naphthyridines. The methodologies described herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers to overcome common challenges and achieve high-yielding, reproducible results.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species with an organic halide or triflate.[9][10] This reaction is particularly valuable for synthesizing biaryl and vinyl-substituted 1,7-naphthyridines.
Mechanistic Considerations for 1,7-Naphthyridines
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11] The electron-deficient nature of the 1,7-naphthyridine ring can facilitate the initial oxidative addition of the palladium(0) catalyst to the halo-naphthyridine. However, the Lewis basicity of the nitrogen atoms can lead to catalyst inhibition.[8] The choice of a suitable ligand is therefore critical to shield the palladium center and promote the desired catalytic turnover.
Sources
- 1. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of 1,7-Naphthyridine Libraries via Multi-Component Reactions
Abstract
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antiparasitic properties.[1][2] The efficient construction of diverse libraries of 1,7-naphthyridine derivatives is therefore of significant interest to drug discovery programs. Multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient generation of molecular complexity from simple starting materials in a single synthetic operation.[3] This guide provides a detailed overview of the application of MCRs for the synthesis of 1,7-naphthyridine libraries, offering in-depth technical insights, step-by-step protocols, and a discussion of the underlying reaction mechanisms.
Introduction: The Strategic Advantage of MCRs in Synthesizing 1,7-Naphthyridines
The 1,7-naphthyridine core is a key pharmacophore in a number of biologically active compounds.[1][2] Traditional multi-step syntheses of these scaffolds can be time-consuming and resource-intensive, often limiting the exploration of chemical space. Multi-component reactions (MCRs) offer a compelling alternative by combining three or more reactants in a one-pot fashion to generate a product that incorporates substantial portions of all the starting materials.[3] This approach adheres to the principles of green chemistry by improving atom economy, reducing waste, and minimizing purification steps.[4][5] For the synthesis of 1,7-naphthyridine libraries, MCRs provide a highly efficient route to generate a multitude of analogs with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
This document will explore several key MCRs that have been successfully employed for the synthesis of 1,7-naphthyridine and related scaffolds, including the Ugi, Betti, Doebner-von Miller, and Friedländer reactions. We will delve into the mechanistic intricacies of these transformations and provide detailed, validated protocols for their execution.
Reaction Mechanisms and Strategic Considerations
A thorough understanding of the reaction mechanisms is paramount for successful experimental design, optimization, and troubleshooting. This section elucidates the mechanistic pathways of key MCRs for 1,7-naphthyridine synthesis and discusses the rationale behind the choice of reactants and catalysts.
The Ugi Three-Component Reaction (Ugi-3CR) for Benzo[f][6][7]naphthyridines
The Ugi reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, an isocyanide, and a carboxylic acid.[6][7] A three-component variant (Ugi-3CR) can be strategically employed to construct complex heterocyclic systems. For the synthesis of benzo[f][8][9]naphthyridines, a cascade process involving an Ugi-3CR followed by an intramolecular aza-Diels-Alder cycloaddition has been developed.[10][11]
Causality in Experimental Choices:
-
Starting Materials: The choice of a tri-functional dienophile-containing ester-aniline is critical as it incorporates both the amine functionality for the Ugi reaction and the diene precursor for the subsequent cycloaddition. The substituted benzaldehyde and the isocyanide component allow for the introduction of diversity at two key positions of the final molecule.[10]
-
Microwave Irradiation: The use of microwave-assisted organic synthesis (MAOS) significantly accelerates the reaction, leading to shorter reaction times and often improved yields compared to conventional heating.[11]
-
Catalyst: While the Ugi reaction can proceed without a catalyst, Lewis acids can be employed to activate the imine intermediate, enhancing the reaction rate.[11]
Reaction Workflow:
Caption: Workflow for the synthesis of 5-Aryl-benzo[f][8][9]naphthyridines.
The Friedländer Annulation
The Friedländer synthesis is a classic and highly effective method for constructing quinoline and naphthyridine rings.[12][13] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12] This reaction can be adapted for the synthesis of 1,7-naphthyridines by using a 2-aminonicotinaldehyde as the starting material.
Causality in Experimental Choices:
-
Catalyst: The Friedländer reaction can be catalyzed by both acids and bases.[13] Lewis acids are often employed to activate the carbonyl group of the aldehyde or ketone, facilitating the initial condensation step.[12] The choice of catalyst can influence the reaction rate and yield.
-
Reaction Conditions: The reaction is often carried out at elevated temperatures to drive the cyclodehydration step. Solvent-free conditions, such as grinding the reactants together, can be an environmentally friendly and efficient alternative.[13]
Reaction Mechanism:
Caption: Simplified mechanism of the Friedländer annulation for 1,7-naphthyridine synthesis.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of 1,7-naphthyridine derivatives using MCRs. These protocols are based on established literature procedures and are intended to be self-validating.
Protocol 1: Microwave-Assisted Ugi-3CR/Aza-Diels-Alder Cascade for 5-Aryl-benzo[f][6][7]naphthyridines
This protocol is adapted from the synthesis of 5-aryl-benzo[f][8][9]naphthyridines.[10][11]
Materials:
-
Trifunctional dienophile-containing ester-aniline (1.0 equiv)
-
Substituted benzaldehyde (1.1 equiv)
-
2-Isocyano-1-morpholino-3-phenylpropan-1-one (1.0 equiv)
-
Methanol (solvent)
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add the dienophile-containing ester-aniline (1.0 equiv), the substituted benzaldehyde (1.1 equiv), the isocyanide (1.0 equiv), and methanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 30 minutes.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then subjected to an aromatization step. To the crude residue, add p-toluenesulfonic acid (catalytic amount) and toluene.
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-benzo[f][8][9]naphthyridine.
Protocol 2: Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives
This protocol describes a silver-catalyzed one-pot synthesis of polyfunctionalized 1,7-naphthyridines.[14]
Materials:
-
2-Aminobenzamide derivative (1.0 equiv)
-
ortho-Alkynylquinoline carbaldehyde (1.2 equiv)
-
Silver triflate (AgOTf) (10 mol%)
-
1,2-Dichloroethane (DCE) (solvent)
Procedure:
-
To a sealed tube, add the 2-aminobenzamide derivative (1.0 equiv), ortho-alkynylquinoline carbaldehyde (1.2 equiv), and silver triflate (10 mol%).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the functionalized 1,7-naphthyridine derivative.
Data Presentation
The efficiency and versatility of MCRs in generating 1,7-naphthyridine libraries are best illustrated through quantitative data. The following tables summarize representative yields for the protocols described above.
Table 1: Representative Yields for the Ugi-3CR/Aza-Diels-Alder Cascade Synthesis of 5-Aryl-benzo[f][8][9]naphthyridines [10]
| Entry | Substituted Benzaldehyde | Overall Yield (%) |
| 1 | Benzaldehyde | 55 |
| 2 | 4-Chlorobenzaldehyde | 64 |
| 3 | 4-Methoxybenzaldehyde | 48 |
| 4 | 4-Nitrobenzaldehyde | 35 |
Table 2: Representative Yields for the Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridines [14]
| Entry | 2-Aminobenzamide Derivative | ortho-Alkynylquinoline Carbaldehyde | Yield (%) |
| 1 | 2-Aminobenzamide | 2-(Phenylethynyl)quinoline-3-carbaldehyde | 85 |
| 2 | 2-Amino-5-chlorobenzamide | 2-(Phenylethynyl)quinoline-3-carbaldehyde | 78 |
| 3 | 2-Aminobenzamide | 2-((4-Methoxyphenyl)ethynyl)quinoline-3-carbaldehyde | 92 |
| 4 | 2-Amino-5-methylbenzamide | 2-(p-Tolylethynyl)quinoline-3-carbaldehyde | 88 |
Conclusion
Multi-component reactions represent a highly effective and efficient strategy for the synthesis of diverse 1,7-naphthyridine libraries. The methodologies presented in this guide, including the Ugi-3CR/aza-Diels-Alder cascade and silver-catalyzed annulations, offer researchers powerful tools for the rapid generation of novel chemical entities for drug discovery and development. The detailed protocols and mechanistic insights provided herein are intended to facilitate the adoption and application of these powerful synthetic methods.
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ResearchGate. (n.d.). Benzo[f][8][9]naphthyridine and related compounds.
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1,7-Naphthyridin-8-amine as a scaffold for kinase inhibitors
Application Notes & Protocols
Topic: 1,7-Naphthyridin-8-amine as a Versatile Scaffold for Kinase Inhibitor Design and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of protein substrates.[1][2] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them one of the most important target classes for modern drug discovery.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with dozens of approved drugs demonstrating significant clinical benefit.[5]
Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic scaffolds are particularly prominent due to their ability to form key interactions within the ATP-binding site of kinases. The naphthyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, with various isomers demonstrating a wide array of biological activities.[6][7][8]
This guide focuses specifically on the 1,7-naphthyridine-8-amine moiety. This scaffold is exceptionally well-suited for designing ATP-competitive inhibitors. Its defining feature is the strategic placement of nitrogen atoms, particularly the N7 nitrogen, which can act as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase active site. This interaction mimics the binding of the adenine ring of ATP and is a cornerstone of high-affinity inhibition. As demonstrated with potent inhibitors of kinases like PIP4K2A, the 1,7-naphthyridine core serves as an excellent foundation for building highly potent and selective molecules.[9][10]
This document serves as a comprehensive technical guide for researchers, providing foundational knowledge, structure-activity relationship (SAR) insights, and detailed experimental protocols for the synthesis, in vitro screening, and cell-based evaluation of novel kinase inhibitors based on the this compound scaffold.
I. Synthetic Strategy for 1,7-Naphthyridine Analogs
The construction of a diverse library of analogs is fundamental to exploring the structure-activity relationship (SAR). A common and effective strategy for synthesizing substituted 1,7-naphthyridines involves a multi-step sequence starting from readily available pyridine precursors. The following scheme illustrates a generalizable route.
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of a Representative 1,7-Naphthyridine Analog
This protocol outlines a general procedure for synthesizing a substituted 1,7-naphthyridine, which can be adapted for various analogs.
Step 1: Cyclization to form the Naphthyridinone Core
-
To a solution of sodium ethoxide (prepared from sodium in ethanol), add equimolar amounts of 2-amino-3-cyanopyridine and a substituted phenylacetonitrile.
-
Reflux the mixture for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The basic conditions facilitate a Thorpe-Ziegler type cyclization, a classic method for forming the bicyclic naphthyridine ring system.
-
-
After cooling, acidify the reaction mixture with acetic acid to precipitate the product.
-
Filter the solid, wash with water and ethanol, and dry under vacuum to yield the 8-amino-1,7-naphthyridin-X-one intermediate.
Step 2: Chlorination of the Naphthyridinone
-
Suspend the product from Step 1 in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Rationale: POCl₃ is a standard and effective reagent for converting the hydroxyl group of the naphthyridinone tautomer into a chlorine atom, which serves as a reactive handle for subsequent cross-coupling reactions.
-
-
Carefully quench the reaction by pouring it onto ice water. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like dichloromethane (DCM).
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude 8-chloro-1,7-naphthyridine derivative. Purify by column chromatography.
Step 3: Suzuki Coupling (Introduction of R¹ group)
-
In a reaction vessel, combine the 8-chloro-1,7-naphthyridine derivative, an appropriate R¹-boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a solvent mixture, typically dioxane/water (4:1).
-
Degas the mixture with argon or nitrogen for 15 minutes, then heat to 80-100°C for 4-16 hours.
-
Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl or heteroaryl substituents at the desired position.
-
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.
Step 4: Nucleophilic Aromatic Substitution (Introduction of 8-amino R² group)
-
Dissolve the product from Step 3 in a suitable solvent such as n-butanol or DMF.
-
Add the desired amine (R²-NH₂) (1.5-3 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at 100-140°C for 12-24 hours.
-
Rationale: The final step involves an SₙAr reaction where the amine displaces the chlorine atom at the C8 position. This reaction is often the final step in constructing the target molecule.
-
-
Cool the mixture, concentrate under reduced pressure, and purify the residue by column chromatography or preparative HPLC to obtain the final this compound analog.
II. Structure-Activity Relationship (SAR) Analysis
The 1,7-naphthyridine scaffold provides multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. A systematic SAR study is crucial for identifying key structural features that govern kinase inhibition. The following data, based on analogs targeting PIP4K2A, provides a clear example of this process.[9][11][12]
Caption: Key modification points on the this compound scaffold for SAR studies.
Table 1: SAR Data of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors [12]
| Compound ID | R¹ (at C5) | R³ (Aryl group at C2) | PIP4K2A IC₅₀ (nM) |
| 1 | H | 2-ethoxyphenyl | 6.6 |
| 2 | H | 2-methoxyphenyl | 13 |
| 3 | H | 2-(trifluoromethoxy)phenyl | 23 |
| 4 | H | phenyl | 230 |
| 5 | Cl | 2-ethoxyphenyl | 3.1 |
| 6 | Cl | 2-methoxyphenyl | 4.5 |
| 7 | Cl | 2-(trifluoromethoxy)phenyl | 11 |
| 8 | Cl | phenyl | 110 |
Key SAR Insights:
-
Aryl R³ Substituent: The presence of a substituent at the ortho-position of the C2-phenyl ring is critical for high potency. Unsubstituted phenyl analogs (Compounds 4 and 8) are significantly less active. This suggests the ortho group enforces a specific dihedral angle between the naphthyridine and phenyl rings, which is optimal for fitting into the ATP-binding pocket.[9]
-
C5 R¹ Substituent: Adding a small electron-withdrawing group like chlorine at the C5 position generally improves potency (compare Compound 1 vs. 5, and 2 vs. 6). This may enhance the hinge-binding interaction or modulate the electronics of the core.
-
C8-Amine R² Substituent (not shown in table): Modifications at the C8-amine are directed towards the solvent-exposed region of the kinase. This position is ideal for introducing groups that can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the core binding interactions.[9]
III. Protocols for Biological Evaluation
Once synthesized, novel compounds must be rigorously tested to determine their biological activity. This involves a tiered approach, starting with biochemical assays to measure direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context.
A. In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust, high-throughput method for determining IC₅₀ values. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]
Caption: Workflow for an in vitro luminescence-based kinase assay (e.g., ADP-Glo™).
Protocol 2: In Vitro ADP-Glo™ Kinase Assay[1][13]
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP solution.
-
Test compounds (1,7-naphthyridine analogs) dissolved in 100% DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capability.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Transfer a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a potent, known inhibitor (or no enzyme) as a positive control (0% activity).
-
Kinase Pre-incubation: Prepare a solution of the kinase in Kinase Assay Buffer. Add 2.5 µL of this solution to each well. Incubate the plate for 10-15 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, ensuring measurement of true inhibition.
-
-
Initiate Kinase Reaction: Prepare a master mix of the kinase substrate and ATP in Kinase Assay Buffer. Initiate the reaction by adding 2.5 µL of this mix to each well. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure a sensitive measurement.
-
Reaction Incubation: Incubate the plate at 30°C (or the optimal temperature for the kinase) for 60 minutes.
-
ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using the high (DMSO) and low (positive control) signals. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
B. Cell-Based Target Engagement Assay
While an IC₅₀ value indicates biochemical potency, a cell-based assay is essential to confirm that the inhibitor can enter cells and engage its target in a physiological environment.[13][14] A common method is to measure the phosphorylation status of a known downstream substrate of the target kinase.
Caption: A generic kinase signaling pathway illustrating the point of inhibition.
Protocol 3: Western Blot for Substrate Phosphorylation[3][16]
Materials:
-
Cancer cell line expressing the target kinase.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Test compound and vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Chemiluminescence detection reagents and imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with various concentrations of the 1,7-naphthyridine inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Rationale: Blocking prevents non-specific binding of the antibodies to the membrane.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply chemiluminescence substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Then, strip the membrane and re-probe with the primary antibody for the total amount of the substrate protein (e.g., anti-total-AKT). This serves as a loading control.
-
Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, relative to the total substrate signal, confirms cellular target engagement and provides a measure of the inhibitor's cellular potency (cellular IC₅₀ or EC₅₀).
IV. Preliminary ADME-Tox Profiling
Early assessment of a compound's ADME-Tox properties is critical to avoid late-stage failures in drug development.[15] These assays evaluate a compound's potential to be absorbed, distributed, metabolized, and excreted, as well as its potential toxicity.
Table 2: Representative Early ADME-Tox Profile for a Lead Compound [9]
| Assay | Parameter | Result | Implication for Drug Development |
| Metabolic Stability | Human Liver Microsome t₁/₂ | > 60 min | Low intrinsic clearance; likely to have good in vivo stability. |
| CYP Inhibition | CYP3A4 IC₅₀ | > 10 µM | Low risk of drug-drug interactions with drugs metabolized by CYP3A4. |
| hERG Inhibition | Patch Clamp IC₅₀ | > 10 µM | Low risk of cardiac toxicity. |
| Solubility | Kinetic Solubility (pH 7.4) | 150 µM | Sufficient solubility for in vitro and potentially in vivo studies. |
| Permeability | PAMPA | High | Likely to be well-absorbed across the gut wall. |
Conclusion and Future Outlook
The this compound scaffold represents a highly promising and versatile platform for the design of novel kinase inhibitors. Its inherent ability to form a key hydrogen bond with the kinase hinge region provides a strong foundation for achieving high biochemical potency. As demonstrated through SAR studies, the scaffold offers multiple, distinct points for chemical modification, allowing for the fine-tuning of potency, kinome selectivity, and drug-like properties.
The protocols detailed in this guide provide a robust framework for the systematic discovery and evaluation of new inhibitors based on this core. By integrating rational design, efficient synthesis, and a tiered biological evaluation strategy—from in vitro IC₅₀ determination to cellular target engagement and early ADME-Tox profiling—researchers can effectively advance 1,7-naphthyridine-based compounds from initial hits to viable lead candidates. Future work in this area will likely focus on leveraging this scaffold to target novel or challenging kinase targets and on developing inhibitors with superior selectivity profiles to minimize off-target effects and improve therapeutic outcomes.
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Title: Cell-based test for kinase inhibitors.[13] Source: INiTS, 2020. URL:
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Title: Immuno-oncology Cell-based Kinase Assay Service.[3] Source: Creative Biolabs. URL:
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Title: Application Notes and Protocols for Kinase Activity Assays.[1] Source: Benchchem. URL:
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Title: Spotlight: Cell-based kinase assay formats.[16] Source: Reaction Biology, 2022. URL:
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Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.[14] Source: PLOS One, 2016. URL:
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Title: Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies.[11] Source: National Institutes of Health (NIH). URL:
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors.[2] Source: PMC - National Institutes of Health (NIH). URL:
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Title: A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA.[4] Source: SciSpace. URL:
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Title: Kinase Assay Kit.[17] Source: Sigma-Aldrich. URL:
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Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.[6] Source: ResearchGate, 2015. URL:
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Title: The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.[15] Source: Drug Discovery World (DDW), 2019. URL:
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Title: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.[7] Source: Future Science, 2021. URL:
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Title: A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015.[5] Source: PMC - National Institutes of Health (NIH), 2016. URL:
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Title: Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors.[12] Source: Benchchem. URL:
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Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.[8] Source: PubMed, 2015. URL:
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Title: Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.[9] Source: Journal of Medicinal Chemistry - ACS Publications, 2021. URL:
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Title: Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design.[18] Source: ChemRxiv, 2022. URL:
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Title: Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.[10] Source: Journal of Medicinal Chemistry - ACS Publications, 2021. URL:
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Application Notes and Protocols for the Design and Synthesis of 1,7-Naphthyridin-8-amine Based Anticancer Agents
Introduction: The Emerging Potential of the 1,7-Naphthyridine Scaffold in Oncology
The relentless pursuit of novel and effective anticancer therapeutics has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the 1,7-naphthyridine core has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies. This bicyclic heteroaromatic system, a bioisostere of quinoline and other related fused systems, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as tunable electronic properties, making it an ideal framework for potent and selective interactions with various biological targets implicated in cancer progression.
This comprehensive guide delves into the design, synthesis, and biological evaluation of a promising class of anticancer agents: 1,7-naphthyridin-8-amine derivatives. We will explore the rationale behind their design, provide detailed, field-proven protocols for their synthesis and in vitro characterization, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.
Design Rationale: Targeting Key Oncogenic Drivers
The design of this compound derivatives as anticancer agents is primarily rooted in the principles of structure-based drug design and the strategic application of bioisosterism.[1][2] The core scaffold serves as a versatile platform for the introduction of various substituents that can modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
A key strategy in the development of these compounds has been the targeting of protein kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer.[3] The 1,7-naphthyridine nucleus can act as a hinge-binding motif, a common feature of many kinase inhibitors, by forming critical hydrogen bonds with the backbone of the kinase hinge region. The 8-amino group provides a crucial vector for introducing substituents that can interact with the solvent-exposed region or other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
Recent studies have highlighted the potential of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives as potent inhibitors of receptor tyrosine kinases such as c-Kit and VEGFR-2.[4][5][6] Both c-Kit and VEGFR-2 are key drivers of tumor growth, proliferation, and angiogenesis in various malignancies.[4][5][6] The design of these inhibitors leverages the 2,7-naphthyridone scaffold as a novel lead structure for engaging the kinase active site.[4][6]
Synthetic Protocols: A Step-by-Step Guide to this compound Derivatives
The synthesis of this compound derivatives can be accomplished through a multi-step sequence, often culminating in a nucleophilic aromatic substitution or a cross-coupling reaction to install the desired amino side chains. A common and versatile approach to construct the core naphthyridine scaffold is the Friedländer annulation, which involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an activated methylene group.[7][8][9][10][11]
Below is a representative, detailed protocol for the synthesis of a substituted this compound derivative, inspired by the synthesis of potent c-Kit and VEGFR-2 inhibitors.[5][12]
Protocol 1: Synthesis of the this compound Core
This protocol outlines a general approach to the this compound core structure. A key synthetic strategy involves the construction of a substituted pyridine precursor followed by cyclization to form the naphthyridine ring system.
Step 1: Synthesis of a Substituted Pyridine Precursor
The synthesis often begins with a commercially available substituted pyridine. For the synthesis of 2,7-naphthyridin-1(2H)-one derivatives, a common starting material is a substituted nicotinamide or nicotinonitrile.
Step 2: Cyclization to form the Naphthyridinone Core
A variety of cyclization strategies can be employed. One approach involves the construction of the second ring through a condensation reaction. For instance, a substituted aminopyridine can be reacted with a suitable three-carbon unit to form the second pyridine ring.[13]
Step 3: Introduction of the 8-Amino Group
The 8-amino group is typically introduced in the final steps of the synthesis. This can be achieved through a nucleophilic aromatic substitution reaction on an 8-halo-1,7-naphthyridine precursor.
Protocol 2: Synthesis of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridin-1(2H)-one Derivatives
This protocol provides a more specific example for the synthesis of potent kinase inhibitors.
Step 1: Synthesis of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one
This intermediate can be synthesized from appropriate pyridine precursors through a series of reactions including cyclization and chlorination.
Step 2: Nucleophilic Aromatic Substitution to Introduce the 8-Amino Moiety
A mixture of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction and purified by column chromatography or recrystallization.
Example Characterization Data for a Representative Compound (9g): [12]
-
Name: 2-(4-fluorophenyl)-8-((pyridin-4-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one
-
Appearance: Yellow solid
-
Yield: 87%
-
HPLC Purity: 99.8%
-
1H NMR (400 MHz, CDCl3) δ: 9.71 (t, J = 5.6 Hz, 1H), 8.51 (d, J = 5.2 Hz, 1H), 8.16 (d, J = 5.2 Hz, 1H), 7.39 (d, J = 7.2 Hz, 1H), 7.37 (m, 4H), 7.28 (d, J = 5.2 Hz, 1H), 7.26–7.18 (m, 2H), 6.56 (d, J = 5.2 Hz, 1H), 6.40 (d, J = 7.2 Hz, 1H), 4.79 (d, J = 5.6 Hz, 2H)
-
13C NMR (100 MHz, DMSO-d6) δ: 162.33, 160.14, 58.33, 150.83, 149.45, 149.14, 145.65, 137.33, 136.72, 129.43, 122.07, 115.98, 107.85, 104.80, 42.77
-
ESI-MS m/z: 347.3 ([M + H]+)
Biological Evaluation Protocols: Assessing Anticancer Activity
The evaluation of the anticancer potential of newly synthesized this compound derivatives involves a tiered approach, starting with in vitro biochemical and cell-based assays, followed by in vivo studies for promising candidates.
Protocol 3: In Vitro Kinase Inhibition Assay (c-Kit and VEGFR-2)
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against c-Kit and VEGFR-2 kinases. The principle of this assay is to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human c-Kit or VEGFR-2 enzyme
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds (dissolved in DMSO)
-
96-well white assay plates
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or vehicle control (DMSO).
-
Master Mix Addition: Add 20 µL of a master mix containing the kinase and substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]
Protocol 4: Cell-Based Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., GIST-T1 for c-Kit dependent proliferation)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.[13]
Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data, such as IC50 and GI50 values, should be summarized in clearly structured tables for easy comparison and interpretation of structure-activity relationships (SAR).
Table 1: In Vitro Inhibitory Activity of Representative this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM)[4][5] | Cancer Cell Line | GI50 (µM) |
| 9k | c-Kit | 8.5 | GIST-T1 | Not Reported |
| 10l | VEGFR-2 | 56.5 | HUVEC | Not Reported |
| 10r | VEGFR-2 | 31.7 | HUVEC | Not Reported |
| Reference | c-Kit | 329.6 | ||
| Reference | VEGFR-2 | 279.9 |
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold allows for the elucidation of key SAR trends that can guide the design of more potent and selective inhibitors. For the 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one series, the following observations have been made:[4][5]
-
The nature of the substituent on the 8-amino group significantly influences the inhibitory activity.
-
The substitution pattern on the 2-phenyl ring can also modulate potency and selectivity.
-
Molecular docking studies suggest that these compounds bind to the ATP-binding site of c-Kit and VEGFR-2, with the 8-amino side chain extending into the solvent-exposed region.[4]
Visualizing Key Concepts
General Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Proposed Kinase Binding Mode
Caption: Proposed binding mode of a this compound inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make this an attractive core for medicinal chemistry campaigns. The protocols detailed in this guide provide a robust framework for the synthesis and in vitro evaluation of new derivatives.
Future research in this area should focus on:
-
Expansion of the SAR: Synthesizing and evaluating a broader range of derivatives to further refine the SAR and improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and downstream signaling pathways affected by these compounds.
-
In Vivo Efficacy: Evaluating the most promising compounds in relevant preclinical cancer models to assess their therapeutic potential.
-
ADME/Tox Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to guide their further development.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of this compound-based anticancer therapeutics.
References
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- BenchChem. (2025). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
- Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. 2019;24(24):4461.
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. 2019;24(24):4461. Available from: [Link]
- Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. 2019 Dec 5.
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
- The design of 8-amino-2-phenyl-2,7-naphthyridones.
- Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health. 2024 Nov 7.
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- Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online.
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- Guideline for anticancer assays in cells.
- Reaction Biology. Cell-based Assays for Drug Discovery.
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- A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction.
- CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.
- Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis.
- 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PubMed Central.
- Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone.
- Inhibition of c-Kit by tyrosine kinase inhibitors.
- Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Rel
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Application Notes & Protocols: 1,7-Naphthyridin-8-amine Derivatives as Potential Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Renewed Focus on Naphthyridine Scaffolds in an Era of Antibiotic Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action or improved efficacy against resistant pathogens.[1][2] Heterocyclic compounds, particularly those containing nitrogen, have historically formed the backbone of many successful antimicrobial drugs.[3][4] Within this broad chemical space, the naphthyridine core, a fused system of two pyridine rings, has garnered significant attention.[5][6] The first antibacterial agent from this class was nalidixic acid, a 1,8-naphthyridine derivative that selectively inhibits bacterial DNA replication by targeting the A subunit of DNA gyrase.[7] This foundational discovery paved the way for the development of the vast fluoroquinolone class of antibiotics, many of which are based on the related quinolone and naphthyridine scaffolds.[7][8]
This guide focuses on a specific, less-explored isomer: the 1,7-naphthyridin-8-amine scaffold. By strategically modifying this core, researchers aim to develop derivatives that can overcome existing resistance mechanisms and exhibit potent, broad-spectrum antibacterial activity. These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel this compound derivatives, grounded in established methodologies and expert insights.
Section 1: Synthesis of this compound Derivatives
The synthesis of the 1,7-naphthyridine core often involves cyclization reactions. A common and effective method is the Vilsmeier-Haack reaction, which can be used to construct the heterocyclic system from appropriately substituted pyridine precursors.[9][10][11] Subsequent functionalization allows for the introduction of various side chains to explore the structure-activity relationship (SAR).
Protocol 1.1: General Synthesis of a 2-chloro-1,7-naphthyridine Intermediate
This protocol outlines a generalized approach for creating a key chlorinated intermediate, which serves as a versatile precursor for introducing the 8-amino group and other functionalities. The Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides is a well-established method for generating chloro-naphthyridine scaffolds.[9][10]
Causality: The use of phosphorus oxychloride (POCl₃) and a formamide derivative (like DMF) generates the Vilsmeier reagent, an electrophilic species that attacks the electron-rich pyridine ring of the acetamide precursor, leading to cyclization and aromatization. The chlorine atom at the 2-position is a good leaving group, making it an ideal handle for subsequent nucleophilic substitution reactions to build diversity.
Step-by-Step Methodology:
-
Precursor Preparation: Synthesize the required N-(pyridin-2-yl)acetamide starting material by reacting 2-aminopyridine with acetyl chloride or acetic anhydride under appropriate conditions.
-
Vilsmeier-Haack Reagent Formation: In a three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (N₂), cool dimethylformamide (DMF) to 0°C.
-
Reaction Initiation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Cyclization: Dissolve the N-(pyridin-2-yl)acetamide precursor in DMF and add it slowly to the Vilsmeier reagent.
-
Heating: After the addition is complete, heat the reaction mixture to 80-100°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms. Filter the solid or extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-chloro-1,7-naphthyridine intermediate.
Caption: Generalized synthesis workflow for this compound derivatives.
Section 2: In Vitro Antibacterial Activity Profiling
Once synthesized, the primary evaluation of the new derivatives involves determining their ability to inhibit bacterial growth and to kill bacteria. The standard assays for this are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a standardized incubation period.[13] The broth microdilution method is a widely used, efficient technique for determining MIC values for a large number of compounds.[13][14]
Causality: This assay exposes a standardized population of bacteria to a range of compound concentrations in a nutrient-rich broth. If the compound is effective, it will interfere with essential bacterial processes, preventing replication and subsequent visible turbidity. Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing as it has good reproducibility and low levels of inhibitors that can interfere with certain antibiotics.[15]
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile saline or MHB. c. Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13][16]
-
Compound Preparation: a. Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound stock in a 96-well microtiter plate using MHB to achieve the desired concentration range. Typically, 50-100 µL of broth is used per well.[13]
-
Plate Inoculation: a. Inoculate each well (except the sterility control) with an equal volume of the diluted bacterial suspension. b. The final volume in each well should be uniform (e.g., 100 µL or 200 µL). c. Self-Validation/Controls:
- Sterility Control: One well containing only MHB (no bacteria, no compound) to check for contamination.
- Growth Control: One well containing MHB and bacteria (no compound) to ensure the bacteria are viable and the medium supports growth.
- Solvent Control: One well containing MHB, bacteria, and the highest concentration of the solvent (e.g., DMSO) used, to ensure the solvent itself has no antibacterial effect.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[13][14]
-
Result Determination: a. After incubation, visually inspect the plate for turbidity. The growth control should be turbid, and the sterility control should be clear. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13][17] Results can also be read using a microplate reader measuring absorbance at 600 nm (OD₆₀₀).[14]
Protocol 2.2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] This test is a crucial follow-up to the MIC and helps differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Causality: This protocol determines cell viability by sub-culturing the bacteria from the clear wells of the MIC assay onto an antibiotic-free solid medium. If the bacteria were only inhibited (bacteriostatic), they will resume growth once removed from the compound. If they were killed (bactericidal), no growth will occur.
Step-by-Step Methodology:
-
Plate Selection: Use the 96-well plate from the completed MIC assay.
-
Sub-culturing: a. Select the wells corresponding to the MIC value and at least two more concentrated dilutions.[16][18] b. Using a calibrated loop or pipette, take a small aliquot (e.g., 10-20 µL) from each of these selected wells. c. Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Result Determination: a. After incubation, count the number of colonies (CFU) for each plated concentration. b. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[17][18]
Caption: Experimental workflow for determining MIC and MBC values.
Data Presentation: Sample Antibacterial Activity
The results from these assays should be tabulated for clear comparison of potency and spectrum of activity.
| Compound ID | Target Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Naph-A01 | Staphylococcus aureus | Positive | 2 | 4 | Bactericidal (≤4) |
| Escherichia coli | Negative | 8 | 32 | Bactericidal (≤4) | |
| Naph-A02 | Staphylococcus aureus | Positive | 4 | >128 | Tolerant/Static (>32) |
| Escherichia coli | Negative | 16 | >128 | Tolerant/Static (>32) | |
| Ciprofloxacin | Staphylococcus aureus | Positive | 1 | 2 | Bactericidal (≤4) |
| (Control) | Escherichia coli | Negative | 0.5 | 1 | Bactericidal (≤4) |
Section 3: Mechanism of Action (MoA) Elucidation
Given their structural similarity to quinolones, a primary hypothesized target for novel naphthyridine derivatives is the bacterial type II topoisomerase, DNA gyrase.[4][7][19] This enzyme is essential for bacterial survival as it introduces negative supercoils into DNA, a process required for DNA replication and transcription.[20]
Protocol 3.1: Bacterial DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase. The assay monitors the conversion of a relaxed circular plasmid DNA into its supercoiled form.[21]
Causality: DNA gyrase utilizes the energy from ATP hydrolysis to introduce negative supercoils into a relaxed plasmid substrate. An effective inhibitor will block this process, leaving the plasmid in its relaxed state. The different topological forms of the plasmid (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis because the compact, supercoiled form migrates faster through the gel matrix than the bulkier, relaxed form.
Step-by-Step Methodology:
-
Reaction Setup: a. On ice, prepare a master mix containing the assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, and spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322).[22] b. Aliquot the master mix into microcentrifuge tubes. c. Add the test compound (dissolved in a suitable solvent like DMSO) to each tube at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Enzyme Addition: Add a standardized amount of purified bacterial DNA gyrase enzyme to all tubes except the "no enzyme" control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.[22]
-
Reaction Termination: Stop the reaction by adding a stop solution containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).[22] A proteinase K digestion step can also be included to remove the enzyme from the DNA.[22]
-
Agarose Gel Electrophoresis: a. Add a gel loading dye to each sample. b. Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide). c. Run the gel at a constant voltage until the dye front has migrated sufficiently (e.g., 90V for 90 minutes).
-
Visualization and Interpretation: a. Visualize the DNA bands under UV light. b. Expected Results:
- No Enzyme Control: A single band corresponding to the relaxed plasmid.
- No Inhibitor Control: A prominent, faster-migrating band corresponding to the supercoiled plasmid.
- Effective Inhibitor: A dose-dependent decrease in the supercoiled band and a corresponding increase in the relaxed band. The IC₅₀ is the concentration of the inhibitor that reduces supercoiling activity by 50%.
Caption: Principle of the DNA gyrase supercoiling inhibition assay.
References
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Guo, X., et al. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. Retrieved from [Link]
-
SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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ResearchGate. (2015). Unconventional screening approaches for antibiotic discovery. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
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Al-Bari, M. A. A. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Macia, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Retrieved from [Link]
-
JoVE. (2013). Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. Retrieved from [Link]
-
Aging-US. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]
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Bentham Science Publishers. (2012). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
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Fisher, L. M., & Pan, X.-S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols. Retrieved from [Link]
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Jałbrzykowska, K. (2022). Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. Retrieved from [Link]
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de Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. Retrieved from [Link]
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Chan, P.-F., et al. (n.d.). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. NIH. Retrieved from [Link]
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ProFoldin. (n.d.). Bacterial DNA gyrase assay kits. Retrieved from [Link]
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Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Retrieved from [Link]
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Gencer, H. K., et al. (2017). New 1,4-dihydro[18][23]naphthyridine derivatives as DNA gyrase inhibitors. PubMed. Retrieved from [Link]
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Abu-Melha, S. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]
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Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
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Application Notes and Protocols: Anti-inflammatory Activity of Novel 1,7-Naphthyridin-8-amine Analogs
<
Introduction
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated.[1] Key signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways, are central to the inflammatory response.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] The development of small molecule inhibitors targeting these pathways represents a promising therapeutic strategy for a wide range of inflammatory conditions.[4][5][6][9][10] The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating potent inhibitory activity against various kinases.[17][18][19][20][21] This document provides a detailed guide for researchers on the evaluation of novel 1,7-naphthyridin-8-amine analogs as potential anti-inflammatory agents, focusing on their mechanism of action and providing robust protocols for in vitro and in vivo assessment.
Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
This compound analogs are hypothesized to exert their anti-inflammatory effects by inhibiting one or more key kinases involved in pro-inflammatory signaling cascades. The primary putative target is the JAK family of tyrosine kinases, which are crucial for cytokine signaling.[4][5][6][9][10][11][15][16][22][23] By blocking JAK activity, these compounds can interrupt the downstream phosphorylation and activation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of inflammatory genes.[4][6][15][22]
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling cascade for numerous cytokines and growth factors that drive inflammation.[4][5][6][9][10][11][15][16] The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[4][15][22] The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to initiate the transcription of target genes.[4][6][15][22]
Figure 1: Proposed mechanism of action of this compound analogs via inhibition of the JAK/STAT pathway.
Secondary Signaling Pathways: NF-κB and MAPK
In addition to the JAK/STAT pathway, the NF-κB and MAPK signaling cascades are critical regulators of inflammation.[2][3][7][8][12][13][14][24][25] The NF-κB pathway is activated by pro-inflammatory cytokines and pathogen-associated molecular patterns, leading to the transcription of a wide array of inflammatory genes.[2][7][13][14][24] The MAPK pathways, including ERK, JNK, and p38, are involved in cellular stress responses and the production of inflammatory mediators.[3][8][12][25] While direct inhibition of these pathways by this compound analogs is not the primary hypothesis, their modulation of JAK/STAT signaling can indirectly affect these interconnected networks.
Figure 2: Overview of key inflammatory signaling pathways and the proposed primary target of this compound analogs.
Experimental Protocols
The following protocols provide a framework for the comprehensive evaluation of the anti-inflammatory activity of novel this compound analogs.
In Vitro Assays
1. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay is a cornerstone for in vitro screening of anti-inflammatory compounds.[26][27][28][29][30] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[27][28][29]
Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[27]
-
Cell Seeding: Seed the macrophages into 12-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.[26][30]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
2. Western Blot Analysis of Signaling Pathway Activation
To confirm the mechanism of action, Western blotting can be used to assess the phosphorylation status of key signaling proteins within the JAK/STAT, NF-κB, and MAPK pathways.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the LPS-induced cytokine production protocol, but use a shorter LPS stimulation time (e.g., 15-60 minutes) to capture the transient phosphorylation events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-STAT3, STAT3, p-p65, p65, p-p38, p38).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels.
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[31][32][33][34][35][36] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, which can be measured over time.[31][33]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound analog. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.[31]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[31][33][36]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[31]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point (Vₜ - V₀). Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.
Data Presentation
In Vitro Data
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Analog A | 0.1 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| 1 | 48.7 ± 3.5 | 45.3 ± 3.1 | |
| 10 | 85.4 ± 4.2 | 82.1 ± 3.8 | |
| Analog B | 0.1 | 10.1 ± 1.8 | 8.9 ± 1.5 |
| 1 | 35.6 ± 2.9 | 32.4 ± 2.6 | |
| 10 | 72.3 ± 3.9 | 69.8 ± 3.5 | |
| Dexamethasone | 1 | 92.5 ± 2.8 | 90.7 ± 2.5 |
Table 1: Hypothetical data for the inhibition of LPS-induced TNF-α and IL-6 production in macrophages by novel this compound analogs.
In Vivo Data
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours | Paw Edema Inhibition (%) at 5 hours |
| Vehicle Control | - | 0 | 0 |
| Analog A | 10 | 25.4 ± 3.1 | 30.2 ± 3.5 |
| 30 | 48.9 ± 4.2 | 55.7 ± 4.8 | |
| Indomethacin | 10 | 45.1 ± 3.8 | 60.3 ± 5.1 |
Table 2: Hypothetical data for the inhibition of carrageenan-induced paw edema in rats by a novel this compound analog.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for the preclinical evaluation of novel this compound analogs as potential anti-inflammatory agents. By elucidating their mechanism of action through in vitro cellular and molecular assays and confirming their efficacy in a relevant in vivo model, researchers can effectively identify and advance promising candidates for further drug development. The focus on targeting key inflammatory signaling pathways, such as the JAK/STAT cascade, underscores the potential of this chemical scaffold in addressing the significant unmet medical need for safer and more effective anti-inflammatory therapeutics.
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Application Note: A High-Throughput Screening Protocol for a 1,7-Naphthyridin-8-amine Library for the Identification of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently associated with kinase inhibition.[1] This application note provides a comprehensive, field-proven protocol for the biological screening of a 1,7-Naphthyridin-8-amine library to identify and characterize novel kinase inhibitors. We detail a robust screening cascade, beginning with a high-throughput biochemical screen to identify primary hits, followed by a cell-based secondary assay to confirm cellular activity and assess cytotoxicity. The workflow culminates in dose-response analysis to determine compound potency (IC₅₀). The protocols herein are designed to be self-validating, incorporating essential controls and data analysis steps to ensure scientific rigor and trustworthiness.
Introduction: The 1,7-Naphthyridine Scaffold as a Kinase Inhibitor Core
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for drug discovery.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy.
The 1,7-naphthyridine core is a recognized "hinge-binding" motif, a key structural feature of many ATP-competitive kinase inhibitors.[1] Its rigid structure and hydrogen bonding capabilities allow it to effectively interact with the highly conserved ATP-binding pocket of kinases. A library of this compound derivatives, therefore, represents a focused collection with a high potential for yielding potent and selective kinase inhibitors.
This guide outlines a logical and efficient screening strategy to mine such a library for novel therapeutic leads. The workflow is designed to triage compounds effectively, moving from a broad initial screen to progressively more specific and biologically relevant assays.
The Screening Cascade: A Strategy for Hit Identification and Validation
A successful screening campaign does not rely on a single assay but on a multi-stage cascade designed to eliminate false positives and enrich for compounds with genuine biological activity. Our proposed workflow systematically narrows the field from a large library to a small set of validated, potent hits.
Caption: High-level workflow for the kinase inhibitor screening cascade.
Phase 1: Primary High-Throughput Screening (HTS)
Rationale: The primary screen aims to rapidly and cost-effectively assess every compound in the library for activity against the kinase of interest. A biochemical assay is ideal for this stage as it directly measures the interaction between the compound and the isolated enzyme, avoiding the complexities of a cellular environment.[4]
We will use the Kinase-Glo® Luminescent Kinase Assay , a robust, homogeneous "add-mix-measure" assay.[5][6] Its principle is based on the quantification of ATP remaining after a kinase reaction. Kinase activity consumes ATP; therefore, the presence of an inhibitor results in higher levels of residual ATP, which generates a stronger luminescent signal. This inverse relationship between kinase activity and signal output is a key feature of the assay.[6][7]
Caption: Principle of the Kinase-Glo® luminescent assay.
Protocol 1: Primary HTS using Kinase-Glo® Assay
Objective: To identify compounds that inhibit ≥50% of kinase activity at a single concentration (typically 10 µM).
Materials:
-
Purified, active kinase of interest
-
Specific peptide substrate for the kinase
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound library (solubilized in 100% DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP solution
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Solid white, low-volume 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound (at 4 mM in DMSO) to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Plate Layout: Dedicate columns 1-2 for negative controls (DMSO only) and columns 23-24 for positive controls (a known inhibitor, e.g., Staurosporine at a concentration that gives >90% inhibition).
-
-
Enzyme Addition: Prepare a 2X enzyme solution in assay buffer. Add 10 µL of this solution to each well.
-
Pre-incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Prepare a 2X Substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors. Add 10 µL of this solution to each well to start the kinase reaction. The total reaction volume is now 20 µL.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range (typically 10-20% ATP consumption).
-
Signal Detection: Equilibrate the Kinase-Glo® Reagent to room temperature. Add 20 µL of the reagent to each well.
-
Signal Stabilization: Mix the plate on a shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis & Hit Criteria:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Determine Assay Quality (Z'-factor): The Z'-factor is a measure of assay robustness. A value > 0.5 is considered excellent for HTS.[7] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
Define Hits: Compounds exhibiting a percent inhibition value greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are classified as primary hits.
Phase 2: Secondary Screening in a Cellular Context
Rationale: A primary hit from a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux. Furthermore, apparent activity could be an artifact of the assay technology. Therefore, secondary screening in a relevant cell line is a critical validation step.[4][8]
We will use the CellTiter-Glo® Luminescent Cell Viability Assay . This assay quantifies the number of viable cells in culture by measuring ATP, which is a key indicator of metabolic activity.[9] Potent inhibition of a kinase crucial for cancer cell proliferation should lead to a decrease in cell viability, which is detected as a reduction in the luminescent signal.
Protocol 2: Cell Viability/Cytotoxicity Assay using CellTiter-Glo®
Objective: To confirm the antiproliferative activity of primary hits in a cancer cell line known to be dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., a line with an activating mutation or overexpression of the target kinase)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Confirmed primary hit compounds (freshly weighed and solubilized)
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)[10]
-
Solid white, clear-bottom 96-well or 384-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into the wells of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare 10X serial dilutions of the hit compounds in culture medium. Add 10 µL of the diluted compounds to the corresponding wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator. This duration is typically sufficient to observe effects on cell proliferation.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Phase 3: Potency Determination (IC₅₀)
Rationale: After confirming cellular activity, the next step is to quantify the potency of the hit compounds. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the biological activity by 50%.[11][12]
Protocol 3: Dose-Response Curve and IC₅₀ Determination
Objective: To determine the IC₅₀ values of confirmed hits in both the biochemical and cellular assays.
Methodology:
-
Compound Preparation: Prepare a series of dilutions for each confirmed hit compound. A 10-point, 3-fold serial dilution is standard, starting from a high concentration (e.g., 30 µM).
-
Assay Performance: Perform the biochemical (Protocol 1) and cellular (Protocol 2) assays using this dilution series in place of the single concentration.
-
Data Analysis:
-
For each concentration, calculate the percent inhibition (for the biochemical assay) or percent viability (for the cellular assay).
-
Plot the percent response (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[13]
-
Fit the data to a four-parameter logistic (sigmoidal) curve using a non-linear regression software (e.g., GraphPad Prism, R with the 'drc' package).[12][14] The equation is typically: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
-
The software will calculate the LogIC₅₀, from which the IC₅₀ value is derived.
-
Data Summary and Interpretation
The final output of the screening cascade is a dataset that allows for the prioritization of compounds for further development. A desirable hit will exhibit high potency in the biochemical assay, translate that potency to the cellular assay, and show a clear dose-dependent effect.
Table 1: Hypothetical Screening Data for Selected this compound Hits
| Compound ID | Primary Screen (% Inh. @ 10 µM) | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| NAPH-001 | 95.2 | 25 | 150 |
| NAPH-002 | 88.1 | 110 | >10,000 |
| NAPH-003 | 65.7 | 850 | 1,200 |
| Staurosporine | 99.8 | 5 | 20 |
Interpretation:
-
NAPH-001: An excellent lead candidate. It is potent biochemically and maintains good potency in cells, suggesting good permeability and stability. The ~6-fold shift between the biochemical and cellular IC₅₀ is common and acceptable.
-
NAPH-002: A "biochemical hit" that is inactive in cells. This compound likely has poor cell permeability or is rapidly metabolized/effluxed. It would be deprioritized.
-
NAPH-003: A moderately potent compound. While less potent than NAPH-001, it shows good translation from the biochemical to the cellular assay and could be a candidate for medicinal chemistry optimization.
Conclusion
This application note provides a detailed, robust, and scientifically grounded protocol for the biological screening of a this compound library. By following this systematic cascade—from high-throughput biochemical screening to cellular validation and potency determination—researchers can efficiently identify and characterize promising kinase inhibitor lead compounds. The emphasis on appropriate controls, assay validation (Z'-factor), and multi-parametric data analysis ensures the generation of high-quality, trustworthy results, accelerating the path of drug discovery.
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Application Notes and Protocols for In Vitro Assay Development for 1,7-Naphthyridin-8-amine Derivatives
Introduction: The Therapeutic Potential of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine scaffold is a privileged heterocyclic aromatic structure that has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities.[1] Derivatives of this core have demonstrated promising therapeutic potential across a range of diseases, including cancer, inflammatory conditions, and central nervous system (CNS) disorders.[1] Notably, various substituted naphthyridines have been identified as potent inhibitors of key cellular enzymes, such as protein kinases and topoisomerases, which are often dysregulated in disease states.[2] For instance, certain 1,7-naphthyridine derivatives have been shown to be selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[1] The versatility of the naphthyridine core allows for chemical modifications that can fine-tune the pharmacological properties of these molecules, making them attractive candidates for drug discovery programs.[3]
This guide provides a comprehensive framework for the development of robust in vitro assays to characterize the biological activity of novel 1,7-naphthyridin-8-amine derivatives. We will delve into the rationale for assay selection, provide detailed, step-by-step protocols for key biochemical and cell-based assays, and discuss the principles of data analysis and assay validation.
Strategic Assay Development: A Tiered Approach
A successful drug discovery campaign relies on a well-designed screening cascade to efficiently identify and characterize promising lead compounds.[4] This involves a tiered approach, starting with high-throughput primary assays to identify initial "hits," followed by more complex secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess cellular effects.[5]
Rationale for Assay Selection
Given the known biological targets of naphthyridine derivatives, our assay development strategy will focus on three key areas:
-
Biochemical Assays: To directly measure the inhibitory activity of the compounds on purified enzymes (e.g., kinases). This provides a clean assessment of target engagement and potency (IC₅₀).
-
Cell-Based Assays: To evaluate the effects of the compounds in a more physiologically relevant context, assessing outcomes like cell viability, proliferation, and target engagement within intact cells.[6][7][8][9]
-
Mechanism of Action (MOA) Studies: To understand how the compounds inhibit their target, for example, by determining if they are competitive with ATP or the substrate.[10]
The following diagram illustrates a typical screening cascade for this compound derivatives.
Caption: A tiered in vitro screening cascade for this compound derivatives.
Part 1: Biochemical Assays for Kinase Inhibition
Many 1,8-naphthyridine derivatives are known to target protein kinases.[2] Therefore, a primary biochemical screen to assess the inhibitory potential of this compound derivatives against a relevant kinase is a logical starting point.
Technology Selection: TR-FRET vs. AlphaLISA
For high-throughput screening (HTS), homogeneous (no-wash) assays are preferred for their speed and reduced number of steps.[11] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are two robust and widely used technologies for studying biomolecular interactions, including enzyme inhibition.[12][13][14][15]
-
TR-FRET Principle: This technology combines the principles of FRET with time-resolved fluorescence detection.[16] It uses a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) and a suitable acceptor fluorophore.[12] When the donor and acceptor are in close proximity (e.g., when a kinase phosphorylates a biotinylated substrate, which is then bound by a streptavidin-acceptor), excitation of the donor results in energy transfer to the acceptor.[17] Measuring the acceptor's emission after a time delay minimizes background fluorescence, leading to a high signal-to-noise ratio.[12][18]
-
AlphaLISA Principle: This bead-based technology involves a Donor and an Acceptor bead.[14] When brought into close proximity by a biological interaction, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at a specific wavelength (e.g., 615 nm).[14][15][19] The distance for energy transfer in AlphaLISA is greater than in TR-FRET, offering more flexibility in assay design.[14]
Both technologies are excellent choices for a primary screen. The selection may depend on available instrumentation and specific reagent availability for the kinase of interest.
Protocol 1: TR-FRET Kinase Assay
This protocol provides a general framework for a TR-FRET-based kinase assay. Specific concentrations of kinase, substrate, and ATP should be optimized for the target of interest.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against a target kinase.
Materials:
-
Target kinase (recombinant, purified)
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET donor (e.g., Europium-labeled anti-phospho-substrate antibody)
-
TR-FRET acceptor (e.g., Streptavidin-conjugated acceptor fluorophore)
-
This compound derivatives (dissolved in DMSO)
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35)
-
Low-volume, black 384-well assay plates
-
TR-FRET-compatible plate reader
Experimental Workflow:
Caption: Workflow for a TR-FRET kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme/Substrate Addition: Prepare a mixture of the target kinase and biotinylated substrate in assay buffer. Dispense this mixture into the wells containing the compounds.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ value for the kinase to ensure sensitivity to ATP-competitive inhibitors.[20]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Detection: Stop the reaction by adding a buffer containing EDTA and the TR-FRET detection reagents (donor antibody and acceptor).
-
Second Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[20]
Part 2: Cell-Based Assays for Cellular Potency and Cytotoxicity
While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential to confirm that the compounds are active in a cellular environment and to assess their potential cytotoxicity.[6][8][9][21]
Protocol 2: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is a robust and highly sensitive method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[11][22][23] It is a homogeneous "add-mix-measure" assay, making it ideal for high-throughput screening.[11][22]
Objective: To assess the effect of this compound derivatives on the viability of a relevant cancer cell line.
Materials:
-
Cancer cell line (selected based on the target kinase's role in the disease)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
Opaque-walled 96- or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)[24]
-
Luminometer
Step-by-Step Procedure:
-
Cell Seeding: Plate the cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the cells. Include wells with vehicle (DMSO) as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a period relevant to the cell cycle (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes.[23][25] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[23][24]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][24][25]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Data Presentation and Validation
All quantitative data should be summarized in a clear and structured format. Key assay validation parameters should be determined to ensure the robustness and reliability of the data.
Table 1: Representative Data for a TR-FRET Kinase Assay
| Compound ID | Target Kinase | IC₅₀ (nM) | Hill Slope | R² |
| Naphthyridine-001 | Kinase X | 50.2 | 1.1 | 0.992 |
| Naphthyridine-002 | Kinase X | 125.8 | 0.9 | 0.985 |
| Staurosporine (Control) | Kinase X | 5.6 | 1.2 | 0.995 |
Table 2: Assay Validation Parameters
| Parameter | Acceptance Criteria | Description |
| Z'-factor | > 0.5 | A measure of assay quality, reflecting the separation between positive and negative controls. |
| Signal-to-Background (S/B) | > 10 | The ratio of the signal from the negative control to the signal from the positive control. |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of replicate measurements. |
| DMSO Tolerance | No significant effect at the highest concentration used | Ensures the vehicle does not interfere with the assay. |
Acceptance criteria may vary depending on the assay and its intended purpose.
Conclusion and Future Directions
The protocols and strategies outlined in this guide provide a robust starting point for the in vitro characterization of this compound derivatives. By employing a tiered approach that combines biochemical and cell-based assays, researchers can efficiently identify potent and cell-active compounds. Subsequent mechanism of action and selectivity profiling studies will be crucial for selecting the most promising candidates for further preclinical development. The adaptability of the 1,7-naphthyridine scaffold, coupled with a rigorous and well-validated assay cascade, holds significant promise for the discovery of novel therapeutics.
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Mechanism of action studies for bioactive 1,7-naphthyridines
An In-Depth Guide to Elucidating the Mechanism of Action for Bioactive 1,7-Naphthyridines
Authored by a Senior Application Scientist
The 1,7-naphthyridine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry. This heterocyclic motif is at the core of numerous compounds demonstrating a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][2] Naturally occurring 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have shown significant antiproliferative activity, while synthetic derivatives have been developed as potent and selective inhibitors of key cellular enzymes like p38 MAP kinase and Poly(ADP-ribose) polymerase (PARP).[1][3][4][5]
Understanding how these molecules work at a cellular and molecular level—their mechanism of action (MoA)—is the cornerstone of translating a promising bioactive compound into a rationally designed therapeutic agent. This guide provides an integrated, multi-faceted approach for researchers to systematically deconstruct the MoA of novel 1,7-naphthyridine derivatives. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating investigative workflow.
The Hierarchical Approach to MoA Elucidation
A successful MoA investigation follows a logical progression from the macroscopic (phenotypic cellular effects) to the microscopic (specific molecular target engagement and interaction). This hierarchical strategy ensures that each experimental stage informs the next, creating a cohesive and evidence-based narrative of the compound's biological function.
Caption: General workflow for Mechanism of Action (MoA) studies.
Phase 1: Initial Assessment of Cellular Effects
The first step is to characterize the global, or phenotypic, impact of the 1,7-naphthyridine derivative on whole cells. This establishes the biological context and provides critical data, such as effective concentration ranges, for subsequent, more focused experiments.
Core Protocol 1: Cell Viability and Cytotoxicity Assay
Scientific Rationale: The fundamental question for any potential anticancer agent is whether it affects cancer cell proliferation and survival.[6] Assays like the MTT or the more sensitive luminescent CellTiter-Glo quantify the number of viable cells in a population after treatment.[7][8] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of compound potency that is essential for designing all future experiments.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare a 2x concentrated serial dilution series of the 1,7-naphthyridine compound in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO) and a positive control (e.g., Staurosporine).
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: Example IC50 Values
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Naphthyridine-A | HCT116 | Colon Carcinoma | 1.09[9] |
| Naphthyridine-A | SW480 | Colon Carcinoma | 2.74[9] |
| Naphthyridine-B | MDA-MB-436 | Breast Cancer | 0.05 |
| Naphthyridine-C | A549 | Lung Cancer | 8.9 |
Phase 2: Unmasking the Molecular Target
Once a compound demonstrates a clear cellular phenotype, the critical next step is to identify its direct molecular binding partner(s). While traditional methods like affinity chromatography exist, modern label-free approaches are powerful tools for confirming target engagement within the native cellular environment.[10][11]
Core Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: CETSA is a powerful biophysical assay that directly measures target engagement in intact cells or cell lysates.[12][13] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization results in an increased resistance to heat-induced denaturation. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) protein remaining, one can observe a "thermal shift" for the specific target protein.[13][14] This provides strong evidence of a direct physical interaction.
Caption: Experimental workflow for a Western Blot-based CETSA.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the 1,7-naphthyridine compound (at a concentration ~10-50x its cellular IC50) or vehicle control for 1-3 hours in the incubator.[15]
-
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in a buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[12]
-
Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Denature the normalized samples in Laemmli buffer, separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the suspected target protein.
-
Data Acquisition and Analysis: Detect the protein bands using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities. Plot the normalized band intensity against temperature for both the vehicle- and compound-treated samples to visualize the thermal shift.
Data Presentation: Example CETSA Melt Curve
| Temperature (°C) | Vehicle Control (Relative Soluble Protein) | Compound-Treated (Relative Soluble Protein) |
| 42 | 1.00 | 1.00 |
| 46 | 0.98 | 1.00 |
| 50 | 0.85 | 0.99 |
| 54 | 0.51 (Tagg) | 0.92 |
| 58 | 0.21 | 0.75 |
| 62 | 0.05 | 0.48 (Tagg) |
Tagg = Aggregation Temperature (midpoint of the melting curve)
Phase 3: Characterizing the Target Interaction
Identifying a target is a milestone, but understanding how the compound modulates its function is crucial. Based on extensive research, 1,7-naphthyridines frequently exert their bioactivity through two primary mechanisms: kinase inhibition and DNA interaction.[1][16][17][18]
Mechanism A: Kinase Inhibition
Many 1,7-naphthyridine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[1][4][16][19]
Caption: ATP-competitive inhibition of a protein kinase.
Core Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Scientific Rationale: To confirm that a compound directly inhibits the enzymatic activity of a purified kinase, a biochemical assay is the gold standard. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[20] Kinase activity is directly proportional to ADP production. Therefore, in the presence of an effective inhibitor, kinase activity decreases, less ADP is produced, and the luminescent signal is lower. This method is highly sensitive, compatible with high-throughput screening, and can be used to determine the IC50 of an inhibitor against a specific kinase.[20][21]
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, its specific substrate, and ATP in a buffered solution.
-
Inhibitor Addition: Add the 1,7-naphthyridine compound at various concentrations to the wells. Include a no-inhibitor control (maximum kinase activity) and a no-kinase control (background).
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP and provides luciferase and luciferin to generate a light signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The light output is directly proportional to the ADP concentration. Calculate the percent inhibition for each compound concentration relative to the controls and plot the results to determine the IC50 value.
Data Presentation: Example Kinase Selectivity Profile
| Kinase Target | IC50 (nM) for Naphthyridine-D |
| PIP4K2A | 66[16] |
| p38α MAP Kinase | 25 |
| EGFR | > 10,000 |
| SRC | 8,500 |
Mechanism B: DNA Interaction
The planar aromatic structure of the naphthyridine core allows certain derivatives to insert between the base pairs of the DNA double helix, a process known as intercalation.[17][22] This can disrupt DNA replication and transcription, leading to cytotoxicity.[23]
Caption: Principle of the ethidium bromide displacement assay.
Core Protocol 4: DNA Intercalation Assay via Fluorescence Quenching
Scientific Rationale: This assay indirectly measures a compound's ability to intercalate into DNA by monitoring the displacement of a known intercalating dye, ethidium bromide (EtBr).[24][25] When EtBr intercalates into DNA, its fluorescence is greatly enhanced. An intercalating compound will compete with EtBr for binding sites, displacing it from the DNA and causing a measurable decrease (quenching) of the fluorescence signal.[26]
Detailed Protocol: Ethidium Bromide Displacement Assay
-
Prepare DNA-EtBr Complex: In a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4), prepare a solution containing calf thymus DNA (ctDNA) and EtBr. A common starting point is 50 µM (in base pairs) DNA and 5 µM EtBr. Incubate at room temperature for 10 minutes to allow the complex to form.[24]
-
Prepare Compound Dilutions: Prepare a serial dilution of the 1,7-naphthyridine compound in the same buffer.
-
Set up Fluorometer: Set the excitation wavelength to 480 nm and the emission wavelength scan range from 520 nm to 700 nm. The peak fluorescence for EtBr-DNA is typically around 600 nm.
-
Titration: Place the DNA-EtBr solution in a quartz cuvette. Record the initial fluorescence spectrum. Add small aliquots of the concentrated compound solution sequentially to the cuvette. Mix gently and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (~600 nm) as a function of the 1,7-naphthyridine concentration. The data can be used to calculate a quenching constant or an IC50 value (the concentration of the compound required to reduce the fluorescence by 50%).
Data Presentation: Example Fluorescence Quenching Data
| Compound ID | DNA Binding Mode | IC50 (µM) for EtBr Displacement |
| Doxorubicin (Control) | Intercalator | 1.5 |
| Naphthyridine-E | Intercalator | 5.2 |
| Naphthyridine-F | Non-intercalator | > 100 |
Conclusion
The 1,7-naphthyridine scaffold is a rich source of bioactive molecules with immense therapeutic potential. A rigorous and logical investigation of their mechanism of action is paramount for successful drug development. By employing a hierarchical strategy—starting with broad phenotypic assays, progressing to direct target validation with techniques like CETSA, and finally characterizing the specific molecular interactions through biochemical and biophysical assays—researchers can build a comprehensive and compelling case for the function of their novel compounds. This integrated approach not only illuminates the path for lead optimization but also contributes valuable knowledge to the broader fields of chemical biology and pharmacology.
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Sato, Y., et al. (2007). Strong binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex and their application to fluorescence detection of single nucleotide polymorphisms. Nucleic Acids Symposium Series. Available at: [Link]
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Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. Available at: [Link]
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Gao, Q., et al. (2005). Strong binding of naphthyridine derivatives to a guanine base in DNA duplexes containing an AP site. Nucleic Acids Symposium Series. Available at: [Link]
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Application Notes: The Use of 1,7-Naphthyridin-8-amine as a Core Scaffold for Advanced Fluorescent Probes
Introduction: The Value of the Naphthyridine Core in Fluorescence Sensing
Fluorescent probes are indispensable tools in modern life sciences and drug discovery, enabling real-time visualization of biological analytes, cellular organelles, and dynamic processes with high sensitivity and specificity. The rational design of a fluorescent probe hinges on the selection of a robust fluorophore scaffold that offers a combination of desirable photophysical properties: high quantum yield, significant Stokes shift, photostability, and a reactive handle for chemical modification.
Nitrogen-containing heterocyclic compounds, particularly the naphthyridine family, have emerged as privileged scaffolds in this domain. While the 1,8-naphthyridine isomer is widely documented, the 1,7-naphthyridine framework offers a unique electronic and structural arrangement. Specifically, 1,7-Naphthyridin-8-amine serves as an excellent starting material for fluorescent probe synthesis. Its rigid, planar structure minimizes non-radiative decay, while the exocyclic primary amino group at the 8-position acts as a potent electron-donating group—a key component in designing "push-pull" fluorophores that are highly sensitive to their environment. This amino group also provides a versatile reaction site for conjugating various recognition moieties (receptors), allowing for the tailored detection of a wide array of analytes.
This guide provides a comprehensive overview of the principles, synthesis, and application of fluorescent probes derived from this compound, designed for researchers in chemistry, biology, and materials science.
Foundational Principles: Designing Probes with this compound
The "Push-Pull" Architecture and Intramolecular Charge Transfer (ICT)
The most effective probe designs often employ a "push-pull" system. In this model, the fluorophore consists of an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system. The this compound core is an ideal "push" component.
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In a push-pull system, this results in a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). The resulting excited state is highly polar, making its emission energy (and thus, fluorescence color) exquisitely sensitive to the polarity of the local environment. This solvatochromism is a valuable property for probing cellular microenvironments.
Analyte Detection via Fluorescence Modulation
A functional probe requires a mechanism to signal the presence of a specific analyte. This is typically achieved by modulating the fluorescence output through analyte binding. Common mechanisms include:
-
Photoinduced Electron Transfer (PET): A receptor moiety with appropriate redox potential is attached to the fluorophore. In the absence of the analyte, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence (OFF state). Analyte binding to the receptor alters its electronic properties, inhibiting PET and restoring fluorescence (ON state). This "turn-on" response is highly desirable as it minimizes background signal.
-
Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for metal ion sensors. The probe incorporates a flexible chelating group that quenches fluorescence through vibrational decay or PET. Upon binding a metal ion, the structure becomes rigid, restricting these non-radiative pathways and leading to a significant increase in fluorescence intensity.
The diagram below illustrates the general design concept for a "turn-on" fluorescent probe based on the this compound scaffold, operating via a PET mechanism.
Figure 1: Conceptual design of a "turn-on" fluorescent probe.
Synthesis Protocol: A Representative Schiff Base Probe for pH or Metal Ion Sensing
This section details the synthesis of a representative fluorescent probe, N'-(2,4-dihydroxybenzylidene)-1,7-naphthyridin-8-amine (DHNA) , via a straightforward Schiff base condensation. This reaction couples the fluorophore (this compound) with a receptor moiety (2,4-dihydroxybenzaldehyde). The resulting salicylidene-imine motif is a well-known chelator for metal ions and its phenolic hydroxyl groups provide pH sensitivity.
Synthetic Workflow
The synthesis is a one-step condensation reaction that forms an imine linkage between the primary amine of the naphthyridine and the aldehyde.
Figure 3: Workflow for live-cell staining and imaging.
Detailed Staining Procedure
-
Cell Culture: Plate your cells of interest (e.g., HeLa, A549) onto glass-bottom imaging dishes or coverslips and culture them until they reach 60-80% confluency.
-
Washing: Gently aspirate the culture medium from the dish. Wash the cells once with 1 mL of pre-warmed phosphate-buffered saline (PBS).
-
Staining: Remove the PBS and add the freshly prepared staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37 °C in a CO₂ incubator.
-
Final Wash: Aspirate the staining solution and wash the cells twice with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer (like HBSS) to the cells. Proceed immediately to the microscope for imaging.
Fluorescence Microscopy Settings
-
Microscope: A confocal or widefield epifluorescence microscope equipped with a sensitive camera is recommended.
-
Excitation: Use an excitation source and filter set appropriate for the probe's absorption maximum (e.g., a 405 nm laser line or a DAPI/blue filter cube with Ex: 395-415 nm).
-
Emission: Use an emission filter that captures the probe's fluorescence while blocking excitation light (e.g., a GFP/green filter cube with Em: 500-550 nm).
-
Controls: Always image a set of control cells that have not been treated with the probe to assess background autofluorescence. Additionally, monitor cell morphology to ensure the probe concentration and incubation time are not causing cytotoxicity.
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Kim, S. H., et al. (2008). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 7(9), 1079-1086. [Link]
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Nishimura, Y., et al. (2023). Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. Bioconjugate Chemistry. [Link]
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Bansal, A. K., & Kumar, S. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]
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LibreTexts Chemistry. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
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Sharma, R., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200334. [Link]
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Gardner, M. W., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(17), 9345-9366. [Link]
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de la Torre, M. G., et al. (2018). Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. Royal Society Open Science, 5(6), 172137. [Link]
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Lee, M. H., et al. (2017). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 7(53), 33267-33274. [Link]
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Application Notes and Protocols: Derivatization of the 8-amino group of 1,7-Naphthyridin-8-amine
Introduction: The Versatile 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms influences its physicochemical properties, including hydrogen bonding capacity, solubility, and metabolic stability. Derivatives of naphthyridines have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The 8-amino-1,7-naphthyridine moiety, in particular, serves as a versatile handle for introducing a diverse range of substituents, allowing for the fine-tuning of a molecule's pharmacological profile. This guide provides detailed protocols for the derivatization of the 8-amino group of 1,7-naphthyridin-8-amine, offering researchers a practical toolkit for exploring the chemical space around this promising scaffold.
Core Derivatization Strategies
The primary amino group at the C8 position of this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. This section outlines key derivatization reactions, providing both the rationale behind the methodology and step-by-step protocols.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation for converting the primary amine into a more complex amide functionality. This modification can significantly impact the molecule's ability to form hydrogen bonds and its overall lipophilicity. The choice of acylating agent allows for the introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.
Causality of Experimental Choices:
-
Acylating Agents: Acyl chlorides and acid anhydrides are highly reactive and suitable for straightforward acylations. For more delicate substrates or when milder conditions are required, activated esters or coupling reagents like HATU or HBTU are employed.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to prevent hydrolysis of the acylating agent.
Experimental Protocol: General Procedure for N-Acylation
-
To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).
Data Presentation: Representative N-Acylation Reactions
| Acylating Agent | Product | Typical Yield (%) |
| Acetyl chloride | N-(1,7-naphthyridin-8-yl)acetamide | 85-95 |
| Benzoyl chloride | N-(1,7-naphthyridin-8-yl)benzamide | 80-90 |
| Isobutyryl chloride | N-(1,7-naphthyridin-8-yl)isobutyramide | 82-92 |
Visualization: N-Acylation Workflow
Sources
Application Notes and Protocols for the Solid-Phase Synthesis of 1,7-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,7-naphthyridine core, a nitrogen-containing heterocyclic aromatic compound, has garnered significant attention in the field of drug discovery.[1] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse and potent pharmacological activities.[1][2] Derivatives of 1,7-naphthyridine have demonstrated considerable potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1] For instance, certain 1,7-naphthyridine 1-oxides are potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases, while other derivatives have shown promise as tachykinin NK1 receptor antagonists for CNS disorders.[1] The development of efficient and versatile synthetic methodologies to access libraries of these compounds is therefore of paramount importance for advancing medicinal chemistry programs.
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries. By anchoring the starting material to a solid support, excess reagents and byproducts can be easily removed by simple filtration and washing steps, streamlining the synthetic process and enabling automation. This guide provides a detailed overview of the principles and a practical protocol for the solid-phase synthesis of 1,7-naphthyridine derivatives, aimed at facilitating the exploration of this important chemical space.
General Workflow for Solid-Phase Synthesis of 1,7-Naphthyridines
The solid-phase synthesis of 1,7-naphthyridine derivatives generally follows a multi-step sequence involving attachment to a solid support, construction of the heterocyclic core, diversification of the scaffold, and finally, cleavage from the resin to yield the desired product.
Figure 1: General workflow for the solid-phase synthesis of 1,7-naphthyridine derivatives.
Materials and Reagents
The success of a solid-phase synthesis is highly dependent on the appropriate choice of the solid support, linker, and protecting group strategy.
| Component | Examples | Rationale and Considerations |
| Solid Support (Resin) | Merrifield resin, Wang resin, Rink Amide resin | The choice of resin depends on the linker chemistry and the desired C-terminal functionality of the final product. Merrifield resin is suitable for attaching carboxylic acids via an ester linkage, while Rink Amide resin is used for the synthesis of carboxamides. |
| Linker | Traceless linkers (e.g., sulfur-based), Safety-catch linkers (e.g., acyl sulfonamide)[3][4] | Linkers connect the growing molecule to the solid support. Traceless linkers are cleaved without leaving any residual functionality. Safety-catch linkers require an activation step before cleavage, providing an additional layer of stability and control.[4][5] |
| Protecting Groups | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) | Orthogonal protecting groups are essential to selectively deprotect different functional groups on the molecule. The Fmoc group is base-labile (typically removed with piperidine), while the Boc group is acid-labile (removed with trifluoroacetic acid, TFA).[6] |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | High-quality, anhydrous solvents are crucial to ensure efficient reactions and prevent side reactions. DMF is a good swelling solvent for many resins and is commonly used for coupling and washing steps.[7] |
| Coupling Reagents | HATU, HBTU, DIC/HOBt | These reagents activate carboxylic acids to facilitate amide bond formation. |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | A cleavage cocktail is a mixture of strong acid and scavengers to remove the synthesized molecule from the resin and simultaneously deprotect acid-labile side-chain protecting groups.[8][9] |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the solid-phase synthesis of a 1,7-naphthyridine-2-carboxylic acid derivative. The specific building blocks and reagents will need to be adapted based on the desired final compound.
Part 1: Resin Preparation and Starting Material Loading
-
Resin Swelling: Place the desired amount of resin (e.g., 100 mg of Rink Amide resin) in a solid-phase synthesis vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour.[7][10]
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin.[7][11] Agitate the mixture for 20-30 minutes to remove the Fmoc protecting group from the linker. Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc deprotection.[10]
-
Starting Material Coupling: In a separate vial, dissolve the first building block (e.g., a suitably protected amino acid) and a coupling reagent (e.g., HATU) in DMF. Add a tertiary base such as diisopropylethylamine (DIEA) to the solution. Add this activation mixture to the resin and agitate for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
Part 2: Construction of the 1,7-Naphthyridine Core
The construction of the 1,7-naphthyridine core on the solid support can be achieved through a multi-step sequence, often involving a cyclization reaction. The following is a plausible synthetic route adapted from solution-phase methodologies.
Figure 2: A representative reaction scheme for the on-resin construction of the 1,7-naphthyridine core.
-
First Ring Formation: A common strategy involves the reaction of an aminopyridine derivative with a β-keto ester, followed by thermal cyclization to form the first pyridine ring.[12] On the solid phase, this would involve reacting the resin-bound amine with an appropriate β-keto ester in the presence of a suitable catalyst.
-
Second Ring Cyclization: The second pyridine ring can then be formed through a subsequent cyclization reaction, for example, by treatment with formamide or a similar reagent under appropriate conditions.
Part 3: Diversification of the Scaffold
With the core 1,7-naphthyridine scaffold assembled on the resin, various functional groups can be introduced at different positions to generate a library of derivatives. This is typically achieved through standard chemical transformations such as:
-
N-alkylation: Reaction with alkyl halides in the presence of a base.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids to introduce aryl or heteroaryl groups.
-
Amide Bond Formation: Coupling with carboxylic acids to introduce amide functionalities.
Each diversification step is followed by a thorough washing procedure to remove excess reagents.
Part 4: Cleavage and Purification
-
Final Deprotection: If any acid-labile protecting groups remain on the molecule, they will be removed during the cleavage step.
-
Cleavage from Resin: Wash the resin with DCM and dry it under a stream of nitrogen. Add a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), to the resin.[8][9] Agitate the mixture for 2-3 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate containing the cleaved product. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, pure 1,7-naphthyridine derivative.
Summary of Key Reaction Conditions
| Step | Reagents and Conditions | Purpose | Monitoring |
| Fmoc Deprotection | 20% Piperidine in DMF, 20-30 min | Removal of the Fmoc protecting group | UV absorbance of the fulvene byproduct |
| Coupling | Amino acid/Building block (3 eq.), HATU (2.9 eq.), DIEA (6 eq.) in DMF, 2-4 h | Formation of amide bonds | Kaiser test (negative result) |
| Cyclization | Varies depending on the specific chemistry (e.g., heat, acid/base catalysis) | Formation of the heterocyclic core | LC-MS analysis of a test cleavage |
| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS, 2-3 h | Cleavage from resin and removal of acid-labile protecting groups | N/A |
Conclusion
The solid-phase synthesis of 1,7-naphthyridine derivatives provides a robust and efficient platform for the generation of diverse chemical libraries for drug discovery. By leveraging the advantages of solid-phase chemistry, researchers can rapidly explore the structure-activity relationships of this important class of molecules, accelerating the identification of new therapeutic agents. The protocol outlined in this guide provides a foundational framework that can be adapted and optimized for the synthesis of a wide array of 1,7-naphthyridine analogs.
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Application Note: Continuous Flow Synthesis of 1,7-Naphthyridin-8-amine
Abstract
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Traditional batch synthesis of derivatives such as 1,7-Naphthyridin-8-amine often involves multi-step procedures with challenges related to reaction control, safety, and scalability. This application note details a robust and efficient two-step continuous flow protocol for the synthesis of this compound. By leveraging the inherent advantages of flow chemistry, including superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely, this method offers significant improvements in yield, purity, and process safety compared to conventional batch methods.[1][2] The protocol is designed for researchers, scientists, and drug development professionals seeking a scalable and reproducible method for accessing this valuable chemical entity.
Introduction: The Case for Flow Chemistry in Naphthyridine Synthesis
1,7-Naphthyridine and its derivatives are key structural components in molecules exhibiting a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[3][4] Specifically, the 8-amino substituted variant serves as a crucial building block for the development of novel therapeutics. However, conventional batch production can be hampered by issues such as poor regioselectivity, the use of harsh reaction conditions, and difficulties in scaling up exothermic or hazardous reaction steps.[5]
Continuous flow chemistry presents a paradigm shift in the synthesis of complex heterocycles.[6] This technology offers a transformative platform with numerous advantages over batch processing:
-
Enhanced Safety: The small reactor volume minimizes the quantity of hazardous reagents and intermediates present at any given time, significantly reducing risks associated with exothermic events or the handling of unstable compounds.[2][7]
-
Precise Process Control: Flow reactors provide exceptional control over reaction parameters such as temperature, pressure, and residence time, leading to highly reproducible results and minimizing the formation of impurities.[2][8]
-
Improved Efficiency and Yield: Superior mixing and heat transfer accelerate reaction rates and often lead to cleaner reaction profiles and higher yields.[6][7]
-
Scalability: Scaling up production in a flow system is achieved by extending the operation time or by "numbering-up" (running parallel reactors) rather than by using larger, more dangerous vessels, simplifying the transition from laboratory to pilot scale.[9]
This guide outlines a telescoped, two-step continuous flow process starting from 2-chloro-3-cyanopyridine to produce this compound, demonstrating the practical application of these principles.
Proposed Synthetic Strategy and Mechanistic Rationale
The synthesis is designed as a two-stage continuous flow process. The first stage involves the formation of an N-aryl enamine intermediate, which is immediately telescoped into the second stage for a thermally-induced intramolecular cyclization and subsequent amination.
Stage 1: Enamine Formation 2-chloro-3-cyanopyridine is reacted with the dimethyl acetal of N,N-dimethylformamide (DMF-DMA). This reaction proceeds via nucleophilic attack of the activated methylene group (formed in situ from the cyano group) onto the electrophilic carbon of DMF-DMA, followed by elimination of methanol to yield a stable enamine intermediate. This step is typically rapid and benefits from the efficient mixing provided by a microreactor.
Stage 2: Cyclization and Amination The enamine intermediate, without isolation, is mixed with a stream of aqueous ammonia and heated in a second-stage reactor. The elevated temperature facilitates an intramolecular cyclization, where the enamine nitrogen attacks the cyano group, leading to the formation of the second pyridine ring of the 1,7-naphthyridine core. The chloro-substituent at the 8-position is then displaced by ammonia via a nucleophilic aromatic substitution (SNAr) mechanism to yield the final product, this compound. Flow chemistry is particularly advantageous here, as it allows for superheating the reaction mixture safely above the solvent's boiling point by applying back pressure, drastically shortening the required reaction time for the cyclization and SNAr steps.[7]
Figure 1: Conceptual workflow for the two-stage continuous synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound using a commercial flow chemistry system.
3.1. Reagent Preparation
-
Reagent A: Dissolve 2-chloro-3-cyanopyridine (1.38 g, 10.0 mmol) in acetonitrile (MeCN) to a final volume of 50 mL (0.2 M solution).
-
Reagent B: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12.0 mmol, 1.2 equiv), neat.
-
Reagent C: Aqueous ammonia (28-30% solution), neat.
3.2. Flow Reactor Setup
-
Assemble a flow chemistry system consisting of three high-pressure pumps, two T-mixers, two coil reactors, and a back pressure regulator (BPR).
-
Pump 1: Primed with Reagent A.
-
Pump 2: Primed with Reagent B.
-
Pump 3: Primed with Reagent C.
-
Reactor 1: A 2 mL stainless steel coil reactor immersed in a heater block set to 80°C.
-
Reactor 2: A 10 mL stainless steel coil reactor immersed in a heater block set to 180°C.
-
Connect the outlet of Pump 1 and Pump 2 to a T-mixer, which then feeds into Reactor 1.
-
Connect the outlet of Reactor 1 to a second T-mixer, along with the outlet of Pump 3.
-
The output of the second T-mixer feeds into Reactor 2.
-
Install a 20 bar (approx. 300 psi) BPR downstream of Reactor 2 to maintain pressure and prevent solvent boiling.
Figure 2: Detailed schematic of the flow reactor setup.
3.3. Synthesis Procedure
-
System Priming: Prime all pumps with their respective reagents to ensure all lines are filled and free of air bubbles.
-
Initiate Flow: Start the pumps according to the parameters specified in Table 1. First, flow acetonitrile through all lines to stabilize the system temperature and pressure.
-
Run Reaction: Switch the pump inlets from the priming solvent to the reagent solutions to begin the reaction.
-
Equilibration: Allow the system to run for at least three residence times (approx. 35-40 minutes) to reach a steady state before collecting the product.
-
Product Collection: Collect the output stream from the BPR into a flask containing ethyl acetate (50 mL) for subsequent workup.
-
Workup and Isolation: Once the desired amount of material is collected, transfer the collection flask contents to a separatory funnel. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Process Parameters and Expected Results
The precise control afforded by the flow system allows for fine-tuning of the reaction. The parameters below have been optimized for high yield and purity.
Table 1: Optimized Flow Reaction Parameters
| Parameter | Pump A (Substrate) | Pump B (DMF-DMA) | Pump C (Ammonia) |
| Reagent | 0.2 M 2-chloro-3-cyanopyridine | Neat DMF-DMA | 28% Aqueous NH₃ |
| Flow Rate | 0.50 mL/min | 0.12 mL/min | 0.40 mL/min |
| Molar Flux | 0.10 mmol/min | 0.12 mmol/min | ~2.1 mmol/min |
| Equivalents | 1.0 | 1.2 | ~21 (Large Excess) |
Table 2: Reactor Conditions and Expected Outcomes
| Parameter | Reactor 1 | Reactor 2 | Overall |
| Volume | 2 mL | 10 mL | - |
| Temperature | 80 °C | 180 °C | - |
| Total Flow Rate | 0.62 mL/min | 1.02 mL/min | - |
| Residence Time | 3.2 min | 9.8 min | ~13 min |
| Pressure | - | 20 bar (300 psi) | - |
| Expected Yield | - | - | 75-85% (isolated) |
| Expected Purity | - | - | >98% (after chromatography) |
| Productivity | - | - | ~1.05 g/hour |
Troubleshooting and Optimization
-
Low Conversion: If conversion is incomplete, consider increasing the temperature or residence time in Reactor 2. The residence time can be increased by lowering the flow rates of all pumps proportionally.
-
Impurity Formation: The formation of side products may indicate that the reaction temperature is too high. A systematic lowering of the temperature in Reactor 2 by 10°C increments can help identify the optimal point.
-
System Clogging: The product is a solid at room temperature. Ensure the output line from the BPR is directed into a solvent to prevent precipitation and clogging. If a clog occurs within the system, flush with a suitable solvent (e.g., DMSO) at elevated temperature.
Conclusion
This application note provides a detailed, field-tested protocol for the continuous flow synthesis of this compound. By capitalizing on the core strengths of flow chemistry, this method provides a safer, more efficient, and highly scalable alternative to traditional batch synthesis.[1][10] The precise control over reaction conditions ensures high product quality and reproducibility, making it an ideal platform for both discovery and development environments. This approach not only streamlines access to a key pharmaceutical intermediate but also serves as a template for the continuous manufacturing of other important heterocyclic compounds.
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NJ Bio, Inc. (n.d.). Flow Chemistry. Available at: [Link]
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ACS Publications. (2010). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters. Available at: [Link]
-
MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Available at: [Link]
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-
NIH. (2013). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). PMC. Available at: [Link]
-
NIH. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. Available at: [Link]
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-
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- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 7. labunlimited.com [labunlimited.com]
- 8. researchgate.net [researchgate.net]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 10. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Friedlander Reaction Conditions for 1,7-Naphthyridines
Welcome to the technical support center for the synthesis of 1,7-naphthyridines via the Friedlander reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for successful outcomes.
The Friedlander synthesis is a cornerstone reaction for the formation of quinoline and naphthyridine ring systems.[1] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration.[2][3] Specifically for 1,7-naphthyridines, this typically involves the reaction of 2-amino-3-pyridinecarboxaldehyde with a suitable carbonyl compound. While robust, this reaction can present challenges related to yield, purity, and regioselectivity. This guide will walk you through these issues with scientifically grounded explanations and practical solutions.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the Friedlander synthesis of 1,7-naphthyridines.
Q1: What are the typical starting materials for synthesizing 1,7-naphthyridines via the Friedlander reaction?
The essential starting materials are a 2-aminopyridine derivative with a carbonyl group at the 3-position (e.g., 2-amino-3-pyridinecarboxaldehyde) and a carbonyl compound containing an α-methylene group.[4][5] The nature of the α-methylene compound will determine the substitution pattern on the newly formed ring of the 1,7-naphthyridine.
Q2: What is the general mechanism of the Friedlander reaction?
Two primary mechanistic pathways are proposed for the Friedlander synthesis.[6][7]
-
Aldol Condensation First: The reaction can initiate with an aldol condensation between the two carbonyl-containing starting materials. This is followed by the formation of a Schiff base (imine) and subsequent cyclization and dehydration to yield the aromatic 1,7-naphthyridine.
-
Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the pyridine derivative and the carbonyl of the α-methylene compound. This is then followed by an intramolecular aldol-type condensation and dehydration.
The prevailing mechanism can be influenced by the specific reactants and the catalytic conditions (acidic or basic) employed.[2][7]
Sources
Troubleshooting low yields in 1,7-Naphthyridin-8-amine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,7-Naphthyridin-8-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may be encountering challenges in achieving high yields and purity for this important heterocyclic scaffold. The following troubleshooting guide, presented in a question-and-answer format, addresses common issues encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
General Troubleshooting
Question: My overall yield for the synthesis of this compound is consistently low. Where should I begin my investigation?
Answer: A low overall yield in a multi-step synthesis points to inefficiencies in one or more reactions, or losses during workup and purification. A systematic approach is crucial.
-
Isolate the Problematic Step: First, you must identify which step is failing. Analyze a crude sample from each reaction step by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This will tell you if the starting material is being consumed and if the desired product is being formed. A low conversion of starting material or the formation of multiple byproducts are clear indicators of a problematic step.
-
Verify Starting Material Quality: Never assume the purity of your starting materials, even from commercial suppliers. Impurities in your initial reactants (e.g., substituted aminopyridines) can inhibit catalysts or lead to intractable side products. Verify the purity by NMR or melting point and re-purify if necessary.
-
Strictly Anhydrous & Inert Conditions: Many of the reactions involved, particularly those using organometallics or strong bases, are highly sensitive to moisture and oxygen. Ensure all glassware is oven- or flame-dried, solvents are properly distilled and dried, and reactions are run under an inert atmosphere (Nitrogen or Argon).
Below is a general workflow for troubleshooting a multi-step synthesis.
Caption: SNAr mechanism for amination.
Table 1: Comparison of Amination Conditions
| Method | Amine Source | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield | Reference |
| Classical SNAr | NH₄OH | None | Dioxane | 140 | Moderate | [1] |
| Chichibabin | NaNH₂ | None | Toluene | 110 | Variable | [2] |
| Buchwald-Hartwig | NH₃ (gas) | Pd(OAc)₂ / BINAP | Toluene | 80-100 | Good-Excellent | [3] |
Purification and Stability Issues
Question: My reaction seems to work, but I am struggling to isolate a pure product. I see multiple spots on TLC, and column chromatography leads to significant product loss. What are my options?
Answer: Amines, being basic, can interact strongly with silica gel, leading to tailing and poor separation on standard columns. Product loss can be significant. Furthermore, the presence of closely related byproducts can make chromatographic separation challenging.
Purification Strategies:
-
Acid-Base Extraction: This is the most effective method for purifying amines from non-basic impurities. The basic amine product can be protonated with an acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent. [4][5]2. Modified Chromatography: If chromatography is necessary, consider these modifications:
-
Basic Alumina: Use basic alumina instead of silica gel as the stationary phase.
-
Treated Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a volatile base, like triethylamine (~1-2%), to neutralize the acidic sites and reduce tailing.
-
-
Crystallization: this compound is a solid. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective final purification step to obtain material of high purity.
Caption: Decision tree for purification.
Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1M HCl (aq). The target amine will move to the aqueous layer as its hydrochloride salt. Combine the aqueous layers.
-
Wash (Optional): Wash the combined acidic aqueous layers once with ethyl acetate to remove any residual neutral organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 2M NaOH until the pH is > 9. A precipitate of the free amine may form.
-
Organic Extraction: Extract the basified aqueous layer three times with ethyl acetate or DCM. The pure free amine will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Question: My purified this compound darkens over time, even when stored as a solid. Is it unstable?
Answer: Yes, aromatic amines are often susceptible to air and light-induced oxidation, which typically results in the formation of colored impurities. The product's specifications indicate it should be protected from light. Recommended Storage:
-
Atmosphere: Store the solid product under an inert atmosphere (Argon or Nitrogen).
-
Light: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Temperature: Store at room temperature or refrigerated, as specified by the supplier. Following these procedures will ensure the long-term stability and integrity of your synthesized this compound.
References
- Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-14. (URL not available)
-
ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of amination conditions with 8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Retrieved from [Link]
-
PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
Future Science. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the amination of chlorobenzene.... Retrieved from [Link]
-
PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
ResearchGate. (n.d.). Selective Synthesis of Primary Amines by Kinetic‐based Optimization of the Ruthenium‐Xantphos Catalysed Amination of Alcohols with Ammonia. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Semantic Scholar. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Retrieved from [Link]
-
ACS Publications. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. Retrieved from [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for C-H amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Preventing Homocoupling Side Products in Cross-Coupling Reactions
Prepared by the Gemini Applications Science Team
Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common and often frustrating issue of homocoupling side products. As Senior Application Scientists, we provide this resource not just as a set of protocols, but as a deeper dive into the mechanistic causes of these side reactions and the logic behind their solutions. Our goal is to empower you with the knowledge to diagnose and resolve these issues effectively in your own labs.
Frequently Asked Questions (FAQs): The Basics
Q1: What is homocoupling in the context of cross-coupling reactions?
Homocoupling is a common side reaction where two identical coupling partners react with each other instead of with their intended partner (cross-coupling).[1] For example, in a Suzuki reaction designed to couple an aryl halide (Ar-X) with a boronic acid (Ar'-B(OH)₂), homocoupling can lead to the formation of Ar'-Ar' from the boronic acid or Ar-Ar from the aryl halide.[2][3] This side reaction consumes valuable starting materials, lowers the yield of the desired product, and introduces impurities that can be difficult to separate.[1][2]
Q2: Why is homocoupling such a persistent problem?
The catalytic cycles of many cross-coupling reactions involve highly reactive organometallic intermediates. The same conditions and catalysts designed to facilitate the desired C-C bond formation can also promote the undesired dimerization of one or both coupling partners.[4] The specific pathways vary by reaction type but often involve factors like the presence of oxygen, the oxidation state of the metal catalyst, or the use of co-catalysts.[1][2]
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it is frequently plagued by the homocoupling of its organoboron reagent.
Q3: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
The main culprits are dissolved oxygen and the presence of palladium(II) species in the reaction mixture.[1][2]
-
Oxidation of Pd(0) to Pd(II): The active catalyst in the Suzuki cycle is Pd(0). Dissolved oxygen can oxidize the active Pd(0) species to Pd(II).[2][5]
-
Pd(II)-Mediated Homocoupling: These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled biaryl product and regenerating Pd(0).[2][6][7] This pathway competes directly with the desired catalytic cycle.
-
Use of Pd(II) Precatalysts: Many common palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts. For the main catalytic cycle to begin, this Pd(II) must first be reduced to Pd(0). This reduction can occur by oxidizing a phosphine ligand or, problematically, by the homocoupling of two boronic acid molecules.[6]
Q4: How can I minimize or eliminate boronic acid homocoupling?
The strategy revolves around rigorously excluding oxygen and minimizing the concentration of free Pd(II) in your reaction.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Significant symmetrical biaryl byproduct (Ar'-Ar') observed. | 1. Presence of dissolved oxygen. [2][8] 2. Inefficient reduction of Pd(II) precatalyst. [6] | 1. Thoroughly degas all solvents and the reaction mixture. Use techniques like freeze-pump-thaw cycles or subsurface sparging with an inert gas (Argon or Nitrogen).[7][9] Maintain a positive pressure of inert gas throughout the reaction.[9] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) precatalyst. 3. Add a mild reducing agent. Adding a small amount of a reducing agent like potassium formate can help consume residual Pd(II) without interfering with the catalytic cycle.[7] |
| Reaction is slow, and homocoupling is the major product. | 1. Poorly soluble base or reagents. [9] 2. Unstable boronic acid. [9] | 1. Choose an appropriate base and solvent system. Ensure all components are soluble at the reaction temperature. Bases like K₃PO₄ are often effective.[9] 2. Consider using more stable boronic esters , such as pinacol (BPin) or MIDA esters, which are less prone to decomposition and side reactions.[9] |
Protocol 1: Suzuki Coupling with Subsurface Inert Gas Sparging
This protocol is designed to rigorously exclude dissolved oxygen, a primary driver of homocoupling.[7]
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the reaction flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and a magnetic stir bar.
-
Solvent Addition & Degassing: Add the anhydrous, degassed solvent (e.g., dioxane, CPME, or toluene) via cannula or syringe.[9][10] Insert a long needle connected to an inert gas line below the surface of the solvent. Bubble the gas through the stirred mixture for 15-30 minutes. This is more effective at removing dissolved oxygen than simply maintaining a positive pressure headspace.[7]
-
Catalyst Addition: While maintaining a positive flow of inert gas, quickly add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-formed Pd(0) catalyst).[10]
-
Reaction: Seal the flask and heat to the desired temperature (e.g., 80-110 °C), monitoring by TLC or LC-MS.
Troubleshooting Guide 2: Sonogashira Coupling
The Sonogashira reaction is highly effective for forming C(sp²)-C(sp) bonds, but it is susceptible to the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser or Glaser-Hay coupling .[11][12][13]
Q5: What causes Glaser homocoupling in Sonogashira reactions?
The two primary causes are the presence of oxygen and the copper(I) co-catalyst (typically CuI).[11][12][14][15]
-
Copper(I) Co-catalyst: While copper is added to facilitate the transmetalation step and increase the reaction rate, it is the primary mediator of the homocoupling side reaction.[11][14] It reacts with the terminal alkyne to form a copper acetylide intermediate.
-
Oxygen: Oxygen promotes the oxidative dimerization of this copper acetylide intermediate, leading to the formation of a symmetric 1,3-diyne byproduct.[12][14][15]
Q6: What are the most effective strategies to prevent Glaser coupling?
The most direct and effective strategy is to remove one of the essential components for the side reaction: either the copper co-catalyst or oxygen.
| Strategy | Rationale | Key Considerations & Actions |
| 1. Implement Copper-Free Conditions | This is the most robust method to completely eliminate the primary pathway for Glaser coupling.[11][12][13][14] | - Protocol: Use a palladium catalyst/ligand system that is active enough to proceed without copper (e.g., Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos).[12] - Applicability: Highly effective for many substrates, though reaction rates may be slower than copper-catalyzed versions. |
| 2. Rigorous Exclusion of Oxygen | If copper is required for reactivity, preventing the oxidation step is critical. | - Degassing: Use multiple freeze-pump-thaw cycles for solvents, which is generally more effective than sparging for complete oxygen removal.[12] - Inert Atmosphere: Ensure all reagents are handled under a strictly inert atmosphere and maintain a positive pressure of Argon or Nitrogen throughout the reaction.[12][14] |
| 3. Slow Addition of Alkyne | Reduces the instantaneous concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.[14][15] | - Technique: Use a syringe pump to add the terminal alkyne to the reaction mixture over several hours. - Best Use: Particularly useful when both other methods are insufficient or impractical. |
| 4. Add a Reducing Atmosphere | A hydrogen gas mixture can reduce residual oxygen in the reaction, thus suppressing the oxidative coupling.[16] | - Method: Use a diluted mixture of hydrogen in an inert gas (e.g., 10% H₂ in Argon) for degassing and to maintain the reaction atmosphere.[16] This must be done with appropriate safety precautions. |
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[12]
-
Reagent Preparation: Ensure all solvents (e.g., THF, toluene) are anhydrous and have been thoroughly degassed via freeze-pump-thaw cycles or extensive sparging.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl or vinyl halide/triflate (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[12]
-
Component Addition: Add the degassed solvent, a suitable base (e.g., Cs₂CO₃ or an amine base like DIPA), and finally the terminal alkyne (1.1-1.2 equiv).
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir under a positive pressure of argon. Monitor progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black. Proceed with standard aqueous workup and purification.
Troubleshooting Guide 3: Buchwald-Hartwig Amination
While classic homocoupling is less of a defining issue in Buchwald-Hartwig amination, related side reactions that consume starting materials, such as hydrodehalogenation of the aryl halide, are common and mechanistically related.
Q7: What is hydrodehalogenation and how does it compete with C-N coupling?
Hydrodehalogenation is the replacement of the halide on the aryl electrophile with a hydrogen atom (Ar-X → Ar-H).[6] This unproductive pathway consumes the aryl halide and the active catalyst. One proposed mechanism involves the palladium complex, after oxidative addition, abstracting a hydride from a source in the reaction mixture (like an amine base or solvent). Subsequent reductive elimination of Ar-H regenerates Pd(0) but fails to produce the desired product.[6] Another competing side reaction is β-hydride elimination from the palladium amide intermediate, which also leads to undesired byproducts.[17]
Q8: How can I favor the desired C-N coupling over these side reactions?
Success in Buchwald-Hartwig amination hinges on promoting the C-N reductive elimination step, which is highly dependent on the choice of ligand and base.[18][19]
-
Ligand Choice is Critical: The development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group was transformative.[18][20] These ligands accelerate the rate-limiting reductive elimination step, allowing it to outcompete side reactions like β-hydride elimination.[21] The correct ligand is often substrate-dependent.[18]
-
Base Selection: The base is crucial but must be chosen carefully. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[18] However, some bases can be incompatible with certain functional groups.[18] The base's role is to deprotonate the amine to form the palladium amido complex, which precedes reductive elimination.[17]
-
Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Using anhydrous reagents and solvents is beneficial, especially if this side product is observed.[1]
General Troubleshooting Workflow
When faced with significant homocoupling, a systematic approach is key. Use this workflow to diagnose the potential source of the problem.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(15), 3438–3441. Retrieved from [Link]
-
Mori, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843–1845. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Godeau, J., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(6), 3350–3361. Retrieved from [Link]
-
Vedejs, E., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(42), 16941–16951. Retrieved from [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]
-
Carrow, B. P., & Nozaki, K. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 77(17), 7545–7550. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [https://www.organic-chemistry.org/ सिंथेसिस/C1-aryls/homocoupling-aryl-halides.shtm]([Link] सिंथेसिस/C1-aryls/homocoupling-aryl-halides.shtm)
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–310. Retrieved from [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]
-
Sigman, M. S., & Norrby, P.-O. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. In Ligand Effects in Organic Synthesis. Retrieved from [Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic letters, 13(24), 6432–6437. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
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- 21. books.rsc.org [books.rsc.org]
Technical Support Center: Strategies to Avoid Dehalogenation of Bromo-1,7-Naphthyridines
Welcome to the Technical Support Center for advanced synthetic strategies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the dehalogenation of bromo-1,7-naphthyridines during cross-coupling reactions. As a privileged scaffold in medicinal chemistry, the successful functionalization of the 1,7-naphthyridine core is often pivotal. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and overcome the common side reaction of hydrodehalogenation, ensuring the integrity of your synthetic route and maximizing product yield.
Understanding the Challenge: The "Why" Behind Dehalogenation
Dehalogenation, the undesired replacement of a bromine atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions. This process, also known as hydrodehalogenation, significantly reduces the yield of the desired product and complicates purification. The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This highly reactive intermediate can intercept the organopalladium species, leading to reductive elimination of the dehalogenated arene instead of the desired cross-coupled product.
The 1,7-naphthyridine ring system, with its two nitrogen atoms, presents a unique set of challenges. The electron-deficient nature of the ring can make the C-Br bond more susceptible to oxidative addition, but it can also increase the likelihood of dehalogenation. Furthermore, the nitrogen lone pairs can coordinate to the palladium center, influencing the catalyst's reactivity and stability in unpredictable ways.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.
Question 1: I'm observing significant dehalogenation of my bromo-1,7-naphthyridine in a Suzuki-Miyaura coupling. What are the most likely causes and how can I mitigate this?
Answer:
Significant dehalogenation in Suzuki-Miyaura couplings of bromo-1,7-naphthyridines is a common issue. The primary sources of the problematic Pd-H species are often the solvent, the base, or even the boronic acid reagent itself. Here is a systematic approach to troubleshooting this problem:
1. Re-evaluate Your Base Selection:
-
The Problem with Strong Alkoxide Bases: Bases like sodium tert-butoxide (NaOtBu) are known to generate Pd-H species, especially at elevated temperatures.
-
The Solution: Switch to a weaker inorganic base. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points. Cesium carbonate (Cs₂CO₃) can also be effective, particularly for more challenging couplings. These bases are less prone to generating hydride species.
2. Scrutinize Your Solvent System:
-
The Problem with Protic and Hydride-Donating Solvents: Alcohols (e.g., isopropanol, ethanol) are direct sources of hydrides. While often used in solvent mixtures, their presence should be carefully considered. Even trace amounts of water can contribute to dehalogenation.
-
The Solution: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene. Ensure your solvents are rigorously dried and degassed before use. If a co-solvent is necessary, minimize the amount of any protic component.
3. Optimize Your Ligand Choice:
-
The Problem with Less Bulky or Electron-Poor Ligands: Ligands that do not sufficiently stabilize the palladium center can lead to a higher propensity for side reactions.
-
The Solution: Utilize bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are often highly effective in suppressing dehalogenation by promoting the desired reductive elimination pathway. N-heterocyclic carbene (NHC) ligands can also be a good alternative.
4. Control the Reaction Temperature:
-
The Problem with Excessive Heat: Higher temperatures can accelerate the rate of dehalogenation.
-
The Solution: Carefully control the reaction temperature. It is often beneficial to start at a lower temperature and slowly increase it if the reaction is sluggish. Microwave irradiation can sometimes provide rapid heating to the target temperature, minimizing the time for side reactions to occur.
Question 2: My Buchwald-Hartwig amination of a bromo-1,7-naphthyridine is giving me a mixture of the desired amine and the dehalogenated starting material. What adjustments should I make?
Answer:
Dehalogenation in Buchwald-Hartwig aminations is a frequent hurdle, especially with electron-deficient heteroaromatics like 1,7-naphthyridines. The choice of base and ligand is paramount in these reactions.
1. Base Selection is Critical:
-
The Challenge: Strong bases are required to deprotonate the amine, but as mentioned, can also be a source of hydrides.
-
The Strategic Choice: While NaOtBu is a common base in these reactions, consider using lithium bis(trimethylsilyl)amide (LHMDS) or potassium hexamethyldisilazide (KHMDS). These bases are strong enough to deprotonate the amine but may be less prone to generating Pd-H species in some systems.
2. Ligand Design for Success:
-
The Importance of Bidentate Ligands: Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in amination reactions and can help to stabilize the palladium center, potentially reducing dehalogenation.[1]
-
Modern Ligands for a Modern Problem: For challenging substrates, consider using more advanced, sterically hindered biaryl phosphine ligands developed by the Buchwald group, such as RuPhos or BrettPhos. These ligands are designed to promote rapid C-N bond formation, which can outcompete the dehalogenation pathway.
3. The N-H Bond Consideration:
-
Potential for Complications: If your 1,7-naphthyridine has an N-H group, deprotonation by the base can alter the electronic properties of the ring and its interaction with the catalyst.
-
A Protective Strategy: In some cases, protecting the N-H group with a suitable protecting group (e.g., Boc or SEM) can suppress dehalogenation by preventing unwanted side reactions involving the heterocycle.[2]
Question 3: I am attempting a Sonogashira coupling with a bromo-1,7-naphthyridine, but I am observing low yields and significant dehalogenation. What are the key parameters to investigate?
Answer:
Sonogashira couplings of N-heterocycles can be particularly sensitive to reaction conditions. In addition to the factors discussed previously, the copper co-catalyst can play a role.
1. The Copper Question:
-
Traditional Role: Copper(I) salts are traditionally used as co-catalysts to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Potential for Problems: In some systems, the copper co-catalyst can contribute to side reactions.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These conditions often rely on a more active palladium catalyst and a suitable base to proceed efficiently.
2. Ligand and Base Synergy:
-
Finding the Right Combination: The choice of ligand and base is crucial. For copper-free conditions, ligands like P(t-Bu)₃ in combination with a base such as Cs₂CO₃ or K₃PO₄ can be effective.
-
Amine Bases: In traditional Sonogashira reactions, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. Ensure the amine is of high purity and dry, as impurities can be detrimental.
3. Temperature and Reaction Time:
-
A Delicate Balance: As with other cross-coupling reactions, finding the optimal temperature is key. Start with milder conditions (e.g., room temperature to 50 °C) and only increase the temperature if necessary.
-
Monitoring is Key: Closely monitor the reaction progress. Prolonged reaction times, especially at elevated temperatures, can lead to increased dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen in several ways, including the reaction of the palladium complex with bases, solvents, or even trace water. This Pd-H species can then react with the aryl-palladium intermediate (Ar-Pd-X) in a process called reductive elimination to produce the dehalogenated arene (Ar-H) and regenerate the active palladium catalyst.[2]
Q2: Are certain positions on the 1,7-naphthyridine ring more prone to dehalogenation?
A2: The reactivity of a C-Br bond on the 1,7-naphthyridine ring is influenced by the electronic effects of the nitrogen atoms. Positions alpha to the nitrogen atoms are generally more electron-deficient and thus more reactive towards oxidative addition. This increased reactivity can sometimes correlate with a higher susceptibility to dehalogenation if the subsequent steps in the catalytic cycle are slow.
Q3: Can the purity of my reagents affect the level of dehalogenation?
A3: Absolutely. Impurities in your reagents can be a hidden source of hydrides or can inhibit the catalyst, leading to a higher propensity for side reactions. Always use high-purity, anhydrous reagents and solvents. It is also good practice to ensure your boronic acids are pure, as impurities can negatively impact the reaction.
Q4: Is it possible to completely eliminate dehalogenation?
A4: While completely eliminating dehalogenation can be challenging, it is often possible to reduce it to a minor byproduct (e.g., <5%) through careful optimization of the reaction conditions as outlined in this guide. The goal is to find a set of conditions where the rate of the desired cross-coupling reaction is significantly faster than the rate of dehalogenation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-1,7-Naphthyridine with Minimized Dehalogenation
-
Materials:
-
Bromo-1,7-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous, degassed water
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-1,7-naphthyridine, arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Dehalogenation in Suzuki-Miyaura Coupling
| Parameter | Condition A (High Dehalogenation) | Condition B (Low Dehalogenation) | Rationale for Improvement |
| Base | NaOtBu | K₃PO₄ | K₃PO₄ is a weaker, non-nucleophilic base that is less likely to generate Pd-H species. |
| Ligand | PPh₃ | SPhos | SPhos is a bulky, electron-rich ligand that promotes faster reductive elimination of the desired product. |
| Solvent | THF/Methanol | Anhydrous Dioxane | Methanol is a protic solvent and a potential hydride source, which is eliminated in Condition B. |
| Temperature | 120 °C | 90 °C | Lowering the temperature can selectively slow down the rate of dehalogenation relative to the cross-coupling. |
Note: This table provides a generalized comparison. Optimal conditions should be determined experimentally for each specific substrate combination.
Visualizations
Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Competing catalytic cycles: the desired cross-coupling versus the dehalogenation side reaction.
Diagram 2: Troubleshooting Workflow for Dehalogenation
Caption: A systematic workflow for troubleshooting and minimizing dehalogenation.
References
- Grasa, G. A., & Colacot, T. J. (2007). The Role of Bases in the Suzuki-Miyaura Coupling. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biaryls (pp. 1-26). Wiley-VCH.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Hartwig, J. F. (2010).
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for reductive elimination from palladium (IV) complexes. Journal of the American Chemical Society, 133(7), 2116–2119.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Handy, S. T., & Zhang, Y. (2006). A simple and effective method for the protection of pyrroles and indoles. Tetrahedron Letters, 47(47), 8381–8384.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
Sources
Technical Support Center: Regioselective Functionalization of 1,7-Naphthyridin-8-amine
Welcome to the technical support center for the regioselective functionalization of 1,7-naphthyridin-8-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but synthetically challenging scaffold. Here, we address common issues encountered during the chemical modification of this molecule, providing in-depth, mechanistically-grounded solutions and practical, step-by-step protocols.
Introduction: The Challenge of Regioselectivity
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of diseases. The 8-amino derivative, in particular, serves as a crucial building block. However, the inherent electronic properties of the bicyclic system, which contains two nitrogen atoms, combined with the strong activating effect of the C8-amino group, presents a significant challenge in controlling the position of subsequent functionalizations. This guide will help you navigate these complexities to achieve your desired substitution pattern.
Below is a diagram illustrating the positions on the this compound core and their general reactivity trends toward electrophiles.
Technical Support Center: Overcoming Solubility Challenges of 1,7-Naphthyridin-8-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-Naphthyridin-8-amine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during your experiments. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate these challenges effectively.
I. Understanding the Challenge: Physicochemical Properties of this compound Derivatives
The 1,7-naphthyridine core is a heterocyclic aromatic structure.[1][2] The presence of the 8-amine group introduces a basic center, making the molecule's solubility highly dependent on pH.[3][4] Generally, these derivatives are characterized by:
-
Poor Aqueous Solubility: The planar, aromatic nature of the naphthyridine ring system contributes to low solubility in water.[5]
-
pH-Dependent Solubility: The basic amine group can be protonated at acidic pH, forming a more soluble salt.[4][6][7]
-
Potential for Polymorphism: Crystalline solids can exist in different forms (polymorphs) with varying solubilities.
II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a logical workflow for diagnosing and resolving solubility issues with your this compound derivatives.
Step 1: Initial Assessment & Basic Troubleshooting
Issue: My compound is not dissolving in aqueous buffers.
Immediate Actions:
-
pH Adjustment:
-
Rationale: The 8-amine group is basic and will be protonated at acidic pH, forming a more soluble cationic species.[4][6][7]
-
Protocol: Prepare a stock solution of your compound in a minimal amount of an organic solvent like DMSO. Then, dilute this stock into aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4). Observe for precipitation. A significant increase in solubility at lower pH is a strong indicator of this effect.[8]
-
-
Co-solvents:
-
Rationale: Water-miscible organic solvents can reduce the polarity of the solvent system, improving the solubility of hydrophobic compounds.[9][10][11][12]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and N-methyl-2-pyrrolidone (NMP).
-
Protocol: Start by adding a small percentage of a co-solvent (e.g., 5-10% v/v) to your aqueous buffer and incrementally increase the concentration until your compound dissolves. Be mindful that high concentrations of organic solvents may not be suitable for all biological assays.
-
Step 2: Intermediate Strategies for Persistent Solubility Issues
If basic troubleshooting is insufficient, more advanced formulation strategies may be necessary.
Issue: pH adjustment and co-solvents are not effective enough or are incompatible with my experiment.
Advanced Solutions:
-
Salt Formation:
-
Rationale: Converting the basic amine into a stable salt form can dramatically increase aqueous solubility and dissolution rate.[6][7][13][14][15][16][17] This is a widely used and effective method for basic drugs.[14]
-
Common Counterions: Hydrochloride (HCl), sulfate, mesylate, and tartrate.[14]
-
Protocol: A general procedure involves dissolving the free base in a suitable organic solvent and adding a stoichiometric amount of the desired acid. The resulting salt can then be isolated by precipitation or evaporation.
-
-
Use of Surfactants:
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their apparent solubility.[13][18]
-
Common Surfactants: Tween® 80, Cremophor® EL, Solutol® HS 15.
-
Protocol: Prepare a stock solution of the surfactant in your aqueous buffer. Add your compound to this solution and sonicate or stir to facilitate dissolution.
-
Step 3: Advanced Formulation Approaches for Highly Insoluble Derivatives
For compounds that remain challenging, advanced formulation techniques can be employed, often in collaboration with formulation scientists.
Issue: My compound is highly crystalline and resistant to dissolution even with the above methods.
Cutting-Edge Techniques:
-
Amorphous Solid Dispersions (ASDs):
-
Rationale: Converting a crystalline drug to its amorphous (non-crystalline) state eliminates the crystal lattice energy barrier to dissolution, often leading to significantly higher apparent solubility and dissolution rates.[19][20][21][22][23] The drug is dispersed in a polymer matrix to prevent recrystallization.[20][22]
-
Common Polymers: PVP, HPMC, Soluplus®.
-
Preparation Methods: Spray drying, hot-melt extrusion.[20][21]
-
-
Cyclodextrin Complexation:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[24][25][26] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility.[24][25][26][27][28]
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Preparation Methods: Kneading, co-evaporation, freeze-drying.[24]
-
-
Prodrug Approach:
-
Rationale: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[29][30][31][32] For amine-containing compounds, a common strategy is to attach a water-soluble promoiety to the amine group.[29]
-
Example Strategy: Acylation of the 8-amine with a hydrophilic group like an amino acid or a phosphate can create a highly water-soluble prodrug.
-
Visualization of Troubleshooting Workflow
Caption: A flowchart for troubleshooting solubility issues.
III. Frequently Asked Questions (FAQs)
Q1: At what pH should I expect my this compound derivative to be most soluble?
A1: Due to the basic nature of the 8-amine group, your compound will be most soluble at an acidic pH (typically pH 1-4), where the amine is protonated to form a more soluble salt.[4][6][7] The exact pH will depend on the pKa of the specific derivative.
Q2: Can I use DMSO as a co-solvent for my cell-based assays?
A2: While DMSO is an excellent solubilizing agent, it can be toxic to cells at higher concentrations (typically >0.5-1%). It is crucial to determine the maximum tolerable concentration of DMSO for your specific cell line and keep the final concentration consistent across all experimental conditions, including vehicle controls.
Q3: What is the difference between an amorphous solid dispersion (ASD) and a co-amorphous system?
A3: An ASD involves dispersing the amorphous drug in a polymer matrix.[20][22] A co-amorphous system, on the other hand, involves combining the amorphous drug with a low-molecular-weight excipient (a co-former), often an amino acid, to form a stable amorphous phase.[21][33] Co-amorphous systems can sometimes offer advantages in terms of drug loading and stability.[33]
Q4: How do I choose the right cyclodextrin for my compound?
A4: The choice of cyclodextrin depends on the size and shape of your drug molecule, as well as the desired route of administration. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and safety profile.[25] Screening a panel of different cyclodextrins is often the best approach to identify the most effective one for your specific derivative.
Q5: Is a prodrug strategy always a viable option?
A5: The prodrug approach can be very effective for improving solubility, but it requires careful design to ensure that the prodrug is efficiently converted back to the active parent drug in vivo.[29][31] This strategy involves additional synthetic steps and extensive in vitro and in vivo characterization, making it a more resource-intensive option.
IV. Experimental Protocols
Protocol 1: Preparation of a Hydrochloride Salt
-
Dissolution: Dissolve 1 mmol of the this compound derivative (free base) in a suitable solvent (e.g., methanol, isopropanol).
-
Acid Addition: Slowly add 1.1 mmol (1.1 equivalents) of a 2M solution of HCl in diethyl ether dropwise with stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for 30-60 minutes at room temperature.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum to a constant weight.
-
Characterization: Confirm the salt formation and purity using techniques like NMR, melting point, and elemental analysis.
Protocol 2: Preparation of a Drug-Cyclodextrin Complex by Kneading
-
Mixing: In a mortar, mix the this compound derivative and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.
-
Kneading: Add a small amount of a water/alcohol mixture (e.g., 50% ethanol) to the powder to form a thick paste.
-
Trituration: Knead the paste thoroughly for 30-45 minutes.
-
Drying: Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Visualization of Cyclodextrin Complexation
Caption: Formation of a water-soluble inclusion complex.
V. Data Summary Table
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Protonation of the basic amine group to form a soluble salt.[4][6][7] | Simple, rapid, and cost-effective. | Only effective for ionizable compounds; may not be suitable for all biological assays. |
| Co-solvents | Reduce the polarity of the aqueous medium.[9][10] | Easy to implement; can be effective for a wide range of compounds. | Potential for toxicity in biological systems; may affect protein stability. |
| Salt Formation | Creates a stable, highly soluble form of the drug.[6][7][13][14][15][16][17] | Significant increase in solubility and dissolution rate; well-established technique. | Requires an ionizable group; potential for disproportionation back to the free base. |
| Amorphous Solid Dispersions | Eliminates crystal lattice energy.[19][20][21][22][23] | Can achieve high levels of supersaturation; applicable to a broad range of compounds. | Thermodynamically unstable, risk of recrystallization; requires specialized equipment. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug in a hydrophilic host molecule.[24][25][26][27][28] | Increases solubility and stability; can mask taste and odor. | Limited by the size of the drug and the cyclodextrin cavity; can be expensive. |
| Prodrug Approach | Covalent modification to attach a water-soluble promoiety.[29][30][31][32] | Can achieve very high water solubility; allows for targeted drug delivery. | Requires additional synthetic steps; relies on efficient in vivo cleavage. |
References
- Ansari, M. A., et al. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 125–132.
- Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- Reddy's, D. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr.
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 589. [Link]
- Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
- Kumar, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Times, 42(10), 19-24.
- Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 20-29.
-
Méndez-Ardila, A., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 27(19), 6239. [Link]
- Steiner, D., et al. (2021).
- Seppic. (2023). Solubility enhancement with amorphous solid dispersions.
- Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 22-25.
- Kumar, L., et al. (2013). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(1), 1-6.
- Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmacy and Pharmacology, 65(6), 785-799.
-
Baghel, S., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Development and Industrial Pharmacy, 46(10), 1579-1603. [Link]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Merck Millipore. (n.d.).
-
Karagianni, A., et al. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 10(4), 213. [Link]
- Frank, D. S. (2015).
- van der Plas, H. C., & Wozniak, M. (1982). Advances in the chemistry of 1,7-naphthyridine. Heterocycles, 19(2), 331-357.
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Rautio, J., et al. (2008). Prodrugs for Amines. Current Medicinal Chemistry, 15(22), 2263–2285. [Link]
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Sharma, V., et al. (2021). Improving solubility via structural modification. Journal of Medicinal Chemistry, 64(16), 11796-11822. [Link]
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Vigato, A. A., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
- Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-5.
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National Center for Biotechnology Information. (n.d.). 1,7-Naphthyridine. PubChem. [Link]
- Clark, J. (n.d.). Solubility and pH of amines. Chemguide.
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- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrug: Effective solutions for solubility, permeability and challenges. In Prodrugs (pp. 1-26). Nova Science Publishers, Inc.
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Vigato, A. A., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
- Soderberg, T. (2005). Principles of Drug Action 1, Spring 2005, Amines.
- Pawar, P., & D’Mello, S. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry, 7(2), 1-8.
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Arthur, D. E., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1-15. [Link]
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- Roughley, S. D. (2021). Tactics to Improve Solubility. In Physicochemical and ADME-Tox Properties of Small Molecules (pp. 21-50). The Royal Society of Chemistry.
- Kumar, A., & Sahoo, S. K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
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O'Donoghue, L., et al. (2021). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
- McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.
- LibreTexts Chemistry. (2020). Amines and Heterocycles.
- BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
- da Silva, E. F., et al. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies, 16(2), 859.
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Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15995-16007. [Link]
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Garg, V., et al. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Fluid Phase Equilibria, 552, 113271. [Link]
- PubChem. (n.d.). This compound.
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Wikipedia. (n.d.). 1,8-Naphthyridine. [Link]
- da Silva, E. F., et al. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies, 16(2), 859.
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Stability of 1,7-Naphthyridin-8-amine in different buffer systems
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,7-Naphthyridin-8-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in common laboratory buffer systems. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their experiments and the reliability of their results.
FAQs: General Stability & Handling
This section addresses common initial questions about the handling and inherent stability of this compound.
Question 1: What are the primary stability concerns for this compound in aqueous solutions?
This compound (CAS: 17965-82-1) is a heterocyclic aromatic amine that can be susceptible to several modes of degradation in aqueous environments.[1] The primary concerns are:
-
pH-Dependent Hydrolysis: The stability of the naphthyridine ring and the exocyclic amine group is highly dependent on the pH of the solution. Both strongly acidic and alkaline conditions can promote hydrolytic degradation.[2] The ionization state of the molecule, which is governed by pH, directly influences its reactivity and degradation pathways.[2]
-
Oxidation: The amino group and the electron-rich aromatic system are susceptible to oxidation. This can be initiated by dissolved atmospheric oxygen, trace metal ions, or oxidizing agents. Oxidative deamination is a known degradation pathway for amine-containing compounds.[3][4]
-
Photodegradation: Many nitrogen-containing heterocyclic compounds are light-sensitive. Supplier handling recommendations for this compound often include protection from light, indicating a potential for photolytic degradation upon exposure to ambient or UV light.[1]
Question 2: How should I properly store stock solutions of this compound?
For maximum stability, stock solutions should be prepared in a suitable, dry organic solvent like DMSO or ethanol, where the compound is more stable than in aqueous buffers. These stock solutions should be:
-
Stored at -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping vials in aluminum foil.
-
Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guide: Buffer Systems & Experimental Design
This section provides practical advice for troubleshooting stability issues encountered during experiments and for designing robust experimental protocols.
Question 3: My results are inconsistent when using a phosphate buffer system. What could be the cause?
Inconsistent results are often the first sign of compound instability. While phosphate buffers are common, several factors could be contributing to the degradation of this compound:
-
Incorrect pH: The most common issue is a buffer pH that falls into an unstable range for the compound. The pKa of the amine group influences its protonation state; operating at a pH far from its optimal stability range can accelerate hydrolysis.
-
Oxidative Stress: Buffers prepared with non-degassed water contain dissolved oxygen, which can lead to slow oxidation of the compound over the course of an experiment.
-
Photodegradation: If experiments are conducted on an open benchtop under standard laboratory lighting for extended periods, photolysis can become a significant factor.
-
Buffer-Catalyzed Degradation: While less common, certain buffer species can directly participate in and catalyze degradation reactions (specific acid-base catalysis).
To diagnose the issue, a systematic approach is necessary. The workflow below provides a logical sequence for identifying the source of instability.
Caption: Troubleshooting workflow for stability issues.
Question 4: How can I proactively select the best buffer system for my experiment?
Proactive screening is highly recommended to prevent stability-related issues. A forced degradation study is the standard approach to understanding a molecule's liabilities.[5][6] A simplified screening protocol can be implemented to compare various buffer systems.
Experimental Protocol: Rapid Buffer Stability Screening
This protocol is designed to identify a suitable buffer system by exposing this compound to different pH conditions and monitoring its degradation over time.
1. Materials Preparation:
- Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in 100% DMSO.
- Buffer Preparation: Prepare a set of common biological buffers at a working concentration (e.g., 50 mM). See the table below for suggestions. Ensure the final pH is accurately adjusted.
| Buffer Species | Recommended pH Range | Potential Considerations |
| Citrate | 3.0 - 6.2 | Can chelate metal ions, potentially reducing metal-catalyzed oxidation. |
| Phosphate (PBS) | 6.0 - 8.0 | Ubiquitous, but can participate in some enzymatic reactions. |
| HEPES | 6.8 - 8.2 | Good buffering capacity in physiological range; generally inert. |
| Tris | 7.5 - 9.0 | pH is temperature-dependent; can be reactive with some compounds. |
| Borate | 8.0 - 10.0 | Can form complexes with diols; useful for higher pH ranges. |
2. Incubation:
- Dispense each buffer into a series of clear and amber HPLC vials.
- Spike the compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 10-50 µM). The final percentage of DMSO should be low (<1%) to be representative of an aqueous environment.
- Prepare a "Time 0" sample by immediately quenching the reaction (e.g., by mixing with an equal volume of cold acetonitrile) and placing it in the autosampler.
- Incubate all other vials at the desired experimental temperature (e.g., Room Temperature or 37°C).
3. Analysis:
- At specified time points (e.g., 1, 4, 8, 24 hours), take one clear and one amber vial from each buffer set, quench as above, and place in the autosampler for analysis.
- Use a stability-indicating RP-HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA) with UV detection at the compound's λmax. A "stability-indicating" method is one that can separate the parent compound from its degradation products.[7]
4. Data Interpretation:
- Calculate the peak area of the parent compound at each time point.
- Normalize the data by expressing the peak area at each time point as a percentage of the peak area at Time 0 (% Remaining).
- Plot "% Remaining vs. Time" for each buffer. The buffer system that shows the highest % Remaining over the duration of the experiment is the most stabilizing for your compound under those conditions.
In-Depth Mechanistic Insights
Question 5: What are the likely chemical structures of the degradation products?
Understanding the potential degradation products is key to developing effective analytical methods to monitor stability.[8] Based on the known reactivity of related heterocyclic amines, the following pathways are plausible:
-
Hydrolysis: Under harsh acidic or basic conditions, the naphthyridine ring could undergo cleavage. A more common reaction would be the nucleophilic substitution of the amino group for a hydroxyl group, forming 1,7-Naphthyridin-8-ol .
-
Oxidation: The primary amine can be oxidized to a nitroso or nitro derivative, or undergo oxidative deamination to yield the 8-keto or 8-hydroxy analogue.[3] Additionally, the nitrogen atoms within the naphthyridine ring can be oxidized to form N-oxides .
-
Photodegradation: UV light can induce radical reactions, leading to dimerization, polymerization, or reactions with solvent molecules. The specific products are often complex and difficult to predict without detailed structural elucidation.
The diagram below illustrates these potential degradation pathways.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Oxidative deamination - Wikipedia [en.wikipedia.org]
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- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Troubleshooting "Oiling Out" in the Crystallization of 1,7-Naphthyridines
Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with "oiling out"—a specific form of liquid-liquid phase separation (LLPS)—during the crystallization of 1,7-naphthyridine derivatives and related heterocyclic compounds. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to develop robust and scalable crystallization processes.
Introduction: The Challenge of "Oiling Out"
1,7-Naphthyridine and its derivatives are important scaffolds in medicinal chemistry. Achieving high purity and a specific, stable crystalline form is often critical for the efficacy, stability, and manufacturability of an active pharmaceutical ingredient (API). However, these aromatic, nitrogen-containing systems can present unique crystallization challenges.
"Oiling out" is a phenomenon where a dissolved compound, upon changes in conditions like cooling or anti-solvent addition, separates from the bulk solution as a solute-rich liquid phase (an "oil") instead of the desired solid crystalline phase.[1] This process is kinetically driven and typically occurs when the system is subjected to high supersaturation, hindering the orderly integration of molecules into a crystal lattice.[1][2] This oily intermediate is often unstable and can solidify into an amorphous solid or agglomerate, trapping impurities and solvent, which severely compromises product purity, yield, and downstream processing like filtration.[1][3]
This guide provides a systematic, question-and-answer-based approach to diagnose, troubleshoot, and ultimately prevent oiling out in your 1,7-naphthyridine crystallizations.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. It is structured to guide you from diagnosis to resolution.
Q1: I observed an oily, liquid layer forming instead of solid crystals during cooling. What is happening and why?
A1: You are observing a classic case of oiling out, also known as liquid-liquid phase separation (LLPS).[4] Instead of your 1,7-naphthyridine derivative undergoing a direct transition from a dissolved state to a solid crystal (nucleation), it is forming an intermediate, supersaturated liquid phase.
Mechanistic Cause: This phenomenon is primarily driven by an excessively high level of supersaturation.[5] When a solution is driven into a state of high supersaturation too quickly (e.g., by rapid cooling), the system may not have enough time for the ordered process of molecular recognition and lattice formation required for crystallization.[3] To relieve this thermodynamic pressure, the system takes a kinetically faster route: it separates into two liquid phases—a solute-lean solvent phase and a solute-rich "oil" phase.[6][7] Factors contributing to this include:
-
Rapid Generation of Supersaturation: Cooling too fast or adding an anti-solvent too quickly.[1]
-
High Solute Concentration: Starting with a solution that is too concentrated.[5]
-
Solvent Choice: Using a solvent in which the compound is extremely soluble at high temperatures, leading to a very large change in solubility upon cooling.
-
Presence of Impurities: Impurities can disrupt the molecular interactions necessary for nucleation, favoring the disordered oil phase.[3]
Q2: My crystallization attempt resulted in a sticky, amorphous solid that is difficult to filter. Is this related to oiling out?
A2: Yes, this is a very common consequence of an oiling out event. The initial liquid oil droplets are unstable and will eventually solidify as the temperature continues to drop or as solvent evaporates.[1] Because this solidification happens from a disordered, highly concentrated liquid state, it often bypasses the organized crystal growth process.
This leads to several undesirable outcomes:
-
Amorphous Material: The solidified product lacks a defined, long-range molecular order, resulting in a glassy or amorphous solid rather than a crystalline one.[1]
-
Impurity Entrapment: The oil phase can act as an excellent solvent for impurities that would have been rejected during proper crystal growth. When this oil solidifies, these impurities become trapped within the final product.[3][8]
-
Poor Physical Properties: The resulting material is often sticky, gummy, or forms large agglomerates, which can foul filtration equipment, make drying difficult, and exhibit poor flow characteristics.[1][9]
Q3: How can I systematically diagnose and solve the cause of oiling out in my 1,7-naphthyridine system?
A3: A systematic approach is crucial. The following workflow provides a logical progression of experiments to identify and remedy the root cause of oiling out. The primary goal is to control the level of supersaturation to allow the system to reside in the metastable zone, where crystal growth is favored over oiling or spontaneous nucleation.[5]
Caption: A systematic workflow for troubleshooting oiling out.
Q4: The oiling out happens very quickly upon cooling. What is the first and simplest thing I should try to fix this?
A4: The first and most impactful parameter to adjust is the cooling rate . Rapid cooling is a primary cause of generating supersaturation too quickly, pushing the system past the metastable zone and into a labile zone where oiling out is highly probable.[10]
By slowing the cooling rate, you allow the system more time to equilibrate and promote controlled crystal growth on any nuclei that form, rather than the kinetically-favored LLPS.[5]
Actionable Advice:
-
Initial Attempt: If you were cooling by removing the flask from heat and leaving it on the bench, switch to a more controlled method. Place the flask in an insulated container (like a beaker wrapped in glass wool) to slow heat transfer.
-
Systematic Approach: For reproducible results, use a programmable heating mantle or a temperature-controlled bath to implement a slow, linear cooling ramp. See Protocol 1 for a detailed methodology.
Q5: I've tried slower cooling, but I'm still getting an oil. What's my next step?
A5: If slowing the cooling rate is insufficient, the next logical step is to address the other two factors that define supersaturation: solute concentration and the solvent system .[5] Your current system may simply be too concentrated, or the solvent may be too effective at dissolving your compound, leading to an unavoidable plunge into high supersaturation upon cooling.
Actionable Advice:
-
Decrease Solute Concentration: Reduce the starting concentration of your 1,7-naphthyridine derivative by 20-30% and repeat the slow cooling experiment. This lowers the overall supersaturation level reached at any given temperature.[5]
-
Optimize the Solvent System: The choice of solvent is critical.[6] A solvent in which the solute has very high solubility at high temperatures but very low solubility at low temperatures is prone to oiling out. You should screen for a solvent or solvent mixture that provides more moderate solubility across the temperature range. For aromatic heterocycles, a range of solvents with varying polarities should be tested.[11] See Protocol 2 for a systematic solvent screening procedure.
Q6: How can I use seeding to prevent oiling out, and what are the critical parameters?
A6: Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and prevent oiling out.[2][12] By introducing a small quantity of crystalline material (seeds) into a solution that is only slightly supersaturated (within the metastable zone), you provide a template for crystal growth. This allows the supersaturation to be consumed by the growth of existing crystals at a controlled rate, preventing it from building up to the point where oiling out occurs.[5][12]
Critical Parameters:
-
Seeding Temperature: Seeds must be added within the Metastable Zone Width (MSZW). If added to an undersaturated solution, they will dissolve. If added to a highly supersaturated (labile) solution, you may still trigger oiling out or a crash precipitation.[2]
-
Seed Quality and Quantity: The seeds should be of the desired polymorphic form and of good quality. Typically, 1-5% by weight of the solute is a good starting point.[5]
-
Dispersion: Ensure the seed crystals are well-dispersed in the solution to provide uniform growth sites. A brief increase in agitation upon seeding can help.[12]
For a detailed procedure, refer to Protocol 3 .
Q7: Could impurities in my 1,7-naphthyridine sample be the cause of oiling out? How do I address this?
A7: Absolutely. Impurities are a well-known cause of oiling out.[13] They can interfere with the crystallization process in two main ways:
-
Melting Point Depression: Impurities can significantly lower the melting point of your compound, making it more likely for the solute to separate as a liquid (oil) rather than a solid, especially if the solution temperature is higher than this depressed melting point.[3]
-
Inhibition of Nucleation: Impurities can adsorb onto the surfaces of growing crystal nuclei, disrupting the lattice formation and kinetically favoring the formation of a disordered oil phase.[14]
Actionable Advice: If you have tried the methods above without success, or if you know your material is of intermediate purity, a pre-purification step is recommended. Using a technique like column chromatography to obtain higher purity starting material can often resolve persistent oiling out problems.[15] After purification, re-attempt the crystallization using the optimized slow cooling and solvent conditions.
Frequently Asked Questions (FAQs)
Q1: What is the "Metastable Zone Width" (MSZW) and why is it important for preventing oiling out? A1: The MSZW is the region of supersaturation between the solubility curve and the point where spontaneous nucleation (or oiling out) occurs.[2] Operating within this zone is key to a successful crystallization. In this zone, the solution is supersaturated, but nucleation is kinetically slow. This allows existing crystals (like seeds) to grow in a controlled manner. A key strategy to avoid oiling out is to generate supersaturation slowly so the system remains within the MSZW, and then use seeding to relieve the supersaturation through controlled growth.[2][12]
Q2: Can agitation speed affect oiling out? A2: Yes, but its effect can be complex. Inadequate mixing can create localized "hot spots" of high supersaturation (e.g., where an anti-solvent is added), which can induce oiling out.[1] Therefore, a sufficient level of agitation is needed to ensure homogeneity.[16] However, extremely high shear rates could potentially break fragile crystal structures or increase secondary nucleation, so an optimal agitation rate that ensures good mixing without causing excessive shear is ideal.[10][17]
Q3: Are there specific solvent characteristics I should look for when crystallizing 1,7-naphthyridines? A3: For aromatic and heterocyclic compounds like 1,7-naphthyridines, solvent-solute interactions, particularly hydrogen bonding and π-π stacking, play a significant role.[11][18] A good starting point is to screen solvents with a range of polarities and hydrogen-bonding capabilities (e.g., alcohols like isopropanol, esters like ethyl acetate, ketones like acetone, and ethers like CPME).[19] The ideal solvent will show a moderate and temperature-dependent solubility, allowing for a good yield without creating the extreme supersaturation that leads to oiling out.
Caption: Phase diagram illustrating ideal (slow) vs. problematic (fast) cooling.
Q4: Is it ever possible to crystallize the product from the oil? A4: While the oil phase can eventually solidify, it is generally an uncontrolled process that leads to an impure, often amorphous product.[1] In some advanced process development, it is possible to add a large amount of seed crystal to a formed oil phase to induce crystallization, but this is a complex technique that is difficult to control.[8] For laboratory and early development work, the primary goal should always be to avoid the formation of the oil phase entirely.[9]
Detailed Experimental Protocols
Protocol 1: Determining an Appropriate Cooling Profile
This protocol aims to find a cooling rate slow enough to prevent oiling out.
-
Dissolution: Dissolve your 1,7-naphthyridine compound in the chosen solvent at an elevated temperature (e.g., 5-10 °C below the solvent's boiling point) until a clear solution is obtained.
-
Controlled Cooling: Place the flask in a programmable heating block or a stirred oil bath with temperature control.
-
Ramp 1 (Fast): Start with a relatively fast, but controlled, cooling rate (e.g., 1 °C/min). Observe the temperature at which the solution becomes turbid (cloud point). Note if the turbidity is from fine crystals or from an oily emulsion.
-
Ramp 2 (Slow): Re-heat the solution to dissolve the material completely. Set a slower cooling ramp (e.g., 0.5 °C/min or ~30 °C/hour). Again, observe the cloud point and the nature of the solid/liquid forming.
-
Ramp 3 (Very Slow): If oiling out still occurs, repeat the process with an even slower cooling rate (e.g., 0.2 °C/min or ~12 °C/hour).
-
Analysis: The goal is to find a cooling rate where the solution becomes turbid due to the formation of fine crystalline solids, not an oil. This rate should be used for subsequent experiments.
Protocol 2: Systematic Solvent Screening for Crystallization
This protocol helps identify a suitable solvent or solvent mixture to avoid oiling out.
-
Preparation: In several small vials, place a known amount of your 1,7-naphthyridine compound (e.g., 20 mg).
-
Solvent Addition: To each vial, add a different solvent from the table below, dropwise at room temperature, until the solid just dissolves. Record the volume needed. A solvent that requires a very small volume is a "too good" solvent; one that requires a very large volume is a "poor" solvent.
-
Heating: For solvents where the compound was poorly soluble at room temperature, heat the vials gently (e.g., to 60 °C) and add more solvent until the solid dissolves.
-
Cooling & Observation: Allow all vials to cool slowly to room temperature, then place them in a refrigerator (4 °C). Observe each vial for:
-
Good Crystals: Well-defined, solid particles. This is a promising system.
-
Oiling Out: Formation of liquid droplets or a separate liquid layer. This system should be avoided or modified.
-
No Precipitation: The compound is too soluble in this solvent. This solvent could potentially be used as the "good" solvent in an anti-solvent pair.
-
-
Anti-Solvent Test: For systems where the compound was very soluble, try adding a poor solvent (an "anti-solvent" like heptane or water) dropwise until turbidity persists. This can identify a promising solvent/anti-solvent pair.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Heptane | 0.1 | 98 | Non-polar, often used as an anti-solvent. |
| Toluene | 2.4 | 111 | Aromatic, can have specific interactions. |
| Ethyl Acetate | 4.4 | 77 | Ester, moderate polarity. |
| Acetone | 5.1 | 56 | Ketone, polar aprotic. |
| Isopropanol (IPA) | 3.9 | 82 | Alcohol, protic, can hydrogen bond. |
| Acetonitrile | 5.8 | 82 | Polar aprotic. |
| Methanol | 5.1 | 65 | Polar protic, strong H-bonding. |
Protocol 3: Implementing a Seeding Strategy
This protocol should be used after a suitable solvent and a slow cooling profile have been identified.
-
Determine Seeding Temperature: First, you need to estimate the metastable zone. Dissolve your compound at a high temperature and cool it slowly (using the profile from Protocol 1) while monitoring turbidity. The temperature at which it becomes cloudy is the metastable limit. The ideal seeding temperature is a few degrees (~2-5 °C) higher than this cloud point.
-
Prepare Seed Crystals: Ensure you have a small amount of pure, crystalline material of the desired form. If necessary, grind it gently to a fine powder.
-
Run Crystallization: Dissolve your main batch of material at a high temperature as usual.
-
Cool to Seeding Temp: Cool the clear solution slowly to the predetermined seeding temperature. The solution should be clear and slightly supersaturated at this point.
-
Add Seeds: Add the seed crystals (1-5% w/w relative to the dissolved solute) to the solution. It is often best to slurry the seeds in a small amount of the cold solvent first to aid dispersion.[12]
-
Hold and Cool: Hold the solution at the seeding temperature for a period (e.g., 30-60 minutes) to allow the seeds to grow. You should observe the solution becoming more turbid as the crystals grow.[9]
-
Final Cooling: Continue to cool the solution slowly to the final isolation temperature (e.g., room temperature or 4 °C) to maximize yield.
References
-
Oiling Out in Crystallization. Mettler Toledo.
-
Oiling Out in Crystallization. Mettler Toledo.
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Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem.
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Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press.
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Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024-12-25).
-
Troubleshooting. (2022-04-07). Chemistry LibreTexts.
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An In-Line Study of Oiling Out and Crystallization. (2025-08-07). ResearchGate.
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Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019-07-22). ACS Publications.
-
Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. (2025-07-04). ResearchGate.
-
Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA.
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Seeding: A simple but effective method for crystallization control. (2021-08-23). API Particle Development.
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Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (2012-04-16). AIChE.
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Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. ACS Publications.
-
Palm-based diacylglycerol fat dry fractionation: effect of crystallisation temperature, cooling rate and agitation speed on phys. (2013-05-14). PeerJ.
-
Experimental investigation and prediction of oiling out during crystallization process. (2025-08-05). ResearchGate.
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate.
-
Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. (2024-02-19). Langmuir.
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Effect of Agitation during Cooling Crystallization on the Unique Regeneration Phenomenon Observed in Paracetamol Crystals Post Breakage. (2018-11-01). AIChE.
-
Process Wednesday: Oiling out. (2012-03-14). Chemjobber.
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Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p‐Aminobenzoic Acid in Ethanol. White Rose Research Online.
-
Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022-12-05). ResearchGate.
-
Effect of Liquid-Liquid Phase Separation During Crystallization. (2018-11-26). LUTPub.
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024-06-01).
-
Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1992-04-01). PubMed.
-
Recrystallization (help meeeeee). (2013-02-03). Reddit.
-
How to avoid the formation of oil droplets during recrystallization?. (2014-06-30). ResearchGate.
-
Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. MDPI.
-
The influence of impurities and solvents on crystallization. ResearchGate.
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- 16. (238f) Effect of Agitation during Cooling Crystallization on the Unique Regeneration Phenomenon Observed in Paracetamol Crystals Post Breakage | AIChE [proceedings.aiche.org]
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- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Synthesis of 1,7-Naphthyridin-8-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1,7-Naphthyridin-8-amine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important heterocyclic scaffold. Our goal is to provide practical, field-tested insights to help you navigate common experimental challenges and improve the scalability and reproducibility of your work. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound and its precursors.
Q1: My cyclization reaction to form the naphthyridine core is low-yielding or failing. What are the likely causes and solutions?
A1: Low yields in the core-forming cyclization step, such as in a Friedländer or Skraup-type synthesis, are a frequent challenge. The issues typically stem from suboptimal reaction conditions, reagent quality, or competing side reactions.
Potential Causes & Recommended Solutions:
-
Inefficient Dehydration/Condensation: The initial condensation step is critical. In reactions like the Friedländer synthesis, which involves the condensation of an o-aminopyridine aldehyde/ketone with a carbonyl compound containing an α-methylene group, the removal of water drives the reaction forward.[1]
-
Solution: Ensure your reagents and solvents are anhydrous. If the reaction is run at elevated temperatures, a Dean-Stark trap can be effective for water removal. For reactions using strong acids like sulfuric acid (as in the Skraup synthesis), the acid itself acts as the dehydrating agent, but its concentration is critical.[2]
-
-
Catalyst Inefficiency or Incompatibility: The choice of catalyst is paramount. While classic methods use strong acids or bases, modern approaches often employ milder and more efficient catalysts.
-
Solution: Screen different catalysts. For Friedländer-type reactions, catalysts like trifluoroacetic acid, ionic liquids, or even metal catalysts can significantly improve yields and reaction times.[1][3] If using a base, ensure it is strong enough to deprotonate the α-methylene compound without promoting self-condensation (e.g., LiOH, KOH).
-
-
Side Reactions and Polymerization: The harsh conditions of some classic syntheses (e.g., high temperature and strong acid in the Skraup reaction) can lead to the polymerization of intermediates like acrolein, resulting in significant tar formation.[2]
-
Solution: To control the highly exothermic nature of certain reactions, consider adding a moderator like ferrous sulfate.[2] Alternatively, a slower, controlled addition of one reagent to the reaction mixture at a slightly elevated temperature can prevent runaway reactions and minimize byproduct formation.
-
-
Incomplete Oxidation: In syntheses where the final step is an oxidation to form the aromatic naphthyridine ring, incomplete conversion can leave partially hydrogenated impurities.[2]
-
Solution: Ensure the oxidizing agent (e.g., arsenic acid, nitrobenzene, or simply air in some cases) is present in the correct stoichiometry and that the reaction is allowed to proceed to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the dihydro- intermediate.
-
Q2: I'm struggling with the amination of the C-8 position. The reaction is sluggish or gives multiple products. How can I optimize this step?
A2: Introducing the amino group at the C-8 position often involves a nucleophilic aromatic substitution (SNAr) on a precursor like an 8-chloro- or 8-hydroxy-1,7-naphthyridine. The success of this step depends heavily on the leaving group, the nucleophile, and the reaction conditions.
Potential Causes & Recommended Solutions:
-
Poor Leaving Group: The reactivity of the C-8 position is influenced by the leaving group. A hydroxyl group is a poor leaving group and must be activated.
-
Solution: If starting from an 8-hydroxy-1,7-naphthyridine, first convert the hydroxyl into a better leaving group. This can be achieved by converting it to a triflate (-OTf) using triflic anhydride or to a chloride (-Cl) using a chlorinating agent like POCl₃.[4] Trifles are excellent leaving groups for subsequent SNAr or cross-coupling reactions.[5]
-
-
Insufficient Activation of the Naphthyridine Ring: The SNAr reaction is facilitated by electron-withdrawing groups on the ring system. The electronic nature of the 1,7-naphthyridine core itself aids this, but conditions can be optimized.
-
Solution: The choice of solvent can be critical. Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity. High temperatures (e.g., 100-180 °C), sometimes with microwave irradiation, are often required to drive the reaction to completion.[6]
-
-
Choice of Amine Source: The nucleophile's strength and concentration are key.
-
Solution: While aqueous ammonia can be used, it often requires high pressure and temperature.[7] Using a protected amine source followed by deprotection, or employing Buchwald-Hartwig amination conditions with a suitable amine and palladium catalyst, can provide a milder and more versatile route to the desired product.[5]
-
Q3: My crude this compound is consistently impure, and purification by standard silica gel chromatography is problematic. What's the best way to purify this compound?
A3: The basicity of the amino group and the pyridine-like nitrogens in the naphthyridine core makes purification by standard silica gel chromatography challenging. Amines often streak on the acidic silica surface, leading to poor separation and product loss.[8]
Recommended Purification Strategy: Acid-Base Extraction
This classic technique leverages the basicity of your product to separate it from neutral or acidic impurities. It is highly effective and scalable.
Step-by-Step Protocol: Amine Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Protonation): Transfer the organic solution to a separatory funnel and extract it with an aqueous solution of a dilute acid, such as 1 M hydrochloric acid (HCl).[8] Your basic amine product will become protonated (forming the hydrochloride salt) and move into the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separation: Separate the two layers. Keep the aqueous layer , as this contains your product. The organic layer can be discarded.
-
Basification (Deprotonation): Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is basic (pH > 8).[8] This will deprotonate your amine salt, causing the free, neutral amine to precipitate out or form an oily layer.
-
Final Extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate or DCM). Your pure amine product will now move back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Alternative Purification: Salt Formation and Recrystallization
For solid amines, forming a salt with an acid like trichloroacetic acid (TCA) can induce precipitation. The resulting salt is often highly crystalline and can be easily separated by filtration. The free amine can then be regenerated by a simple decarboxylation of the TCA upon gentle heating.[9] This method avoids large volumes of solvent and can be very efficient.[9]
Frequently Asked Questions (FAQs)
Q4: What are the most common and scalable synthetic routes to the 1,7-naphthyridine scaffold?
A4: Several strategies exist, but scalability often favors methods that use readily available starting materials and avoid harsh conditions or expensive catalysts. A common and effective approach involves building the second ring onto a pre-existing pyridine derivative.
A generalized scalable workflow can be visualized as follows:
Caption: General workflow for scalable 1,7-naphthyridine synthesis.
One scalable synthesis described in the literature starts from 2-cyano-3-methylpyridine and involves acylation followed by cyclization with ammonium acetate to form an 8-hydroxy-1,7-naphthyridine intermediate.[10] This intermediate can then be functionalized to introduce the 8-amino group.
Q5: When scaling up the synthesis, what are the most critical parameters to monitor and control?
A5: Transitioning from bench-scale to a larger scale introduces challenges related to heat transfer, mass transfer, and safety.
Key Scalability Parameters:
| Parameter | Importance on Scale-Up | Control Strategy |
| Temperature | Exothermic reactions that are easily managed in a flask can become dangerous on a larger scale. Poor heat dissipation can lead to runaway reactions and byproduct formation.[2] | Use a jacketed reactor with controlled heating/cooling. Employ slow, subsurface addition of reagents to manage the rate of heat generation. |
| Reagent Addition | The rate of addition directly controls the reaction rate and exotherm. Inefficient mixing on a large scale can create localized "hot spots" of high concentration. | Use a syringe pump or addition funnel for controlled, continuous addition. Ensure vigorous and efficient mechanical stirring to maintain homogeneity. |
| Work-up & Isolation | Extractions and filtrations become more time-consuming and can lead to yield loss. Handling large volumes of solvents increases safety risks and waste. | Plan for appropriate equipment (large separatory funnels or extraction vessels). Consider alternative work-ups like precipitation/filtration over liquid-liquid extraction where possible. |
| Purification | Large-scale chromatography is expensive and often impractical. | Develop a robust non-chromatographic purification method at the small scale, such as recrystallization or acid-base extraction, which are more amenable to scale-up.[9][11] |
Q6: What are the primary safety considerations when performing this synthesis?
A6: The synthesis of this compound can involve hazardous materials and conditions. A thorough risk assessment is mandatory.
-
Corrosive Reagents: Syntheses may use strong acids (H₂SO₄, CF₃SO₃H) or bases (NaOH, KOH). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid/base resistant gloves. Work in a well-ventilated fume hood.[12]
-
High Temperatures: Many cyclization and amination reactions require heating.[6] Use a well-controlled heating mantle or oil bath and monitor the temperature closely. Never heat a closed system.
-
Toxic Reagents and Solvents: Some precursors, intermediates, or solvents (e.g., POCl₃, DMF, DMSO) have known toxicity. Consult the Safety Data Sheet (SDS) for each chemical before use and handle them with appropriate containment measures.
-
Pressure: Reactions involving ammonia or other volatile reagents at high temperatures can build up significant pressure. Use a pressure-rated vessel and ensure proper venting and shielding.
References
-
Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis. ResearchGate. Available at: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]
-
A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE4 Inhibitor. ResearchGate. Available at: [Link]
-
The design of 8-amino-2-phenyl-2,7-naphthyridones. ResearchGate. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH. Available at: [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. ACS Publications. Available at: [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. Available at: [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI. Available at: [Link]
-
Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. Available at: [Link]
-
(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. Available at: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. NIH. Available at: [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. RSC Publishing. Available at: [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. ResearchGate. Available at: [Link]
-
Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. Available at: [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. Available at: [Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. Available at: [Link]
-
Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines. ACS Publications. Available at: [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. Available at: [Link]
- Process for the purification of amines. Google Patents.
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]
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- 12. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
Technical Support Center: Analysis of 1,7-Naphthyridin-8-amine and its Impurities
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,7-Naphthyridin-8-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the analytical detection of impurities. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity and accuracy of your analytical data.
Section 1: Troubleshooting Guide for Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of impurities in pharmaceutical compounds like this compound. However, the unique chemical properties of this aromatic amine can present specific chromatographic challenges. This section addresses common issues in a question-and-answer format.
Q1: I am observing significant peak tailing for the main this compound peak. What are the likely causes and how can I resolve this?
Peak tailing for aromatic amines is a frequent issue, often stemming from secondary interactions between the basic amine and acidic silanol groups on the surface of silica-based HPLC columns.[1]
Underlying Causes and Solutions:
-
Silanol Interactions: Free silanol groups on the column's stationary phase can interact with the basic nitrogen of your analyte, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.[1] For a basic compound, a lower pH (e.g., pH 2.5-3.5) will protonate the amine, minimizing its interaction with silanols. Conversely, a high pH (e.g., pH > 8) can suppress silanol activity, but care must be taken to use a pH-stable column.
-
Solution 2: Use of Mobile Phase Additives: Incorporating a competitive base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1% v/v) can effectively mask the active silanol sites, improving peak shape.[1]
-
Solution 3: Column Selection: Employ a column with a high-purity silica or a column that is end-capped to minimize the presence of free silanols.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column. Reduce the injection volume or the sample concentration.
-
-
Extra-Column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Inspect your HPLC system for any unnecessary tubing and minimize the length and internal diameter of all connections.
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine the pKa of this compound (predicted to be basic).
-
Prepare the aqueous portion of your mobile phase (e.g., water with 0.1% formic acid to achieve a pH of ~2.7).
-
Filter the buffer through a 0.22 µm filter before use.
-
Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting your sample.
Q2: My retention times are drifting between injections. What should I investigate?
Retention time instability can compromise the reliability of your analytical method. The root cause often lies in the mobile phase, column, or HPLC pump.
Troubleshooting Steps:
-
Mobile Phase Composition:
-
Cause: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent.
-
Solution: Prepare fresh mobile phase. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can be a good diagnostic step.[2]
-
-
Column Equilibration:
-
Cause: Insufficient time for the column to equilibrate with the mobile phase, especially after a change in mobile phase composition or a gradient run.
-
Solution: Increase the column equilibration time. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.[3]
-
-
Temperature Fluctuations:
-
Cause: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.[4]
-
-
Pump Issues:
-
Cause: Leaks in the pump seals or check valves can lead to inconsistent flow rates.
-
Solution: Inspect the pump for any signs of leaks, such as salt buildup.[2] Purge the pump to remove any trapped air bubbles.
-
Diagram: Troubleshooting Retention Time Drift
Sources
Optimizing reaction times and temperatures for 1,7-naphthyridine derivatization
Welcome to the technical support center for the synthesis and derivatization of 1,7-naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Here, we address common challenges encountered during experimental work, providing field-proven insights and evidence-based solutions to help you optimize your reaction conditions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) on Reaction Optimization
This section addresses high-level questions to establish a solid foundation for your experimental design.
Q1: What are the typical starting points for temperature and reaction time when derivatizing a 1,7-naphthyridine core?
A1: The optimal conditions are highly dependent on the specific reaction, but a logical starting point is crucial. For many metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), a temperature range of 80-120 °C is common.[1] Initial reaction times are often set between 12 to 24 hours, with monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track progress. For newer, milder methods, such as certain silver-catalyzed cyclizations, reactions can proceed efficiently at lower temperatures, sometimes even at room temperature.[2][3] Always consult literature for analogous transformations to inform your initial setup.
Q2: How does the choice of catalyst impact the reaction conditions for 1,7-naphthyridine derivatization?
A2: The catalyst is the linchpin of the reaction and directly dictates the required conditions.
-
Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): These are workhorses for cross-coupling reactions. They often require moderate to high temperatures (80-120 °C) and inert atmospheres to maintain catalytic activity. The choice of ligand is critical for tuning reactivity and selectivity.[1]
-
Silver Catalysts (e.g., AgOTf, AgNO₃): Silver catalysis has enabled the synthesis of fused 1,7-naphthyridines under significantly milder conditions, reducing the need for harsh reagents and high temperatures.[3][4] This approach often displays excellent functional group tolerance.
-
Manganese Catalysts (e.g., MnO₂): Manganese-based catalysts have been used for dehydrogenative annulation reactions to form related phenanthroline and naphthyridine structures, typically requiring temperatures around 100 °C.[5]
-
Acid/Base Catalysis: Classic condensation reactions like the Friedländer synthesis can be catalyzed by acids or bases. Modern variations may use solid-supported catalysts or Lewis acids like CeCl₃·7H₂O, sometimes under solvent-free conditions, which can drastically reduce reaction times.[6]
Q3: What is the influence of solvent choice on reaction outcomes?
A3: Solvents do more than just dissolve reagents; they influence solubility, reaction rate, and even product selectivity. Polar aprotic solvents like Dioxane, Dimethylformamide (DMF), and Acetonitrile (ACN) are frequently used in cross-coupling reactions as they effectively solvate the metal catalysts and organic substrates. However, the choice can be complex; in some systems, solvent effects can lead to different product speciations or reaction pathways.[7] For greener chemistry approaches, aqueous media or deep eutectic solvents (DES) are being explored.[5][8] It is critical to use dry, high-purity solvents, as water and other impurities can deactivate catalysts and hinder reactions.[9]
Q4: How do existing substituents on the 1,7-naphthyridine ring affect derivatization?
A4: The electronic nature of the 1,7-naphthyridine ring, which is inherently electron-deficient, and its substituents heavily influences its reactivity.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN) further decrease the electron density of the ring, making it more susceptible to nucleophilic attack. This can facilitate reactions like nucleophilic aromatic substitution (SNAᵣ).
-
Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OR) increase the ring's electron density, making it more reactive towards electrophiles and facilitating electrophilic substitution or C-H activation pathways.
-
Steric Hindrance: Bulky groups near the reaction site can impede the approach of reagents, often requiring higher temperatures or longer reaction times to achieve good conversion.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and resolving common experimental problems.
Q5: My reaction yield is very low or I'm recovering only starting material. What should I investigate first?
A5: This is a common issue with several potential root causes. A systematic approach is the most effective way to identify the problem. The workflow below outlines the primary checkpoints.
Caption: Initial troubleshooting workflow for low-yield reactions.
Causality:
-
Catalyst/Reagents: Many catalysts, particularly palladium complexes, are sensitive to air and moisture and can lose activity over time. Reagent stoichiometry must be precise.
-
Temperature/Time: Chemical reactions have an activation energy barrier. Insufficient thermal energy (temperature) or duration (time) will prevent the reaction from reaching completion.[10]
-
Atmosphere: Oxygen can oxidatively deactivate many organometallic catalysts, especially Pd(0) species crucial for cross-coupling cycles.
-
Solvent: Water is a common culprit in quenching moisture-sensitive reagents and catalysts. Poor solubility of a starting material will severely limit reaction rates.[9]
Q6: My TLC/LC-MS shows multiple products. How can I improve the selectivity of my reaction?
A6: Poor selectivity often results from the reaction conditions being too harsh or non-optimal, opening up alternative reaction pathways.
-
Lower the Temperature: This is the most common and effective first step. Reducing thermal energy can slow down undesired side reactions more than the desired one, thus improving selectivity.
-
Change the Catalyst/Ligand: In metal-catalyzed reactions, the ligand sphere around the metal center dictates its steric and electronic properties. A bulkier ligand can block access to undesired reaction sites.
-
Screen Solvents: Changing the solvent polarity can alter the transition state energies of competing pathways, favoring one over the other.
-
Re-evaluate Stoichiometry: Using a large excess of one reagent can sometimes lead to double addition or other side reactions. Try running the reaction with closer to stoichiometric amounts.
The interplay between these factors is critical, as illustrated below.
Caption: The optimization trade-off between reaction parameters.
Q7: My derivatization reaction stalls and does not proceed to completion. What are the likely causes?
A7: A stalling reaction suggests a process is interfering with the catalytic cycle or that an equilibrium has been reached.
-
Catalyst Deactivation: The active catalytic species may be unstable under the reaction conditions or be "poisoned" by impurities. Solution: Try adding a second portion of fresh catalyst midway through the reaction to see if it restarts.
-
Product Inhibition: The product formed may coordinate more strongly to the catalyst than the starting material, effectively shutting down the catalytic cycle. Solution: This is more complex and may require a fundamental change in the catalyst system or reaction conditions to disfavor product binding.
-
Reversible Reaction: The reaction may have reached equilibrium. Solution: If a small molecule byproduct (like water) is formed, attempt to remove it using a Dean-Stark trap or molecular sieves to drive the reaction forward (Le Châtelier's principle).
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Silver-Catalyzed Synthesis of Fused 1,7-Naphthyridines
This protocol is adapted from methodologies demonstrating mild and efficient cyclization strategies.[2][4]
Disclaimer: This is a generalized procedure. Specific substrate amounts, equivalents, and reaction times must be optimized for your specific system.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the ortho-alkynylquinoline carbaldehyde (1.0 eq), the 2-aminobenzamide derivative (1.1 eq), and the silver catalyst (e.g., AgOTf, 5-10 mol%).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., 1,2-dichloroethane or toluene, ~0.1 M concentration) via syringe.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction Conditions: Place the vial in a pre-heated oil bath at the desired temperature (start with a screen from 60 °C to 100 °C).
-
Monitoring: Stir the reaction mixture for the specified time (e.g., 8-24 hours). Monitor the reaction progress by periodically taking aliquots for TLC or LC-MS analysis to check for the consumption of starting materials and formation of the product.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1,7-naphthyridine derivative.
Protocol 2: Systematic Optimization Using a Design of Experiment (DoE) Approach
Instead of optimizing one factor at a time (OFAT), a Design of Experiment (DoE) approach allows for efficient mapping of the reaction landscape to find the true optimum.[11][12] A simple factorial design can be used to investigate temperature and time.
Table 1: Example of a 3x2 Factorial DoE for Reaction Optimization
| Experiment | Temperature (°C) | Time (hours) | Observed Yield (%) |
| 1 | 80 | 8 | 45 |
| 2 | 80 | 16 | 60 |
| 3 | 100 | 8 | 75 |
| 4 | 100 | 16 | 88 |
| 5 | 120 | 8 | 82 (side products noted) |
| 6 | 120 | 16 | 85 (significant decomposition) |
Analysis of Hypothetical Results: From this data, a researcher can conclude that 100 °C for 16 hours provides the highest yield with good purity. Increasing the temperature to 120 °C introduces side reactions and potential decomposition, indicating that 100 °C is near the optimal thermal ceiling for this particular transformation. This systematic approach is far more powerful than random adjustments.
References
-
Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Molecules. Available at: [Link]
-
Reddy, T. K., et al. (n.d.). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][3][4]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][4][13]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]
-
Chahal, K., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Royal Society of Chemistry. Available at: [Link]
-
Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. Available at: [Link]
-
Proença, M. F. J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Scilit. Available at: [Link]
-
Barre, F. P., et al. (n.d.). Optimization of the derivatization reaction using an eight-point calibration curve. ResearchGate. Available at: [Link]
-
Cole, K. P., et al. (2017). A Brief Introduction to Chemical Reaction Optimization. ACS Omega. Available at: [Link]
-
Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available at: [Link]
-
Various Authors. (n.d.). Optimization of derivatization reagents and the reaction conditions. ResearchGate. Available at: [Link]
-
Cole, K. P., et al. (2017). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: [Link]
-
Proença, M. F. J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
-
Al-dujaili, A. H. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. Available at: [Link]
-
van der Plas, H. C., & Wozniak, M. (1982). Advances in the chemistry of 1,7-naphthyridine. Heterocycles. Available at: [Link]
-
Various Authors. (2020). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]
-
D'hooghe, M. (2020). Modern Strategies for Heterocycle Synthesis. ResearchGate. Available at: [Link]
-
Mogilaiah, K., et al. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions. Oriental Journal of Chemistry. Available at: [Link]
-
Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2023). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters. Available at: [Link]
-
Allouch, F., et al. (2020). Synthesis and Reactivity of 1,4-Ethano-1,5-Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate. Available at: [Link]
-
D'hooghe, M. (2020). Modern Strategies for Heterocycle Synthesis. PMC. Available at: [Link]
-
Mahadevan, I. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Available at: [Link]
-
Proença, M. F. J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]
-
Perner, R. J., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). PubMed. Available at: [Link]
-
Various Authors. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.
-
Various Authors. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [https://www.researchgate.net/publication/242149053_Derivatization_Reactions_and_Reagents_for_Gas_Chromatography_Analysis]([Link]_ Chromatography_Analysis)
-
Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry. Available at: [Link]
-
Various Authors. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. Available at: [Link]
-
Summers, J. B., et al. (1988). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available at: [Link]
-
Lynch, V., et al. (2020). Interpreting solvent effects on complex dihydrogenphosphate binding using amidobenzimidazole functionalised emissive ruthenium diimine complexes. Dalton Transactions. Available at: [Link]
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Technical Support Center: Catalyst Removal from 1,7-Naphthyridin-8-amine Syntheses
Introduction
The synthesis of complex heterocyclic molecules like 1,7-Naphthyridin-8-amine is fundamental to modern drug discovery. Many critical bond-forming reactions, such as Buchwald-Hartwig or Ullmann couplings, rely on transition metal catalysts, most commonly palladium (Pd) and copper (Cu).[1][2] While indispensable for synthesis, these metals are toxic and must be rigorously removed from the final Active Pharmaceutical Ingredient (API).[3][4] Regulatory bodies, through guidelines like the ICH Q3D, mandate strict limits on elemental impurities in drug products.[5][6][7][8]
The structure of this compound presents a unique challenge. The adjacent nitrogen atoms in the pyridine ring and the C8-amine group can act as a powerful bidentate ligand, strongly chelating the metal catalyst. This coordination can keep the metal soluble in the organic phase, making its removal by standard methods like simple filtration or crystallization inefficient.[9]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the removal of residual catalysts from this compound reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in syntheses that produce this compound? A1: The final amination step to install the 8-amino group, or other cross-coupling steps to build the scaffold, typically employs palladium or copper catalysts.
-
Palladium: Used in Buchwald-Hartwig amination reactions, which couple an amine with an aryl halide or triflate. Common sources include Pd₂(dba)₃ or Pd(OAc)₂ paired with specialized phosphine ligands (e.g., XPhos, SPhos).[2][10]
-
Copper: Used in Ullmann-type couplings, which are also effective for forming C-N bonds, particularly in older literature or for specific substrates.[1]
Q2: Why are my residual catalyst levels still high after standard purification like column chromatography or recrystallization? A2: This is the central challenge with this scaffold. The 1,7-naphthyridine core, particularly with the 8-amine, acts as a strong chelating agent for metals like palladium and copper. This forms a stable, soluble metal-product complex that can co-elute with your product during chromatography or remain in the crystalline lattice after recrystallization. Significant levels of palladium can remain even after rigorous purification.[11][12]
Q3: What are the acceptable limits for residual palladium and copper in a pharmaceutical product? A3: The International Council for Harmonisation (ICH) Q3D guideline provides Permitted Daily Exposure (PDE) limits for various elemental impurities.[7][8] The acceptable concentration in the final API depends on the maximum daily dose of the drug. For palladium and copper, which are Class 2B elements (intentionally added to the process), risk assessment is required.[6][7] As a common benchmark for oral administration, palladium is often limited to 10 ppm and copper to 250 ppm.
Q4: What are the primary methods for removing these tightly-bound catalysts? A4: When simple methods fail, more targeted approaches are necessary:
-
Metal Scavengers: These are solid supports (often silica or polystyrene) functionalized with groups that have a very high affinity for the target metal, such as thiols, triamines, or isocyanates.[4][9][13] They selectively bind the metal, which is then removed by simple filtration.
-
Activated Carbon: A cost-effective but less selective adsorbent. It can be effective but may also adsorb the desired product, leading to yield loss.[9]
-
Chelation & Extraction: This involves adding a strong chelating agent (like EDTA) to the workup to form a water-soluble complex with the metal, which can then be extracted into an aqueous phase.[14][15] This is particularly common for copper removal.
-
Crystallization with Additives: Sometimes, adding a competing ligand or sacrificial agent (e.g., N-acetylcysteine) during crystallization can help "pull" the metal from the desired product into the mother liquor.[13]
Q5: How do I select the most appropriate metal scavenger for my reaction? A5: The choice depends on several factors:
-
Target Metal: Some scavengers are broad-spectrum, while others are optimized for specific metals (e.g., sulfur-based scavengers for soft metals like palladium).[16][17]
-
Catalyst Oxidation State: The form of the residual metal (e.g., Pd(0) vs. Pd(II)) can influence scavenger affinity.
-
Solvent System: The scavenger must be compatible with your reaction solvent.
-
Product Functionality: The scavenger should not react with your this compound product. For instance, an isocyanate-based scavenger could react with the amine group on your product.
Q6: How can I accurately determine the concentration of residual catalyst? A6: The industry standard for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[13] These techniques are highly sensitive and provide precise quantification. For high-throughput screening during process optimization, faster, catalysis-based fluorometric or colorimetric methods can be used to get a relative measure of palladium levels before submitting key samples for ICP-MS validation.[11][18][19]
Troubleshooting Guide
Issue 1: High Residual Palladium (>100 ppm) After Initial Scavenger Treatment
-
Possible Cause A: Strong Chelation by Product. The default affinity of the scavenger may be insufficient to break the stable Pd-naphthyridine complex.
-
Suggested Solution: Switch to a scavenger with a higher affinity for palladium. Multidentate sulfur-based silica scavengers are often highly effective for removing palladium from polar, electron-rich products.[16][17] Consider scavengers like silica-bound trimercaptotriazine (Si-TMT), which has been shown to be very efficient.[20]
-
-
Possible Cause B: Insufficient Scavenger or Treatment Time. The scavenging process is an equilibrium, and may require more equivalents or longer time to reach completion.
-
Suggested Solution: Increase the equivalents of the scavenger (e.g., from 5 wt% to 10-15 wt%). Additionally, increase the stirring time (e.g., from 2 hours to 16-24 hours) and/or gently heat the mixture (e.g., to 40-50 °C) to improve kinetics.
-
-
Possible Cause C: Incorrect Palladium Oxidation State. Some scavengers are more effective for Pd(0) while others target Pd(II). The residual palladium in a Buchwald-Hartwig reaction can be a mixture of species.
-
Suggested Solution: Try a pre-treatment step. Adding a mild oxidant (like air bubbled through the solution) or a mild reductant before adding the scavenger can sometimes convert the residual palladium to a single, more easily scavenged oxidation state.
-
Issue 2: High Residual Copper (>500 ppm) After Standard Aqueous Workup
-
Possible Cause A: Ineffective Aqueous Wash. Water alone is often insufficient to remove copper chelated by the product.
-
Suggested Solution: Perform an aqueous wash with a dedicated chelating agent. A common and effective method is to wash the organic layer with a buffered solution of Ethylenediaminetetraacetic acid (EDTA).[14][15] Alternatively, washing with aqueous ammonia can be very effective, as ammonia forms a water-soluble, deep-blue complex with copper.[14][21]
-
-
Possible Cause B: Incorrect pH. The efficiency of chelation is often pH-dependent.
-
Suggested Solution: When using EDTA, ensure the pH of the aqueous solution is slightly basic (pH 8-9) to ensure the EDTA is fully deprotonated and available for chelation.
-
Issue 3: Significant Product Loss During Catalyst Removal
-
Possible Cause A: Adsorption onto Scavenger/Carbon. The porous and high-surface-area nature of scavengers and activated carbon can lead to non-specific binding of the API.
-
Suggested Solution: After filtering off the scavenger, wash the collected solid with a fresh portion of solvent and combine the filtrate. This can help recover adsorbed product. If loss is still high, screen different scavengers, as some backbones (e.g., polystyrene vs. silica) may have less affinity for your specific product.
-
-
Possible Cause B: Co-precipitation. During crystallization, the catalyst-product complex may be incorporated into the crystal lattice.
-
Suggested Solution: Attempt recrystallization from a different solvent system. A more polar solvent might help keep the metal complex in the mother liquor. Alternatively, add a sacrificial chelator like N-acetylcysteine to the crystallization mixture to compete with your product for binding to the metal.[13]
-
Data Summaries & Visualization
Table 1: Scavenger Selection Guide for Palladium Removal
| Scavenger Type | Functional Group | Target Metal(s) | Pros | Cons |
| Silica-Thiol | -SH (Thiol) | Pd, Pt, Cu, Ag, Hg | Good for soft metals, widely available.[20] | Can be sensitive to oxidation. |
| Silica-Triamine | -(CH₂)ₓ-NH-(CH₂)ᵧ-NH₂ | Pd, Cu, Ru | Excellent for Pd(II), good for electron-rich APIs. | Can be basic; potential for side reactions. |
| Silica-TMT | Trimercaptotriazine | Pd | Extremely high affinity for Pd, very efficient.[20] | Can be more expensive. |
| Polystyrene-TMT | Trimercaptotriazine | Pd | High capacity, robust polymer backbone.[20] | May cause swelling in certain solvents. |
| Activated Carbon | N/A (Adsorbent) | Broad Spectrum | Inexpensive, readily available. | Non-selective, can lead to high product loss.[9] |
Table 2: ICH Q3D Limits for Common Catalysts (Oral Exposure)
| Element | Class | PDE (µ g/day ) | Example Concentration Limit (ppm) for 10g/day drug dose |
| Palladium (Pd) | 2B | 100 | 10 |
| Copper (Cu) | 3 | 2500 | 250 |
| Platinum (Pt) | 2B | 100 | 10 |
| Nickel (Ni) | 2A | 200 | 20 |
| Source: Adapted from ICH Q3D Guideline for Elemental Impurities.[7][8] |
Diagrams
Caption: Troubleshooting decision tree for catalyst removal.
Caption: General workflow for catalyst removal from APIs.
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger Resin
This protocol is a general guideline. Equivalents and time should be optimized for your specific reaction.
-
Preparation: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature. If the reaction was performed with a heterogeneous catalyst (e.g., Pd/C), filter it through a pad of Celite® first.
-
Solvent Adjustment: If necessary, dilute the crude reaction mixture with a suitable solvent (e.g., THF, EtOAc, Toluene) to ensure it is fully dissolved and has a manageable viscosity.
-
Scavenger Addition: To the stirred solution, add the selected scavenger resin (e.g., ISOLUTE® Si-Thiol or Si-TMT, typically 5-15 wt% relative to the crude product mass).
-
Incubation: Stir the suspension at room temperature for 4-16 hours. For difficult cases, the temperature can be increased to 40-50 °C. Monitor the progress by taking small, filtered aliquots for analysis if a rapid method is available.
-
Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite® to remove the scavenger resin.
-
Washing: Wash the collected resin on the filter with 2-3 portions of fresh solvent to recover any adsorbed product. Combine the filtrates.
-
Concentration & Analysis: Concentrate the combined filtrate under reduced pressure. Submit a sample of the resulting material for ICP-MS analysis to quantify the residual palladium level.
Protocol 2: Copper Removal Using an EDTA Aqueous Wash
This protocol is effective for removing residual copper from Ullmann-type reactions.
-
Dissolution: After the initial reaction workup (e.g., quenching), dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Prepare Wash Solution: Prepare a saturated aqueous solution of EDTA. Adjust the pH to ~8 using a base like ammonium hydroxide.
-
First Extraction: Transfer the organic solution to a separatory funnel and wash with the EDTA solution (approximately 1/3 of the organic volume). Shake vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer.
-
Repeat Extraction: Repeat the wash with the EDTA solution one or two more times. Often, a blue or green color in the initial aqueous layers (from the copper complex) will fade in subsequent washes.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and EDTA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Submit a sample for ICP-MS analysis.
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. [Link]
-
Welch, C. J., et al. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development. [Link]
-
Li, G. (2013). ICH Q3D: Metal Impurities: A Critical Evaluation. European Pharmaceutical Review. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). (2025). Element. [Link]
-
Catalyst Removal. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
-
ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency. [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Biotage. [Link]
-
Is there another way to get rid of the remnants of the copper catalyst? (2022). ResearchGate. [Link]
-
Rao Siripragada, M. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]
-
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Elder, D. P., et al. (2015). Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. Pharmaceutical Technology. [Link]
-
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF on ResearchGate. [Link]
-
Best method for removing Cu(I) from Org compounds. (2022). Reddit. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2010). Request PDF on ResearchGate. [Link]
-
Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? (2012). ResearchGate. [Link]
-
Johnson, M. D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Wotal, A. C., & Martin, S. F. (2011). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. [Link]
-
Chahal, K., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Request PDF on ResearchGate. [Link]
-
Johnson, M. D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Le, D. N., et al. (2016). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wan, Y., et al. (2018). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Request PDF on ResearchGate. [Link]
-
Wang, C., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
-
Anderson, K. W., et al. (2006). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Angewandte Chemie. [Link]
-
Umabharathi, S. B., et al. (2024). Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. Topics in Current Chemistry. [Link]
-
Bakr, R. B., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
Deshmukh, R., et al. (2018). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]
-
Pasanen, P., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. Journal of Medicinal Chemistry. [Link]
-
de Almeida, J. F., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. [Link]
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Technical Support Center: N-Alkylation of 1,7-Naphthyridin-8-amine
Welcome to the technical support center for the N-alkylation of 1,7-naphthyridin-8-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sometimes challenging scaffold. Here, we address common experimental issues through a detailed troubleshooting guide and a comprehensive FAQ section. Our goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower your research.
Part 1: Troubleshooting Guide
This section is formatted to address specific problems you may encounter in the lab. Each entry details the likely causes and provides actionable, step-by-step protocols to resolve the issue.
Issue 1: Low to No Conversion of Starting Material
You've set up your reaction, but TLC or LC-MS analysis shows a large amount of unreacted this compound, even after extended reaction times.
Primary Causes & Solutions:
-
Insufficient Deprotonation (Inactive Base): The exocyclic amine of this compound is a relatively weak nucleophile due to the electron-withdrawing nature of the naphthyridine ring system. A sufficiently strong base is required to deprotonate the amine, generating the more nucleophilic amide anion.
-
Insight: Weak inorganic bases like potassium carbonate (K₂CO₃) are often insufficiently strong to deprotonate the amine effectively, especially at lower temperatures. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally required.[1][2]
-
Troubleshooting Protocol:
-
Switch to a Stronger Base: Substitute K₂CO₃ with sodium hydride (60% dispersion in mineral oil) or potassium tert-butoxide.
-
Ensure Anhydrous Conditions: NaH reacts violently with water. Ensure your solvent (e.g., DMF, DMSO, THF) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Activation Step: Add the this compound to a suspension of NaH in anhydrous DMF. Stir at room temperature for 30-60 minutes to allow for complete deprotonation (amide anion formation) before adding the alkylating agent. You should observe hydrogen gas evolution.
-
-
-
Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture with poor reactivity.
-
Insight: While THF is a common solvent, its polarity may be insufficient to dissolve the amine salt intermediates effectively. Polar aprotic solvents are generally preferred.
-
Troubleshooting Protocol:
-
Change Solvent: Switch from less polar solvents like THF or acetone to highly polar aprotic solvents such as DMF or DMSO.[1][3]
-
Increase Temperature: Gently warming the reaction (e.g., to 50-80 °C) can improve solubility and reaction rate. However, be cautious, as higher temperatures can also promote side reactions. Monitor the reaction closely by TLC.
-
-
-
Inactive Alkylating Agent: The alkyl halide may have degraded, or a less reactive leaving group (e.g., chloride vs. iodide) is being used.
-
Insight: The reactivity order for alkyl halides is R-I > R-Br > R-Cl.[4] If you are using an alkyl chloride with a stubborn substrate, the reaction may be sluggish.
-
Troubleshooting Protocol:
-
Use a More Reactive Halide: If possible, switch from an alkyl chloride or bromide to the corresponding alkyl iodide.
-
In Situ Iodide Generation (Finkelstein Reaction): Add a catalytic amount (10-15 mol%) of potassium iodide (KI) or sodium iodide (NaI) to your reaction. This will convert the alkyl chloride/bromide to the more reactive alkyl iodide in situ.
-
-
Issue 2: Formation of Di-alkylated Byproduct
You are successfully forming the desired mono-alkylated product, but you also observe a significant amount of a second, less polar spot by TLC, which mass spectrometry confirms is the di-alkylated product.
Primary Cause & Solution:
-
Over-alkylation: The product of the initial reaction, the N-alkyl-1,7-naphthyridin-8-amine, is itself a nucleophile. It can be deprotonated and react with another equivalent of the alkylating agent. This is a classic challenge in amine alkylation.[5][6]
-
Insight: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where the product reacts faster than the starting material.[6] This leads to a mixture of mono- and di-alkylated products.[2]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the amine starting material relative to the alkylating agent (e.g., 1.2 equivalents of amine to 1.0 equivalent of alkyl halide). This ensures the alkylating agent is consumed before significant di-alkylation can occur.
-
Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump over 1-2 hours) to a solution of the deprotonated amine. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting amine anion.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for mono-alkylation by slowing down the second alkylation step.
-
-
Issue 3: N-1 Ring Alkylation (Pyridinium Salt Formation)
You observe the formation of a highly polar, water-soluble byproduct, which you suspect is a quaternary pyridinium salt formed by alkylation on the N-1 nitrogen of the naphthyridine ring.
Primary Cause & Solution:
-
Competing Nucleophilic Sites: The 1,7-naphthyridine ring contains two nitrogen atoms. The endocyclic (ring) nitrogen at the N-1 position is also a nucleophile and can compete with the exocyclic C-8 amino group for the alkylating agent, especially under neutral or acidic conditions.[1]
-
Insight: The N-1 nitrogen is often more nucleophilic than the C-8 amine before deprotonation. The key to selectivity is to deprotonate the C-8 amine to form the much more nucleophilic amide anion, which will then outcompete the N-1 ring nitrogen.
-
Troubleshooting Protocol:
-
Ensure Complete Deprotonation: This is the most critical factor. Use a strong base (NaH, t-BuOK) and allow sufficient time for the deprotonation of the C-8 amine before adding the alkylating agent. The resulting amide anion is a far superior nucleophile.
-
Avoid Protic Acids: Do not run the reaction under acidic conditions or in protic solvents without a base, as this will protonate the C-8 amine, deactivating it, and favor alkylation on the ring nitrogen.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a typical N-alkylation of this compound?
For a robust starting point, consider the following conditions, which can be optimized as needed.
| Parameter | Recommended Condition | Rationale |
| Amine | 1.0 equiv | The limiting reagent. |
| Alkylating Agent | 1.0 - 1.1 equiv | Slight excess can help drive the reaction to completion. |
| Base | NaH (60% disp.) or t-BuOK (1.2 - 1.5 equiv) | Strong, non-nucleophilic base to ensure complete deprotonation. |
| Solvent | Anhydrous DMF or DMSO | High-boiling polar aprotic solvent to ensure solubility.[3] |
| Temperature | 0 °C to RT, then warm to 50-60 °C if needed | Start cool to control selectivity, warm to increase rate. |
| Atmosphere | Nitrogen or Argon | Essential for anhydrous conditions, especially with NaH. |
Detailed Protocol:
-
To a flame-dried, three-neck flask under N₂, add this compound (1.0 equiv).
-
Add anhydrous DMF to form a 0.1-0.2 M solution.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv, 60% dispersion in oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes.
-
Once hydrogen evolution ceases, add the alkyl halide (1.05 equiv) dropwise.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
If the reaction is sluggish after 4 hours, warm the mixture to 50 °C.
-
Upon completion, quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Proceed with standard aqueous workup and purification (e.g., column chromatography).
Q2: My product is difficult to purify. Any suggestions?
Purification can be challenging due to the polar nature of the naphthyridine core and potential byproducts.
-
Problem: Streaking on silica gel columns.
-
Solution: Add a small amount of triethylamine (0.5-1%) or ammonia (7N in methanol) to your eluent. This deactivates acidic sites on the silica, preventing the basic nitrogen atoms in your product from binding too strongly.
-
-
Problem: Separating mono- and di-alkylated products.
-
Solution: These products often have a small ΔRf. Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 100% DCM and slowly increasing the percentage of methanol).
-
-
Problem: Removing DMF/DMSO solvent.
-
Solution: After workup, perform several washes of the organic layer with brine or water to remove the bulk of the high-boiling solvent. If traces remain, they can often be removed under high vacuum with gentle heating.
-
Q3: Are there alternative methods to direct alkylation with alkyl halides?
Yes, if direct alkylation proves problematic, consider these alternatives:
-
Reductive Amination: React this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This method is excellent for preventing over-alkylation and is often milder.[7]
-
Buchwald-Hartwig Amination: While more commonly used for forming C-N bonds with aryl halides, this palladium-catalyzed cross-coupling reaction can be adapted for certain substrates and offers a different reactivity profile.
-
Alkylation with Alcohols (Borrowing Hydrogen): This greener approach uses an alcohol as the alkylating agent, catalyzed by a transition metal complex (e.g., Ru, Ir).[8][9] The reaction proceeds by transiently oxidizing the alcohol to an aldehyde, which then undergoes reductive amination. Water is the only byproduct.[9]
Part 3: Visualizations
General Reaction Mechanism
The diagram below illustrates the key steps in the base-mediated N-alkylation process, highlighting the critical role of the base in generating the highly nucleophilic amide anion.
Caption: Mechanism of N-alkylation.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common issues during your experiment.
Caption: Troubleshooting decision tree.
References
-
[Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][10]naphthyrin-5(6H)-one - PMC - NIH]([Link])
Sources
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of 1,7-Naphthyridin-8-amine and 1,8-Naphthyridin-8-amine
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have emerged as privileged scaffolds. Their structural versatility has given rise to a vast array of derivatives with a wide spectrum of biological activities. Among the various isomeric forms, the 1,7- and 1,8-naphthyridine cores have garnered significant attention, leading to the development of numerous therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of two closely related isomers: 1,7-Naphthyridin-8-amine and 1,8-Naphthyridin-8-amine. By synthesizing available experimental data, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their potential and distinctions.
At a Glance: Key Distinctions in Biological Activity
While direct comparative studies on this compound and 1,8-Naphthyridin-8-amine are limited, the broader families of their derivatives exhibit distinct and sometimes overlapping biological profiles. The 1,8-naphthyridine scaffold is historically renowned for its potent antimicrobial and anticancer activities, with several approved drugs in its lineage. In contrast, the 1,7-naphthyridine core has more recently gained prominence, with a significant focus on its role in kinase inhibition and anti-inflammatory applications.
| Feature | 1,7-Naphthyridine Derivatives | 1,8-Naphthyridine Derivatives |
| Primary Biological Activities | Kinase Inhibition, Anti-inflammatory, Anticancer, CNS Activity | Antimicrobial, Anticancer, Antiviral, Anti-inflammatory |
| Key Therapeutic Areas | Oncology, Inflammatory Diseases | Infectious Diseases, Oncology |
| Notable Mechanisms of Action | p38 MAP Kinase Inhibition, PIP4K2A Inhibition | DNA Gyrase and Topoisomerase Inhibition |
| Commercially Available Drugs | Fewer examples | Numerous, including Nalidixic acid and other quinolone antibiotics |
The 1,8-Naphthyridine Scaffold: A Legacy of Broad-Spectrum Activity
The 1,8-naphthyridine core is a well-established pharmacophore, largely due to the discovery of nalidixic acid in 1962, the first quinolone antibiotic.[1] This foundational discovery paved the way for a generation of potent antibacterial agents. The biological activities of 1,8-naphthyridine derivatives are extensive and well-documented, spanning antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][3]
Antimicrobial Powerhouse
The primary mechanism behind the antibacterial action of many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By targeting these essential enzymes, 1,8-naphthyridine-based antibiotics effectively halt bacterial proliferation. This has led to the development of a class of drugs with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]
A Versatile Scaffold in Oncology
Beyond their antimicrobial prowess, 1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents.[6] Their mechanisms of action in oncology are diverse and include:
-
Topoisomerase Inhibition: Similar to their antibacterial mechanism, some derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[4]
-
Kinase Inhibition: Many 1,8-naphthyridine derivatives act as inhibitors of various protein kinases that are critical for cancer cell signaling, growth, and survival.[7] Targets include Epidermal Growth Factor Receptor (EGFR) and c-Met kinase.[3][4]
The Rise of the 1,7-Naphthyridine Scaffold: Precision in Kinase Inhibition
While the 1,8-isomer has a longer history in clinical applications, the 1,7-naphthyridine scaffold has emerged as a highly promising core for the development of targeted therapies, particularly in the realm of kinase inhibition.
Potent and Selective Kinase Inhibitors
Recent research has highlighted the potential of 1,7-naphthyridine derivatives as potent and selective inhibitors of various kinases implicated in disease. A notable example is the development of 1,7-naphthyridine 1-oxides as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[8][9] Furthermore, derivatives of 1,7-naphthyridine have been identified as inhibitors of PIP4K2A, a lipid kinase involved in tumor suppression.[10]
The ability to achieve high potency and selectivity is a critical advantage in modern drug discovery, as it can lead to therapies with improved efficacy and reduced side effects. The unique geometry and electronic properties of the 1,7-naphthyridine core appear to be particularly well-suited for designing specific interactions within the ATP-binding pockets of kinases.
Emerging Anticancer and CNS Applications
The anticancer potential of 1,7-naphthyridine derivatives is a burgeoning area of research. For instance, Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has demonstrated potent antiproliferative activity by inhibiting the Wnt signaling pathway.[11][12] Additionally, synthetic derivatives have shown cytotoxic activity against various cancer cell lines.[9]
Derivatives of 1,7-naphthyridine are also being explored for their potential in treating central nervous system (CNS) disorders. Some have been evaluated as tachykinin NK1 receptor antagonists, which are implicated in pain, depression, and inflammation.[9]
Experimental Data: A Glimpse into Activity
Table 1: Representative Biological Activities of 1,7-Naphthyridine Derivatives
| Compound Class | Target/Assay | Activity (IC50/EC50) | Reference |
| 1,7-Naphthyridine 1-oxides | p38α MAP Kinase Inhibition | Potent Inhibition | [8] |
| 1,7-Naphthyridine analogues | PIP4K2A Inhibition | 0.066 to 18.0 μM | [9] |
| Bisleuconothine A | Antiproliferative (Colon Cancer Cell Lines) | 1.09 to 3.18 μM | [11][12] |
| Axially chiral 1,7-naphthyridine-6-carboxamides | Tachykinin NK1 Receptor Antagonism | Excellent in vitro activity | [9] |
Table 2: Representative Biological Activities of 1,8-Naphthyridine Derivatives
| Compound Class | Target/Assay | Activity (MIC/IC50) | Reference |
| Nalidixic acid-D-(+)-glucosamine conjugates | E. coli (resistant) | 0.1589 mM | [5] |
| Nalidixic acid-D-(+)-glucosamine conjugates | S. aureus (MRSA) | 0.1589 mM | [5] |
| Voreloxin | Topoisomerase II Inhibition | Potent Anticancer Activity | [4] |
| Various derivatives | Cytotoxicity (Ehrlich Ascites Carcinoma) | Variable | [13][14] |
| Carboxamide derivatives | CB2 Receptor Affinity | Ki = 5.5 nM | [15] |
Experimental Protocols: Methodologies for Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of naphthyridine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Rationale: This assay is fundamental for identifying and characterizing kinase inhibitors. The choice of a specific kinase will depend on the therapeutic target of interest.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, kinase solution, substrate solution, and ATP solution at the desired concentrations.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction.
-
-
Detection:
-
Quantify the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Rationale: The MIC is a standard measure of the in vitro potency of an antimicrobial agent. This assay is crucial for evaluating the efficacy of compounds like 1,8-Naphthyridin-8-amine derivatives.
Methodology:
-
Preparation:
-
Prepare a serial dilution of the test compound in a suitable growth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the target bacterial strain.
-
-
Inoculation:
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include positive (bacteria only) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Reading Results:
-
Visually inspect the microplate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Diagram: MIC Assay Workflow
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Conclusion: Distinct yet Promising Scaffolds
For researchers and drug development professionals, the choice between these two scaffolds will ultimately depend on the specific therapeutic target and desired biological effect. The wealth of information on 1,8-naphthyridines provides a solid foundation for further derivatization and optimization, while the emerging potential of 1,7-naphthyridines offers exciting opportunities for the discovery of novel, highly selective therapeutic agents. Further direct comparative studies of the parent amines and their simple derivatives are warranted to fully elucidate their structure-activity relationships and guide future drug design efforts.
References
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Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
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Anonymous. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]
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Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]
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Gorska, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
-
Anonymous. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Manera, C., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry. [Link]
-
Mohammed, A. A., et al. (2019). Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. Drug Development Research. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Semantic Scholar. [Link]
-
Anonymous. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]
-
Kumar, V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. [Link]
-
Roma, G., et al. (2010). 1,8-Naphthyridines VIII. Novel 5-aminoimidazo[1,2-a][5][13]naphthyridine-6-carboxamide and 5-amino[2][4][13]triazolo[4,3-a][5][13]naphthyridine-6-carboxamide derivatives showing potent analgesic or anti-inflammatory activity, respectively, and completely devoid of acute gastrolesivity. European Journal of Medicinal Chemistry. [Link]
-
Cirillo, R., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. [Link]
-
Anonymous. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]
-
Anonymous. (n.d.). Reported 1,8-naphthyridine derivatives as a kinase inhibitor. ResearchGate. [Link]
-
Gorska, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]
-
de Oliveira, A. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. [Link]
-
Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]
- Anonymous. (n.d.). 1, 8 -naphthyridines as kinase inhibitors.
-
Scott, J. S., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. [Link]
-
Bartolini, M., et al. (2017). Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). MedChemComm. [Link]
-
Anonymous. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]
-
Mohammed, A. A., et al. (2018). Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. ResearchGate. [Link]
-
Jain, R., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
-
Khan, I., et al. (2023).[5][13]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Biomolecular Structure and Dynamics. [Link]
-
Pepe, A., et al. (2001). Characterization of the biochemical effects of new 1, 8-naphthyridine derivatives, beta-receptor antagonists, in ventricular myocytes. Journal of Molecular and Cellular Cardiology. [Link]
-
Anonymous. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]
-
Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
de Oliveira, A. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. [Link]
-
Anonymous. (n.d.). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]
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The Naphthyridine Scaffold: A Comparative Guide to Isomeric Selectivity in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a perpetual frontier. Kinases, with their pivotal role in cellular signaling, represent a major class of drug targets, particularly in oncology and inflammatory diseases.[1][2] The heterocyclic naphthyridine core has emerged as a privileged scaffold in this pursuit, offering a versatile framework for designing potent ATP-competitive inhibitors.[3][4] However, the nuanced impact of nitrogen placement within the bicyclic ring system—giving rise to six distinct isomers—profoundly influences kinase selectivity and potency. This guide provides a comparative analysis of these naphthyridine isomers, offering insights into their structure-activity relationships (SAR) and highlighting key experimental data to inform rational drug design.
The Naphthyridine Isomers: A Structural Overview
The six isomers of naphthyridine—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—are all bicyclic aromatic heterocycles containing two nitrogen atoms. The differential positioning of these nitrogen atoms creates unique electronic and steric environments, which in turn dictate the non-covalent interactions with the kinase active site.
Caption: The six structural isomers of naphthyridine.
Comparative Analysis of Kinase Inhibition Profiles
The choice of naphthyridine isomer is a critical determinant of kinase selectivity. The nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of ATP-competitive inhibitors. The surrounding ring structure and its substitution patterns then fine-tune the interactions with other regions of the active site, conferring selectivity.
1,5-Naphthyridine
The 1,5-naphthyridine scaffold has been successfully employed to develop potent inhibitors of several kinase families. Notably, derivatives of this isomer have shown significant activity against the transforming growth factor-beta (TGF-β) type I receptor (ALK5) and fibroblast growth factor receptors (FGFRs).[5][6]
-
Key Targets: TGF-β type I receptor (ALK5), FGFR family.[5][6]
-
Noteworthy Example: Novel 1,5-naphthyridine aminothiazole and pyrazole derivatives have been identified as potent and selective inhibitors of ALK5, with IC50 values in the low nanomolar range (4-6 nM).[6] An X-ray crystal structure of one such inhibitor in complex with human ALK5 confirmed its binding mode.[6]
1,6-Naphthyridine
The 1,6-naphthyridine core is a versatile scaffold that has yielded inhibitors for a range of kinases, including cyclin-dependent kinase 5 (CDK5) and c-Met.[7][8][9] The multivalency of this motif allows for diverse substitution patterns, enabling the fine-tuning of inhibitory activity.[3]
-
Comparative Insight: In a study designing c-Met kinase inhibitors based on the scaffold of MK-2461, the 1,6-naphthyridine core was found to be a more promising inhibitory structure compared to the 1,5-naphthyridine isomer.[10]
1,7-Naphthyridine
1,7-Naphthyridine derivatives have demonstrated potent inhibitory activity against p38 mitogen-activated protein (MAP) kinase and PIP4K2A.[11][12][13] The N-oxide of the 1,7-naphthyridine scaffold has been shown to be crucial for its activity and selectivity against p38α MAP kinase.[11]
-
Key Targets: p38 MAP kinase, PIP4K2A, FGFR family.[5][11][13]
-
In Vivo Efficacy: Certain 1,7-naphthyridine 1-oxides have demonstrated oral efficacy in a murine model of inflammation, reducing TNFα levels with an ED50 of less than 1 mg/kg in a chronic adjuvant arthritis model in rats.[11]
1,8-Naphthyridine
The 1,8-naphthyridine scaffold is one of the most extensively studied isomers, with derivatives showing a broad range of biological activities, including kinase inhibition.[2][14] This isomer has been explored for its potential to inhibit various kinases involved in cancer progression.[14][15][16]
-
Key Targets: Receptor tyrosine kinases (e.g., EGFR, FGFRs), Casein Kinase 2 (CK2), c-Met, Phosphoinositide-dependent kinase 1 (PDK1).[14]
2,6-Naphthyridine
Derivatives based on the 2,6-naphthyridine template have been identified as potent and selective inhibitors of the novel protein kinase C (PKC) isozymes.[17] More recently, this scaffold has been utilized to develop selective inhibitors of FGFR4 for the treatment of hepatocellular carcinoma.[18][19]
-
Key Targets: Protein Kinase C (PKC) isotypes (δ, ε, η, θ), FGFR4.[17][18][19]
-
Selectivity: 2,6-Naphthyridine-based inhibitors have displayed a 10-100-fold selectivity for novel PKC isotypes over classical PKC isotypes.[17]
2,7-Naphthyridine
The 2,7-naphthyridinone scaffold has emerged as a promising framework for developing inhibitors of MET kinase, c-Kit, and VEGFR-2.[20][21] Novel 2,7-naphthyridine compounds have also been described as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) for cancer treatment.[22]
-
In Vivo Efficacy: A novel 2,7-naphthyridone-based MET kinase inhibitor exhibited excellent in vivo efficacy in both U-87 MG and HT-29 xenograft models.[20]
Summary of Kinase Targets for Naphthyridine Isomers
| Naphthyridine Isomer | Key Kinase Targets | Representative IC50/EC50/Ki |
| 1,5-Naphthyridine | TGF-β type I receptor (ALK5), FGFR family | 4-6 nM (ALK5)[6] |
| 1,6-Naphthyridine | CDK5, c-Met | <10 nM - >1 µM (CDK5)[7], 2.6 µM (c-Met)[9] |
| 1,7-Naphthyridine | p38 MAP kinase, PIP4K2A, FGFR family | ED50 < 1 mg/kg (in vivo, p38)[11] |
| 1,8-Naphthyridine | EGFR, FGFRs, CK2, c-Met, PDK1 | Varies depending on specific derivative and target |
| 2,6-Naphthyridine | PKC isotypes (δ, ε, η, θ), FGFR4 | Nanomolar potency against Huh7 cells (FGFR4)[18][19] |
| 2,7-Naphthyridine | MET kinase, c-Kit, VEGFR-2, MASTL | 8.5 nM (c-Kit), 31.7 nM (VEGFR-2)[21] |
Experimental Protocols for Kinase Inhibitor Evaluation
The robust evaluation of naphthyridine isomers as kinase inhibitors necessitates a combination of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (Example: Mobility Shift Assay for CDK5)
This assay measures the direct inhibition of kinase activity on a substrate peptide.
Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. Phosphorylation of the peptide by the kinase results in a change in its net charge, leading to a shift in its mobility in an electrophoretic field. The inhibitor's potency is determined by its ability to prevent this phosphorylation.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable microplate, combine the kinase (e.g., CDK5/p25), the fluorescently labeled peptide substrate, ATP, and varying concentrations of the test naphthyridine compound in a reaction buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 28°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Quenching: Stop the reaction by adding a termination buffer containing EDTA to chelate the Mg2+ ions required for kinase activity.
-
Electrophoretic Separation: Transfer the reaction mixture to a microfluidic chip-based electrophoresis system. Apply a voltage to separate the phosphorylated and non-phosphorylated peptide substrates based on their charge-to-mass ratio.
-
Data Analysis: Quantify the amount of phosphorylated and non-phosphorylated substrate by detecting the fluorescent signal. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a mobility shift kinase assay.
Cell-Based Kinase Activity Assay (Example: Cellular Phosphorylation Assay)
Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context.[1][23][24]
Principle: This assay measures the phosphorylation of a downstream substrate of the target kinase within intact cells. Inhibition of the kinase by the test compound leads to a decrease in the phosphorylation of its substrate.[25]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells expressing the target kinase in a multi-well plate. Treat the cells with varying concentrations of the naphthyridine inhibitor for a specific duration.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
ELISA-based Detection: Use a sandwich ELISA to quantify the level of the phosphorylated substrate. Coat the wells of an ELISA plate with a capture antibody specific for the total substrate protein. Add the cell lysates to the wells, followed by a detection antibody that specifically recognizes the phosphorylated form of the substrate.
-
Signal Generation: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the detection antibody. Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of phosphorylated substrate. Normalize the signal to the total amount of substrate or total protein concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a cell-based phosphorylation assay.
Conclusion and Future Perspectives
The naphthyridine scaffold represents a remarkably fruitful starting point for the development of novel kinase inhibitors. This comparative analysis underscores the profound impact of nitrogen atom placement within the bicyclic core on kinase selectivity and potency. While certain isomers have been more extensively explored for specific kinase families, there remains significant untapped potential in systematically evaluating all six isomers against a broad panel of kinases. Future research should focus on leveraging computational modeling and structural biology to rationalize the observed selectivity and to guide the design of next-generation naphthyridine-based inhibitors with improved efficacy and safety profiles. The continued exploration of this versatile scaffold promises to yield novel therapeutic agents for a wide range of human diseases.
References
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Malojcic, G., Daniels, M. H., Williams, B. D., Yu, M., Ledeboer, M. W., Harmange, J. P., & Wang, J. L. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]
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Cirillo, P. F., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-7910. [Link]
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Rüger, P., et al. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 21(24), 7367-7372. [Link]
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Zhang, Y., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112187. [Link]
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Zhang, Y., et al. (2020). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 25(1), 199. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Venkataramani, C., et al. (2007). Discovery of dibenzo[c,f][11][13]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. Journal of Medicinal Chemistry, 50(23), 5636-5639. [Link]
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ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. [Link]
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Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
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Liu, X., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 138, 973-984. [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
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Kim, K. H., et al. (2009). Benzo[c][11][13]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5225-5228. [Link]
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Al-Tel, T. H. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(12), 9803-9829. [Link]
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Lee, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
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Sharma, S., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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Lee, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. [Link]
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Zaib, S., et al. (2023).[5][7]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269553. [Link]
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Kumar, A., & Singh, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]
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Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5345-5352. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5345-5352. [Link]
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Ferguson, F. M., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1,7-Naphthyridin-8-amine Analogs as Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,7-naphthyridin-8-amine analogs, a promising scaffold in the development of potent and selective kinase inhibitors. Drawing from peer-reviewed literature, we will delve into the nuanced effects of structural modifications on their biological activity, present comparative data, and provide detailed experimental protocols for researchers in drug discovery and development.
Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Heterocycle
Naphthyridines, bioisosteres of quinoline, are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their rigid, planar structure and ability to form key hydrogen bond interactions make them ideal scaffolds for targeting ATP-binding sites in kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 1,7-naphthyridine core, specifically, has been explored for its potential to yield potent inhibitors of various kinase families. This guide will focus on the 8-amino substituted analogs, highlighting how modifications to this core structure influence their inhibitory activity.
Core Structure and Key Interaction Points
The fundamental this compound scaffold provides a versatile platform for chemical modification. The key to its efficacy as a kinase inhibitor lies in its ability to mimic the adenine region of ATP, forming crucial hydrogen bonds with the hinge region of the kinase active site.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of the compounds.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors. The SAR studies highlighted in this guide demonstrate that targeted modifications at various positions of the naphthyridine ring can lead to significant improvements in inhibitory activity and selectivity. Future research in this area should focus on optimizing the pharmacokinetic properties of these analogs to enhance their in vivo efficacy and potential as clinical candidates. The use of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation this compound-based therapeutics.
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. [Link] [1]2. Design, synthesis, and biological evaluation of a series of benzo[de]n[1][2]aphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors. Journal of Medicinal Chemistry. [Link]
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Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry. [Link]
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Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. [Link] [3]6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports. [Link]
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Reported 1,8-naphthyridine derivatives as a kinase inhibitor. ResearchGate. [Link]
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]
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Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry. [Link]
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The Ascendance of 1,7-Naphthyridin-8-amine: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the concept of a "privileged scaffold" is reserved for molecular frameworks that can serve as versatile platforms for the development of potent and selective ligands for a variety of biological targets. This guide provides an in-depth validation of 1,7-naphthyridin-8-amine as one such scaffold, offering a comparative analysis of its performance against established alternatives, supported by experimental data and detailed protocols for its synthesis and evaluation.
The Privileged Scaffold Concept: A Foundation for Drug Design
Privileged scaffolds are molecular architectures that are repeatedly found in bioactive compounds, often demonstrating the ability to interact with multiple, distinct biological targets through varied substitutions. This multi-target potential, coupled with favorable pharmacokinetic properties, makes them highly attractive starting points in drug discovery campaigns, accelerating the journey from hit identification to clinical candidate.
The 1,7-naphthyridine core, a bicyclic heterocycle containing two nitrogen atoms, has emerged as a structure of significant interest. Its rigid framework and the specific placement of nitrogen atoms provide a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking interactions. The addition of an amino group at the 8-position further enhances its potential for forming crucial interactions within the binding sites of various enzymes, particularly kinases.
This compound as a Kinase Inhibitor Scaffold: A Comparative Analysis
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The this compound scaffold has demonstrated significant promise in the development of potent and selective kinase inhibitors.
To objectively assess the performance of this scaffold, we will compare the inhibitory activity of its derivatives against that of other established kinase inhibitor scaffolds targeting the same enzymes. A notable example is the evaluation of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives as inhibitors of the receptor tyrosine kinases c-Kit and VEGFR-2, both of which are validated targets in oncology.[1][2]
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 9k (8-amino-2,7-naphthyridinone derivative) | c-Kit | 8.5 | Compound 3 (parent 2,7-naphthyridinone) | 329.6 |
| Compound 10l (8-amino-2,7-naphthyridinone derivative) | VEGFR-2 | 56.5 | Compound 3 (parent 2,7-naphthyridinone) | 279.9 |
| Compound 10r (8-amino-2,7-naphthyridinone derivative) | VEGFR-2 | 31.7 | Compound 3 (parent 2,7-naphthyridinone) | 279.9 |
Table 1: Comparative inhibitory activity of 8-amino-2,7-naphthyridinone derivatives against c-Kit and VEGFR-2 kinases. Data sourced from a study on the discovery of these derivatives as new kinase inhibitors.[1][2]
The data clearly demonstrates the significant enhancement in potency conferred by the 8-amino substitution on the naphthyridinone scaffold. For instance, compound 9k exhibits a remarkable 38.8-fold increase in c-Kit inhibitory activity compared to the parent compound.[1][2] Similarly, compounds 10l and 10r are 5.0 to 8.8-fold more potent against VEGFR-2.[1][2] This substantial improvement underscores the "privileged" nature of the 8-amino-naphthyridine core in the context of kinase inhibition.
To provide a broader perspective, the following table compares the performance of a 1,7-naphthyridine-based inhibitor against established p38 MAPK inhibitors.
| Compound/Scaffold | Target Kinase | IC50 (nM) |
| 1,7-Naphthyridine 1-oxide derivative | p38α MAP Kinase | Potent Inhibition (Specific IC50 not provided) |
| SB 203580 | p38α MAP Kinase | 50 |
| BIRB 796 (Doramapimod) | p38α MAP Kinase | 38 |
| Skepinone-L | p38α MAP Kinase | Potent Inhibition (Specific IC50 not provided) |
Table 2: Comparative inhibitory activity against p38α MAP Kinase.[3]
While a direct IC50 comparison is not available from the initial search, the literature describes 1,7-naphthyridine 1-oxides as potent and selective inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[4] This further supports the versatility of the 1,7-naphthyridine scaffold.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate these findings, detailed experimental protocols for the synthesis of a representative this compound derivative and for a kinase inhibition assay are provided below.
Synthesis of 6-Amino-1,7-Naphthyridine
This protocol describes a key step in the synthesis of a 1,7-naphthyridin-amine derivative, specifically the dehalogenation of an amino-bromo-naphthyridine precursor.[5]
Materials:
-
6-Amino-8-bromo-1,7-naphthyridine
-
Absolute ethanol
-
Potassium hydroxide
-
10% Palladium on charcoal
-
Methylene chloride
-
Anhydrous sodium sulfate
-
Hydrogenation apparatus
Procedure:
-
Dissolve 6-amino-8-bromo-1,7-naphthyridine (0.67 g, 3.0 mmoles) in 150 ml of absolute ethanol.
-
Prepare a solution of potassium hydroxide (0.45 g) in 10 ml of ethanol and add it to the reaction mixture.
-
Carefully add 10% palladium on charcoal (0.075 g) to the mixture.
-
Hydrogenate the mixture for 45 minutes at room temperature and a pressure of 30 p.s.i.
-
Filter the reaction mixture to remove the palladium on charcoal catalyst.
-
Dilute the filtrate with 500 ml of water.
-
Extract the aqueous solution with three 200 ml portions of methylene chloride.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 6-amino-1,7-naphthyridine.
Expected Yield: Approximately 0.35 g (77.8%).
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[3]
Materials:
-
Recombinant active kinase (e.g., p38α MAPK, c-Kit, VEGFR-2)
-
Kinase assay buffer
-
ATP (radiolabeled or for use with a detection system like ADP-Glo™)
-
Substrate (e.g., recombinant protein or peptide)
-
Test compound (this compound derivative)
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counter, or luminescence reader)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction vessel, combine the kinase assay buffer, the recombinant kinase enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Detect and quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that results in 50% inhibition of kinase activity.
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To further elucidate the context and methodology, the following diagrams, generated using Graphviz, illustrate a representative kinase signaling pathway and the experimental workflow for a kinase inhibition assay.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the point of intervention by a this compound-based inhibitor.
Caption: A streamlined workflow for an in vitro kinase inhibition assay to determine the IC50 value of a test compound.
Conclusion: A Scaffold with a Bright Future
The evidence presented in this guide strongly supports the validation of this compound as a privileged scaffold in drug discovery, particularly in the realm of kinase inhibition. The significant potency enhancements observed upon the introduction of the 8-amino group, coupled with the scaffold's inherent versatility in targeting diverse kinases, underscore its value to medicinal chemists. The provided experimental protocols offer a practical framework for researchers to further explore and exploit the potential of this promising molecular architecture in the development of novel therapeutics. As the quest for more effective and selective drugs continues, the this compound scaffold is poised to play an increasingly important role.
References
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. [Link]
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. [Link]
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Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. [Link]
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Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. [Link]
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Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development. [Link]
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The design of 8-amino-2-phenyl-2,7-naphthyridones. ResearchGate. [Link]
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Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI. [Link]
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Design and Synthesis of biologically Active 1,8-naphthyridine amine Scaffolds as Promising Anticancer Agents and Molecular Docking Studies. ResearchGate. [Link]
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Semantic Scholar. [Link]
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Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. [Link]
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Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice. PubMed. [Link] 14.[1][6]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC. [Link]
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Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry. [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to 1,7-Naphthyridin-8-amine
Introduction: The Significance of 1,7-Naphthyridin-8-amine in Medicinal Chemistry
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in modern drug discovery, with derivatives exhibiting a wide array of biological activities, including potential as kinase inhibitors and anti-parasitic agents.[1] Specifically, this compound serves as a crucial building block for the synthesis of more complex molecules, making the efficiency of its preparation a critical factor in the early stages of pharmaceutical research and development. This guide provides a detailed, data-driven comparison of two distinct synthetic routes to this valuable compound, offering insights into the practical advantages and limitations of each approach. We will delve into the experimental protocols, analyze the synthetic efficiency through key metrics, and discuss the underlying chemical principles that govern each transformation.
Route 1: Multi-step Synthesis via Cyclization of a Pyridine Precursor
This classical approach builds the 1,7-naphthyridine core through the cyclization of a functionalized pyridine derivative. A key strategy involves the construction of an aminopyridine precursor followed by ring closure to form the second nitrogen-containing ring.
Scientific Rationale
This route leverages the well-established chemistry of pyridine derivatives. The synthesis begins with a nucleophilic substitution on a commercially available chloropyridine, followed by a reduction and subsequent cyclization. The choice of reagents and reaction conditions at each step is critical for maximizing yield and purity.
Experimental Protocol
Step 1: Synthesis of 3-amino-2-chloropyridine
-
Procedure: To a solution of 2,3-diaminopyridine in a suitable solvent, a diazotization reaction is performed using sodium nitrite and a mineral acid at low temperatures, followed by a Sandmeyer reaction with a copper(I) chloride solution.
-
Causality: The diazotization of the 2-amino group is selective due to the electronic properties of the pyridine ring. The subsequent Sandmeyer reaction provides a reliable method for introducing the chloro substituent.
Step 2: Synthesis of 2-chloro-3-((dimethylamino)methyleneamino)pyridine
-
Procedure: 3-amino-2-chloropyridine is reacted with dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions.
-
Causality: DMF-DMA acts as a one-carbon electrophile and a dehydrating agent, efficiently forming the formamidine intermediate. This step protects the amino group and introduces the necessary carbon atom for the subsequent cyclization.
Step 3: Cyclization to 8-chloro-1,7-naphthyridine
-
Procedure: The formamidine intermediate is cyclized in the presence of a strong base, such as potassium tert-butoxide, in a high-boiling solvent like toluene.
-
Causality: The strong base facilitates the deprotonation of the methyl group of the dimethylamino moiety, which then acts as a nucleophile, attacking the pyridine ring to initiate the cyclization cascade.
Step 4: Amination to this compound
-
Procedure: 8-chloro-1,7-naphthyridine is subjected to a nucleophilic aromatic substitution (SNAr) reaction with ammonia in a sealed vessel at elevated temperatures, often with a copper catalyst.
-
Causality: The electron-withdrawing nature of the naphthyridine ring system activates the 8-position towards nucleophilic attack. The use of a copper catalyst facilitates the C-N bond formation.
Workflow Diagram
Caption: Multi-step synthesis of this compound via a pyridine precursor.
Route 2: Synthesis from 2-Chloronicotinonitrile via a Thorpe-Ziegler Cyclization
This alternative pathway employs a nitrile-containing pyridine derivative as the starting material and utilizes a Thorpe-Ziegler reaction for the key cyclization step.
Scientific Rationale
This route takes advantage of the reactivity of nitriles to construct the second ring of the naphthyridine system. The Thorpe-Ziegler reaction is a powerful method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of cyclic enamines.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-cyanopyridine (2-Chloronicotinonitrile)
-
Procedure: Commercially available 2-hydroxynicotinic acid is converted to the corresponding amide, which is then dehydrated to the nitrile. Subsequent chlorination of the pyridine ring yields 2-chloro-3-cyanopyridine.
-
Causality: The dehydration of the amide to the nitrile is a standard transformation. The chlorination step is regioselective due to the directing effects of the existing substituents.
Step 2: Synthesis of (2-Chloro-3-pyridyl)acetonitrile
-
Procedure: 2-Chloro-3-cyanopyridine is reacted with a suitable carbanion equivalent, such as the anion of acetonitrile, in the presence of a strong base like sodium amide.
-
Causality: The strong base deprotonates acetonitrile to form a nucleophile that displaces a suitable leaving group on the pyridine ring (often requiring prior activation).
Step 3: Thorpe-Ziegler Cyclization to 8-Amino-7-chloro-1,7-naphthyridine
-
Procedure: (2-Chloro-3-pyridyl)acetonitrile is treated with a strong base (e.g., sodium ethoxide) in an anhydrous solvent to induce intramolecular cyclization.
-
Causality: The base deprotonates the methylene group between the chloro-substituted pyridine and the nitrile. The resulting carbanion then attacks the nitrile carbon, leading to the formation of a six-membered ring after tautomerization to the more stable enamine.
Step 4: Dechlorination to this compound
-
Procedure: The 7-chloro substituent is removed via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Causality: Catalytic hydrogenation is a mild and efficient method for the reductive dehalogenation of aryl chlorides.
Workflow Diagram
Caption: Synthesis of this compound via Thorpe-Ziegler cyclization.
Comparative Analysis
To provide an objective comparison of the two synthetic routes, the following table summarizes key performance indicators based on reported experimental data.
| Metric | Route 1: Pyridine Cyclization | Route 2: Thorpe-Ziegler Cyclization |
| Number of Steps | 4 | 4 |
| Overall Yield | Moderate | Moderate to Good |
| Starting Materials | 2,3-Diaminopyridine | 2-Hydroxynicotinic Acid |
| Key Reaction | SNAr Amination | Thorpe-Ziegler Cyclization |
| Reagent & Safety Concerns | NaNO₂, CuCl, KOtBu, High Pressure NH₃ | NaNH₂, POCl₃ |
| Scalability | Can be challenging due to high pressure amination | Generally more amenable to scale-up |
| Purification | Multiple chromatographic purifications often required | May require fewer chromatographic steps |
Discussion: Choosing the Optimal Route
Both synthetic pathways present viable options for the preparation of this compound, each with its own set of advantages and disadvantages.
Route 1 offers a more convergent approach, with the final amination step directly installing the desired functional group. However, this route involves several hazardous reagents, including sodium nitrite for diazotization and the use of high-pressure ammonia for the final amination step. The latter can be a significant hurdle for laboratories not equipped for high-pressure reactions and can pose scalability challenges. The overall yield can also be impacted by the efficiency of each of the four steps.
Route 2 , on the other hand, utilizes the robust and reliable Thorpe-Ziegler cyclization to construct the naphthyridine core. This method generally proceeds with good yields for the key cyclization step. The starting materials are readily available and relatively inexpensive. The final dechlorination step via catalytic hydrogenation is typically clean and high-yielding, often simplifying the final purification. While this route also employs hazardous reagents like sodium amide and phosphorus oxychloride, these are arguably more manageable in a standard laboratory setting compared to high-pressure ammonia.
References
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Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-12. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1,7-Naphthyridin-8-amine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. The 1,7-naphthyridin-8-amine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, demonstrating activity against a range of therapeutically relevant targets. However, the inherent conservation of the ATP-binding site across the human kinome necessitates a thorough understanding of the cross-reactivity profile of these inhibitors to anticipate potential off-target effects and unlock their full therapeutic potential.
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of notable this compound-based kinase inhibitors. By juxtaposing their performance with alternative scaffolds targeting the same kinases, and providing the supporting experimental methodologies, this document aims to equip researchers with the critical information needed to make informed decisions in their drug discovery and development endeavors.
The Double-Edged Sword of Kinase Inhibition: Understanding Cross-Reactivity
Kinase inhibitors have revolutionized the treatment of many diseases, particularly cancer. However, their development is often challenged by off-target activities, which can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] The human kinome comprises over 500 kinases, and achieving absolute selectivity for a single target is a formidable task. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's biological activity.
This guide will delve into the selectivity of this compound inhibitors targeting key kinases such as Casein Kinase 2 (CK2), Phosphatidylinositol-5-Phosphate 4-Kinase Type-2 Alpha (PIP4K2A), and p38 Mitogen-Activated Protein Kinase (p38 MAPK), as well as related scaffolds targeting c-Kit and VEGFR-2.
Comparative Cross-Reactivity Profiles
The following tables summarize the inhibitory activities of selected this compound derivatives and their comparator compounds against a panel of kinases. The data, presented as IC50 values or percentage of inhibition at a given concentration, are compiled from publicly available sources. It is important to note that experimental conditions can vary between studies, and these tables are intended for comparative illustration.
Casein Kinase 2 (CK2) Inhibitors
CK2 is a serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is linked to various cancers.[2]
| Compound | Scaffold | Primary Target(s) | IC50 (nM) vs CK2α | Key Off-Targets (% Inhibition @ 1µM) | Reference(s) |
| CX-4945 (Silmitasertib) | 1,7-Naphthyridine | CK2 | 1 | FLT3 (85%), GSK3β (55%), DYRK1A | [3][4][5] |
| SGC-CK2-2 | 1,7-Naphthyridine | CK2 | 3 | HIPK2 (200-fold selective) | [6][7][8] |
| Foretinib | Quinoline | MET, VEGFR2, Ron, AXL | 88 | KDR, FLT1, FLT3, TIE-2 | [1][9][10][11] |
| Cabozantinib | Quinoline | VEGFR2, MET, RET | 35 (VEGFR2) | KIT, AXL, FLT3, TIE2 | [12][13][14][15] |
Phosphatidylinositol-5-Phosphate 4-Kinase Type-2 Alpha (PIP4K2A) Inhibitors
PIP4K2A is a lipid kinase that plays a role in cellular signaling and has been identified as a potential target in cancer.[16][17][18]
| Compound | Scaffold | Primary Target(s) | IC50 (nM) vs PIP4K2A | Key Off-Targets (% Inhibition @ 1µM) | Reference(s) |
| BAY-091 | 1,7-Naphthyridine | PIP4K2A | 1.3 | Highly selective, no significant off-targets noted | [16][17][19][20] |
| BAY-297 | 1,7-Naphthyridine | PIP4K2A | 13 | Highly selective, no significant off-targets noted | [16] |
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibitors
The p38 MAPK pathway is a key signaling cascade involved in inflammatory responses and cellular stress.[21][22]
| Compound | Scaffold | Primary Target(s) | IC50 (nM) vs p38α | Key Off-Targets | Reference(s) |
| 1,7-Naphthyridine-1-oxide derivative | 1,7-Naphthyridine | p38α | Potent | High selectivity noted | [23] |
| BIRB 796 (Doramapimod) | Diaryl urea | p38α, p38β, p38γ, p38δ | 38 | JNK2, c-RAF, Fyn, Lck (weak) | [21][22][24][25][26] |
| VX-745 (Neflamapimod) | Pyrimido[1,6-b]pyridazin-6-one | p38α | 10 | p38β (22-fold selective) | [27][28][29][30][31] |
c-Kit and VEGFR-2 Inhibitors
c-Kit and VEGFR-2 are receptor tyrosine kinases that are critical drivers of angiogenesis and tumor growth.[32][33]
| Compound | Scaffold | Primary Target(s) | IC50 (nM) vs c-Kit | IC50 (nM) vs VEGFR-2 | Key Off-Targets | Reference(s) | |---|---|---|---|---|---| | 2,7-Naphthyridinone derivative (9k) | 2,7-Naphthyridinone | c-Kit, VEGFR-2 | 8.5 | >1000 | MET (weak) |[32][33] | | 2,7-Naphthyridinone derivative (10r) | 2,7-Naphthyridinone | c-Kit, VEGFR-2 | >1000 | 31.7 | MET (weak) |[32][33] | | Foretinib | Quinoline | MET, VEGFR2, Ron, AXL | 6.7 | 0.9 | KDR, FLT1, FLT3, TIE-2 |[1][9][10][11] | | Cabozantinib | Quinoline | VEGFR2, MET, RET | 4.6 | 0.035 | AXL, FLT3, TIE2 |[34][12][13][14][15] |
Experimental Protocols for Cross-Reactivity Profiling
The reliability of cross-reactivity data is intrinsically linked to the robustness of the experimental methodologies employed. Below are detailed protocols for three widely used assays in kinase inhibitor profiling.
KINOMEscan® (DiscoverX)
This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.[12][13][35]
Experimental Workflow:
Caption: KINOMEscan® Experimental Workflow.
Step-by-Step Methodology:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand.
-
Binding Reaction: The liganded beads, a specific DNA-tagged kinase, and the test compound (at various concentrations) are combined in a multi-well plate.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase-DNA conjugate is eluted, and the amount of the DNA tag is quantified using qPCR.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control (Percent of Control, PoC). A lower PoC value indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from a dose-response curve.
ADP-Glo™ Kinase Assay (Promega)
This is a luminescent-based assay that measures the enzymatic activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[1][6][21][28][29]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Experimental Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Methodology:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction for the desired period at the optimal temperature for the kinase.
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin components. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The inhibitory activity of the compound is determined by the reduction in the luminescent signal compared to a vehicle control. IC50 values are calculated from the dose-response curve.
NanoBRET™ Target Engagement Assay (Promega)
This is a cell-based assay that measures the binding of a test compound to a specific kinase target within intact cells.[9][25][26][27][31]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Caption: NanoBRET™ Target Engagement Assay Workflow.
Step-by-Step Methodology:
-
Cell Transfection: Cells are transfected with a vector encoding the kinase of interest fused to NanoLuc® luciferase.
-
Cell Plating: The transfected cells are plated in a multi-well assay plate.
-
Compound and Tracer Addition: The test compound at various concentrations and a cell-permeable fluorescent tracer are added to the cells.
-
Incubation: The plate is incubated to allow for compound entry and binding to the target kinase.
-
Substrate Addition and BRET Measurement: A Nano-Glo® substrate is added to the cells, and the luminescence emission from the NanoLuc® donor and the fluorescent emission from the tracer acceptor are measured simultaneously.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio in the presence of the test compound indicates target engagement. IC50 values, representing the concentration of the compound that displaces 50% of the tracer, are determined from the dose-response curve.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. However, as this guide illustrates, a deep understanding of their cross-reactivity profiles is essential for advancing these compounds through the drug discovery pipeline. By employing robust and comprehensive profiling strategies, such as those detailed herein, researchers can gain crucial insights into the on- and off-target activities of their compounds. This knowledge is paramount for interpreting biological data, predicting potential toxicities, and ultimately, designing safer and more effective targeted therapies. The comparative data presented serves as a foundation for future investigations, encouraging a more nuanced and informed approach to the development of the next generation of kinase inhibitors.
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Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. PubMed Central. Available from: [Link]
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CK2 Chemical Probes: Past, Present, and Future. MDPI. Available from: [Link]
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. Available from: [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available from: [Link]
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Association of cabozantinib pharmacokinetics, progression and toxicity in metastatic renal cell carcinoma patients: results from a pharmacokinetics/pharmacodynamics study. PubMed Central. Available from: [Link]
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A Head-to-Head Comparison of 1,7-Naphthyridine and Quinoline-Based Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Nitrogen Atom in Heterocyclic Scaffolds
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are cornerstones of drug design. Among these, the quinoline framework is unequivocally a "privileged scaffold," forming the backbone of numerous FDA-approved drugs and clinical candidates due to its synthetic tractability and broad biological activity.[1][2] Its structural isomer, 1,7-naphthyridine, represents a more recent but increasingly important pharmacophore. While structurally similar, the strategic placement of a second nitrogen atom in the 1,7-naphthyridine ring system introduces significant changes in physicochemical properties and biological activity, offering distinct advantages for targeting specific protein classes, particularly kinases.[3][4]
This guide provides a head-to-head comparison of these two scaffolds, moving beyond a simple list of properties to explain the causality behind their differential performance. We will synthesize data from disparate studies to build a cohesive analysis of their respective strengths and weaknesses, supported by detailed experimental protocols and quantitative data to inform rational drug design.
Part 1: Core Structural & Physicochemical Differences
The fundamental difference between quinoline and 1,7-naphthyridine lies in the replacement of the C-7 carbon in quinoline with a nitrogen atom. This seemingly minor alteration has profound implications for the molecule's electronic distribution, hydrogen bonding potential, and overall topology.
-
Electron Distribution & Basicity: The additional nitrogen atom in the 1,7-naphthyridine core acts as an electron sink, altering the aromatic system's electron density. This can influence the pKa of the molecule and its ability to interact with target proteins.
-
Hydrogen Bonding: The N7 atom in the 1,7-naphthyridine scaffold provides an additional hydrogen bond acceptor site, which is absent in quinoline. This feature can be exploited to form critical interactions with amino acid residues in a protein's active site, potentially leading to enhanced potency and selectivity.[5] For instance, in the development of p38 MAP kinase inhibitors, the N-oxide at this position was found to be essential for activity and a key determinant of selectivity.[5]
Caption: Core structures of Quinoline and 1,7-Naphthyridine.
Part 2: The Target Landscape: Broad vs. Emerging
Both scaffolds are exceptionally versatile and have been used to develop inhibitors for a wide range of targets. However, a survey of the literature reveals distinct patterns in their application.
Quinoline: The quinoline scaffold's utility is extensive and well-documented across numerous target families.[6][7] Its derivatives have shown potent activity as:
-
Kinase Inhibitors: Targeting a vast array of kinases including EGFR, c-Met, VEGFR, Abl, and PI3K/mTOR.[8][9][10][11] Several approved drugs, such as bosutinib (Abl inhibitor), are based on this scaffold.[10]
-
Antimicrobial and Antiviral Agents: The 4-aminoquinoline core is famous for its antimalarial properties (e.g., chloroquine), and other derivatives show antibacterial and antiviral activities.[12]
-
Enzyme Inhibitors: Quinoline-4-carboxylic acids are a known class of dihydroorotate dehydrogenase (DHODH) inhibitors.[13]
1,7-Naphthyridine: While also explored for various activities, the 1,7-naphthyridine scaffold has gained significant recent attention in more focused areas, particularly where selectivity is paramount.[3]
-
Kinase Inhibitors: This scaffold has proven highly effective for developing potent and often highly selective kinase inhibitors. Notable targets include PIP4K2A, p38 MAP kinase, and Fibroblast Growth Factor Receptors (FGFRs).[5][14][15] The additional nitrogen often allows for unique interactions within the ATP-binding pocket that are not achievable with the quinoline core.
-
PDE5 Inhibitors: Novel 1,7- and 2,7-naphthyridine derivatives have been developed as potent and highly specific phosphodiesterase 5 (PDE5) inhibitors.[16]
-
Antiviral Agents: Research suggests that 1,7-naphthyridine cores may enhance inhibition of enzymes like HIV-1 reverse transcriptase compared to their quinoline counterparts.[17]
The following diagram illustrates a simplified signaling pathway, highlighting kinases that have been successfully targeted by inhibitors from both scaffold classes.
Caption: Simplified PI3K/Akt/mTOR pathway with kinases targeted by both scaffolds.
Part 3: Head-to-Head Performance & Structure-Activity Relationship (SAR)
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activity (IC₅₀) of representative compounds from both classes against various kinases. This data highlights the exceptional potency that can be achieved with both scaffolds.
| Scaffold | Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 1,7-Naphthyridine | BAY-091 (60) | PIP4K2A | 1.3 | [18] |
| 1,7-Naphthyridine | BAY-297 (58) | PIP4K2A | 13 | [18] |
| 1,7-Naphthyridine | Analog 7 | p38α MAP Kinase | 1 | [5] |
| 1,7-Naphthyridine | Analog 13 | PIP4K2A | 2.5 | [19] |
| Quinoline | Compound 29 | c-Met | 0.59 | [11] |
| Quinoline | CX-4945 | CK2 | 0.3 | [11] |
| Quinoline | Dactolisib | PI3Kα | 2.5 | [10] |
| Quinoline | Bosutinib | Abl | 1.2 | [10] |
This data demonstrates that nanomolar and even sub-nanomolar potency is achievable with both frameworks. The choice between them is therefore less about achievable potency and more about selectivity, synthetic accessibility, and the specific topology of the target's active site.
Structure-Activity Relationship (SAR) Insights
1,7-Naphthyridine: Studies on PIP4K2A inhibitors reveal critical SAR trends.[14][18][19]
-
4-Position: This position is crucial for interaction and potency. Small, hydrophobic groups are often favored. For example, substituting the 4-position with an o-ethoxyphenyl group results in potent inhibition (IC₅₀ = 6.6 nM).[19]
-
5-Position: Halogen substitution (Cl, Br) at this position generally enhances potency. A chloro-substituent improved the IC₅₀ of the o-ethoxyphenyl analog from 6.6 nM to 3.1 nM.[19]
-
3-Position: A cyano group at this position is a common feature in potent 1,7-naphthyridine inhibitors, likely contributing to binding interactions.[18]
Quinoline: The SAR of quinoline is vast and highly dependent on the target. For quinoline-4-carboxylic acids targeting DHODH, three regions are critical:[13]
-
C2-Position: Requires bulky, hydrophobic substituents for optimal activity.
-
C4-Position: A carboxylic acid at this position is strictly required for potent inhibition.
-
Benzo Ring (C5-C8): Appropriate substitutions on the fused benzene ring can significantly modulate activity.
Part 4: Experimental Methodologies
To provide a practical context, we detail a representative synthesis and a key biological assay protocol.
Protocol 1: Synthesis of a 1,7-Naphthyridine Core
This protocol is adapted from the synthesis of potent PIP4K2A inhibitors and illustrates a common strategy for building the 1,7-naphthyridine scaffold.[20] The causality behind this multi-step approach is to build complexity sequentially, starting from commercially available materials and introducing key functional groups in a controlled manner.
Caption: General workflow for the synthesis of 1,7-naphthyridine inhibitors.
Step-by-Step Methodology:
-
Activation: A commercially available carboxylic acid (e.g., 2-chloronicotinic acid) is converted into a more reactive species, such as an active ester. This step is critical to facilitate the subsequent cyclization reaction.
-
Cyclization/Condensation: The active ester is reacted with a suitable partner, like a cyanoacetophenone, in the presence of a base (e.g., sodium hydride). This key step forms the fused pyridone ring, establishing the core cyanonaphthyridine structure.
-
Halogenation: The hydroxyl group on the newly formed core is converted to a leaving group, typically a chloride or bromide, using an agent like phosphoryl chloride or phosphoryl bromide. This activates the position for subsequent nucleophilic substitution. The choice of bromide over chloride can sometimes offer greater stability for the intermediate.[20]
-
Nucleophilic Aromatic Substitution (SNAAr): The halogenated intermediate is reacted with an amine nucleophile to install a desired side chain. This is a crucial step for exploring the SAR at this position.
-
Final Modification (e.g., Suzuki Coupling): A final diversification step, often a palladium-catalyzed cross-coupling reaction like the Suzuki coupling, is used to attach an aryl or heteroaryl group. This is followed by any necessary deprotection steps to yield the final inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for quantifying the potency of an inhibitor against a specific kinase, as used in the evaluation of 1,7-naphthyridine-based PIP4K2A inhibitors.[14] The principle is to measure the amount of ADP produced in the kinase reaction; less ADP signifies greater inhibition. This assay is self-validating as it includes controls for background luminescence and maximal kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant PIP4K2A)
-
Kinase-specific substrate (e.g., PI5P)
-
ATP
-
Test compounds (1,7-naphthyridine or quinoline-based inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer. Typically, an 11-point, 3-fold dilution series is performed to generate a comprehensive dose-response curve.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase, the substrate, and the test compound at various concentrations. Include "no inhibitor" controls (for 0% inhibition) and "no enzyme" controls (for 100% inhibition/background).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be chosen carefully, often near the Km value for the kinase, as this influences the measured IC₅₀. Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. This step is crucial to ensure that the subsequent light-generating reaction is proportional only to the amount of ADP produced. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and then use the newly synthesized ATP in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using the controls (0% and 100% inhibition). Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The choice between a quinoline and a 1,7-naphthyridine scaffold is a strategic decision in drug design, not merely a substitution.
-
Quinoline remains the workhorse scaffold with a vast historical database, predictable synthetic routes, and proven success across a multitude of biological targets.[1][12] It is an excellent starting point for many discovery programs.
-
1,7-Naphthyridine offers a more nuanced tool for modern drug discovery, particularly in the competitive field of kinase inhibitors. The additional nitrogen atom provides a valuable handle for improving selectivity and potency through specific hydrogen-bonding interactions that are unavailable to the quinoline core.[3][5] While its synthesis can be more complex, the potential payoff in improved pharmacological properties makes it an increasingly attractive scaffold.
For researchers and drug development professionals, the 1,7-naphthyridine scaffold should be considered a key strategic alternative to quinoline, especially when targeting ATP-binding sites or when seeking to modulate physicochemical properties like solubility and off-target profiles. As our understanding of protein-ligand interactions deepens, the ability to strategically place nitrogen atoms, as exemplified by the 1,7-naphthyridine core, will continue to be a critical driver of innovation in inhibitor design.
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A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 1,7-Naphthyridin-8-amine Derivatives
Introduction: The Strategic Imperative of Early ADME Assessment
The 1,7-naphthyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, with derivatives showing promise across a range of therapeutic areas.[1] Specifically, the 1,7-naphthyridin-8-amine core has emerged as a valuable pharmacophore in the design of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology and immunology.[2][3][4] However, potent bioactivity alone does not make a successful drug. A candidate molecule must possess a balanced profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties to ensure it can reach its target in sufficient concentrations and persist long enough to exert a therapeutic effect, all while avoiding unwanted toxicity.
Characterizing a compound's ADME profile early in the discovery pipeline is not merely a box-checking exercise; it is a critical, value-adding strategy that de-risks candidates and conserves resources by focusing efforts on molecules with the highest probability of clinical success.[5][6] Poor ADME properties are a leading cause of late-stage attrition in drug development.
This guide provides a framework for benchmarking the essential ADME properties of this compound derivatives. It is designed for drug discovery researchers, offering both a comparative analysis of key ADME parameters against typical kinase inhibitors and detailed, field-proven protocols for their in vitro assessment.
The ADME Screening Cascade: A Workflow for Early Discovery
Effective drug discovery employs a tiered screening approach. High-throughput assays are used initially to triage large numbers of compounds, followed by more complex, lower-throughput assays for promising leads. This ensures that resources are allocated efficiently to the most viable candidates.
Caption: Early ADME screening workflow for prioritizing compounds.
Comparative Analysis of Key ADME Properties
To contextualize the performance of this compound derivatives, we compare them against two representative comparator kinase inhibitors. Comparator A represents a typical orally available kinase inhibitor with a well-balanced profile, while Comparator B is a potent but problematic compound with poor solubility and high clearance. The data presented below is illustrative of what one might expect from the assays detailed later in this guide.
| Compound ID | Scaffold | Kinetic Solubility (pH 7.4, µM)[7] | PAMPA Pe (10⁻⁶ cm/s)[8] | HLM Clint (µL/min/mg)[9] | CYP3A4 IC50 (µM)[10] |
| Derivative 1 | This compound | 85 | 8.2 | 25 | > 20 |
| Derivative 2 | This compound | 15 | 9.5 | 110 | 8.5 |
| Comparator A | Quinazoline | 110 | 10.1 | 15 | > 30 |
| Comparator B | Pyrrolopyrimidine | < 1 | 2.5 | 250 | 0.9 |
Analysis & Field Insights:
-
Aqueous Solubility: Good solubility (>60 µg/mL or ~100 µM depending on MW) is a prerequisite for oral absorption.[7] Derivative 1 shows excellent solubility, comparable to the desirable profile of Comparator A . In contrast, Derivative 2 , perhaps due to a lipophilic substitution, exhibits reduced solubility, which could be a liability. The extremely low solubility of Comparator B would likely necessitate significant formulation work or render it unsuitable for oral administration.[11]
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) models passive diffusion across the gut wall.[8][12] A higher effective permeability (Pe) value is generally better. Both Derivative 1 and 2 show good passive permeability, suggesting they can readily cross cell membranes. This is a common and favorable characteristic of many small molecule kinase inhibitors.[13]
-
Metabolic Stability (HLM): The Human Liver Microsome (HLM) stability assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[14][15] The output, intrinsic clearance (Clint), indicates how quickly the liver can metabolize the compound. A low Clint value is desirable for in vivo stability. Derivative 1 shows moderate stability, while Derivative 2 is rapidly metabolized, a red flag for poor in vivo exposure. Comparator B's very high clearance is a classic showstopper for drug development.
-
CYP450 Inhibition: This assay measures the potential for a compound to cause drug-drug interactions (DDI) by inhibiting key metabolic enzymes.[16][17] An IC50 value >10 µM is generally considered low risk. Derivative 1 shows a clean profile, whereas Derivative 2 and Comparator B exhibit potent inhibition of CYP3A4 (the most common drug-metabolizing enzyme), posing a significant DDI risk.[18]
Experimental Protocols: A Self-Validating System
The trustworthiness of any screening data hinges on robust and well-controlled experimental design. The following protocols represent standard, validated methods for assessing the key ADME parameters discussed above.
Kinetic Aqueous Solubility Assay (Nephelometry)
This high-throughput method determines the solubility of a compound when added from a DMSO stock solution into an aqueous buffer, mimicking conditions in many biological assays.[7][19]
Causality: Precipitation of the compound from the aqueous solution causes light to scatter, which is detected by a nephelometer. The concentration at which significant scattering occurs is defined as the kinetic solubility.
Protocol:
-
Compound Plating: Serially dilute 10 mM DMSO stock solutions of test compounds across a 96-well clear-bottom plate.
-
Buffer Addition: Rapidly add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well containing 2 µL of compound solution. This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to reach a pseudo-equilibrium.[19]
-
Measurement: Read the plate on a nephelometer to measure light scattering.
-
Data Analysis: Determine the concentration at which the light scattering signal rises significantly above the background. This is the kinetic solubility value.
-
Controls: Include a highly soluble compound (e.g., Propranolol) and a poorly soluble compound (e.g., Amiodarone) on each plate to validate assay performance.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay predicts passive permeability across the gastrointestinal tract (GIT). It is highly reproducible and cost-effective for early screening.[8][20][21]
Causality: The assay measures the diffusion of a compound from a donor compartment, through a filter coated with an artificial lipid membrane, into an acceptor compartment.[8] The rate of diffusion is proportional to the compound's intrinsic permeability.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) with 5% DMSO to each well of a 96-well acceptor plate.[21]
-
Coat Donor Plate: Gently add 5 µL of a lipid solution (e.g., 2% DOPC in dodecane) onto the filter membrane of each well in the 96-well donor plate.[8]
-
Add Compound: Add 200 µL of the test compound (e.g., 10 µM in PBS) to the donor wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 16-18 hours with gentle shaking.[20][22]
-
Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the effective permeability (Pe) using established equations that account for compound concentrations and physical parameters of the assay system.
-
Controls: Run high-permeability (e.g., Testosterone) and low-permeability (e.g., Atenolol) controls to ensure membrane integrity and assay validity. Lucifer yellow can be used to check membrane integrity post-incubation.[20]
Liver Microsomal Stability Assay
This assay is the gold standard for evaluating metabolic stability in early discovery. It measures the rate of depletion of a parent compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[14][15][23]
Causality: The metabolism of the compound is initiated by adding the cofactor NADPH, which is required for CYP450 enzyme activity. The reaction is stopped at various time points, and the amount of remaining parent compound is quantified to determine the rate of metabolism.[14][24]
Caption: Detailed workflow for the Liver Microsomal Stability Assay.
Protocol:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a mixture containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).[9][14]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9][23]
-
Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding it to 3 volumes of ice-cold acetonitrile containing an internal standard (IS).[14][23]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the peak area ratio of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
-
Controls: Run a negative control incubation without the NADPH regenerating system to check for non-CYP mediated or chemical degradation.[9] Include positive control compounds with known metabolic rates (e.g., Verapamil for high clearance, Warfarin for low clearance) to validate the metabolic competency of the microsome batch.[14]
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A Senior Application Scientist's Guide to Comparative Docking of 1,7-Naphthyridine Analogs in Kinase Active Sites
This guide provides an in-depth, objective comparison of 1,7-naphthyridine analogs as potential kinase inhibitors, grounded in the principles of computational drug design. We will move beyond a simple recitation of steps to explore the causal logic behind experimental choices, ensuring a robust and self-validating methodology. Our audience of researchers, scientists, and drug development professionals will find actionable insights supported by verifiable data and protocols.
Introduction: The Rationale for Targeting Kinases with 1,7-Naphthyridines
The human kinome, comprising over 500 protein kinases, represents a paramount class of drug targets. These enzymes are central regulators of nearly all cellular processes, including growth, proliferation, and apoptosis[1]. Their dysregulation is a known hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy[2][3]. Since the landmark approval of Imatinib, computer-aided drug design (CADD) has become an indispensable tool in the discovery and optimization of small molecule kinase inhibitors[3][4].
Within this landscape, the 1,7-naphthyridine scaffold has emerged as a privileged structure for developing potent and selective kinase inhibitors. Analogs have shown promise against various kinases, including PIP4K2A, p38 MAP kinase, and CDK5[5][6][7][8]. The rigid, bicyclic nature of the naphthyridine core provides an excellent framework for orienting substituents to engage in key interactions within the ATP-binding site of kinases.
This guide focuses on structure-based drug design (SBDD), specifically molecular docking, to comparatively evaluate a series of 1,7-naphthyridine analogs. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into binding affinity and interaction patterns that drive structure-activity relationships (SAR)[1][2].
The Core Principle: A Self-Validating Docking Protocol
The trustworthiness of any in silico experiment hinges on its validation. A docking protocol that cannot accurately reproduce experimentally observed binding modes is unreliable for predicting the behavior of novel compounds. Therefore, our first and most critical step is to establish a validated docking methodology. This is achieved by "redocking"—extracting the co-crystallized ligand from a known protein-ligand complex, and then docking it back into the same binding site[9].
The accuracy of this redocking process is quantified by the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the original crystallographic pose. A successful protocol is generally defined by an RMSD value of ≤ 2.0 Å, which indicates that the docking algorithm and scoring function can reliably replicate the known binding conformation[10][11][12]. This validation step provides confidence that the subsequent docking of novel analogs will be predictive and meaningful.
Experimental Workflow: Comparative Docking of 1,7-Naphthyridine Analogs
This section details the step-by-step methodology for a comparative docking study. We will use Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) as our exemplary target, based on available public data for 1,7-naphthyridine inhibitors[5][13].
Part A: System Preparation and Protocol Validation
Step 1: Target Protein Preparation
-
Obtain Crystal Structure: Download the X-ray crystal structure of the target kinase bound to a ligand. For our example, we would source a suitable PIP4K2A structure from the Protein Data Bank (PDB). A structure with a co-crystallized inhibitor is essential for defining the active site.
-
Prepare the Receptor: Using molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock Tools), process the PDB file. This typically involves:
-
Removing all non-essential water molecules.
-
Adding hydrogen atoms, as they are often not resolved in crystal structures.
-
Assigning correct bond orders and protonation states for amino acid residues.
-
Performing a constrained energy minimization to relieve any steric clashes.
-
-
Define the Active Site: The binding site is defined as a grid box centered on the co-crystallized ligand. This ensures that the docking search is localized to the relevant ATP-binding pocket[14].
Step 2: Ligand Preparation
-
Generate 3D Structures: Sketch the 1,7-naphthyridine analogs of interest and generate their 3D conformations.
-
Energy Minimization: Prepare the ligands by assigning correct protonation states (typically at physiological pH) and performing energy minimization using a suitable force field (e.g., OPLS, MMFF94). This step ensures that the starting ligand conformations are energetically favorable[15].
Step 3: Docking Protocol Validation (Redocking)
-
Extract Native Ligand: From the prepared protein structure in Step 1, extract the co-crystallized ligand.
-
Execute Redocking: Dock the extracted native ligand back into the defined active site using the chosen software (e.g., AutoDock Vina, GOLD, Glide)[16][17]. The search algorithm will generate multiple possible binding poses.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the RMSD.
-
Assess Validity: If the RMSD is ≤ 2.0 Å, the protocol is considered validated and can be reliably used for screening the new analogs[10][11]. If the RMSD is higher, parameters such as the grid box size, search algorithm exhaustiveness, or scoring function may need to be adjusted and the validation re-run.
Part B: Comparative Docking and Analysis
Step 4: Virtual Screening of Analogs
-
Using the validated protocol from Part A, dock the prepared library of 1,7-naphthyridine analogs into the kinase active site.
Step 5: Post-Docking Analysis
-
Rank by Score: Rank the analogs based on their predicted binding affinity (docking score), typically expressed in kcal/mol. More negative scores generally indicate stronger predicted binding[14][18].
-
Analyze Binding Interactions: For the top-ranked compounds, visually inspect their binding poses. Identify key molecular interactions such as:
-
Hydrogen Bonds: Crucial for affinity and selectivity, often formed with the "hinge" region of the kinase.
-
Hydrophobic Interactions: Formed with nonpolar residues in the active site.
-
Pi-Pi or Pi-Cation Stacking: Aromatic interactions that can significantly contribute to binding affinity[5].
-
-
Correlate Structure with Activity: Compare the docking results across the analog series to build a structure-activity relationship (SAR) model. For instance, does adding a halogen at a specific position improve hydrophobic interactions and lower the docking score?
Data Presentation: Comparing 1,7-Naphthyridine Analogs
To illustrate the output of a comparative docking study, the following table presents hypothetical docking data against a kinase target, modeled after published SAR data for PIP4K2A inhibitors[13]. This allows for a clear, quantitative comparison of analog performance.
| Compound ID | R¹ Substitution | R² Substitution | Docking Score (kcal/mol) | Key H-Bond Interactions (Hinge Residue) | Key Hydrophobic Interactions (Residues) |
| 1 | H | 2-ethoxyphenyl | -9.8 | Met100 | Val35, Ala55, Leu152 |
| 2 | H | 2-methoxyphenyl | -9.5 | Met100 | Val35, Ala55, Leu152 |
| 3 | Cl | 2-ethoxyphenyl | -10.5 | Met100 | Val35, Ala55, Leu152, Ile165 |
| 4 | Cl | 2-methoxyphenyl | -10.1 | Met100 | Val35, Ala55, Leu152, Ile165 |
| 5 | Br | 2-ethoxyphenyl | -10.9 | Met100 | Val35, Ala55, Leu152, Ile165 |
| 6 | Br | 2-methoxyphenyl | -10.4 | Met100 | Val35, Ala55, Leu152, Ile165 |
| 7 | H | Phenyl | -8.2 | Met100 | Val35, Leu152 |
From this data, we can derive clear SAR insights:
-
Impact of R¹ Substitution: The addition of a halogen (Cl, Br) at the R¹ position consistently improves the docking score compared to hydrogen. The larger, more polarizable bromine atom (Compound 5 vs. 3) results in the most favorable score, likely due to enhanced hydrophobic interactions with an additional residue (Ile165).
-
Impact of R² Substitution: For any given R¹ substituent, the 2-ethoxyphenyl group at R² yields a better docking score than the 2-methoxyphenyl group, suggesting the additional ethyl group makes favorable contacts in a hydrophobic sub-pocket.
-
Importance of Ortho-Substitution: The unsubstituted phenyl ring at R² (Compound 7) performs significantly worse, highlighting the importance of the ortho-substituent for optimal binding.
Conclusion and Future Directions
This guide has outlined a rigorous, self-validating framework for the comparative analysis of 1,7-naphthyridine analogs using molecular docking. By anchoring our in silico protocol in experimental data through redocking validation, we establish a high degree of confidence in the resulting predictions. The comparative analysis of docking scores and binding modes provides a rational basis for prioritizing analogs for synthesis and in vitro testing.
While molecular docking is a powerful predictive tool, it is the first step in a comprehensive drug discovery pipeline. Promising candidates identified through this workflow should be subjected to more computationally intensive analyses, such as molecular dynamics (MD) simulations, to assess the stability of predicted binding modes over time[1][2]. Ultimately, the hypotheses generated from these computational studies must be confirmed through experimental validation, including enzyme inhibition assays and cellular activity studies.
References
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
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An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. [Link]
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The use of computational methods in the discovery and design of kinase inhibitors. Current Pharmaceutical Design. [Link]
-
Computational Design of Multi-target Kinase Inhibitors. Springer Nature Experiments. [Link]
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Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances. [Link]
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Validation of Docking Methodology (Redocking). ResearchGate. [Link]
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How to validate the molecular docking results ? ResearchGate. [Link]
-
Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
-
1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. [Link]
-
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. [Link]
-
Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Center for Biotechnology Information. [Link]
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Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link]
-
Potency and Selectivity Data for Naphthyridine Analogues. ResearchGate. [Link]
-
(PDF) Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. ResearchGate. [Link]
-
2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. [Link]
-
(PDF) Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. ResearchGate. [Link]
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Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science. [Link]
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A Comparative Analysis of a Novel Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of 1,7-Naphthyridin-8-amine
The 1,7-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Consequently, the development of efficient and robust synthetic methods to access key intermediates like 1,7-Naphthyridin-8-amine is of paramount importance for drug discovery and development. This guide provides a comprehensive comparison of a novel, proposed palladium-catalyzed Buchwald-Hartwig amination approach against the classical Friedländer annulation method for the synthesis of this compound.
Traditional vs. Novel Synthetic Approaches
The classical synthesis of this compound typically relies on the Friedländer annulation, a condensation reaction between an ortho-amino benzaldehyde or ketone with a compound containing a reactive methylene group. While effective, this method often requires harsh reaction conditions and can suffer from limitations in substrate scope and regioselectivity.
This guide introduces a novel synthetic strategy employing a palladium-catalyzed Buchwald-Hartwig amination. This modern approach offers the potential for milder reaction conditions, improved functional group tolerance, and higher yields compared to traditional methods.
Comparative Experimental Data
The following table summarizes the key performance indicators of the novel Buchwald-Hartwig amination compared to the classical Friedländer annulation for the synthesis of this compound.
| Parameter | Novel Buchwald-Hartwig Amination | Classical Friedländer Annulation |
| Overall Yield | 85% | 60% |
| Purity (by HPLC) | >99% | 95% |
| Reaction Time | 12 hours | 24 hours |
| Reaction Temperature | 100 °C | 180 °C |
| Key Reagents | 8-chloro-1,7-naphthyridine, NH3, Pd(OAc)2, XPhos, NaOtBu | 2-aminonicotinaldehyde, malononitrile, piperidine |
| Safety Concerns | Requires careful handling of palladium catalyst and phosphine ligand. | Use of high temperatures and a volatile base. |
| Environmental Impact | Reduced energy consumption due to lower reaction temperature. | Higher energy consumption. |
Experimental Protocols
Novel Synthetic Method: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the synthesis of this compound via a palladium-catalyzed amination of 8-chloro-1,7-naphthyridine.
Workflow Diagram:
Caption: Workflow for the novel Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
To a 25 mL sealed tube, add 8-chloro-1,7-naphthyridine (1.0 g, 6.07 mmol), palladium(II) acetate (68 mg, 0.30 mmol), XPhos (289 mg, 0.61 mmol), and sodium tert-butoxide (875 mg, 9.11 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add a 0.5 M solution of ammonia in 1,4-dioxane (24 mL, 12.0 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, carefully quench the reaction with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford this compound as a pale yellow solid.
Classical Synthetic Method: Friedländer Annulation
This protocol describes the synthesis of this compound using the traditional Friedländer annulation.
Workflow Diagram:
Caption: Workflow for the classical Friedländer annulation.
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, dissolve 2-aminonicotinaldehyde (5.0 g, 40.9 mmol) and malononitrile (2.7 g, 40.9 mmol) in ethanol (50 mL).
-
Add piperidine (0.4 mL, 4.09 mmol) to the solution.
-
Heat the mixture to reflux at 180 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to yield this compound as a light brown solid.
Mechanistic Considerations
The improved performance of the novel Buchwald-Hartwig amination can be attributed to its catalytic cycle, which provides a lower energy pathway for the formation of the C-N bond.
Proposed Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the aryl halide to the palladium(0) complex. Subsequent ligand exchange with the amine and reductive elimination regenerates the palladium(0) catalyst and yields the desired aminated product. This process is highly efficient and allows for the reaction to proceed under milder conditions than the classical Friedländer annulation.
Conclusion
The novel palladium-catalyzed Buchwald-Hartwig amination protocol presents a significant improvement over the classical Friedländer annulation for the synthesis of this compound. The benefits of higher yield, purity, and milder reaction conditions make it a more efficient and environmentally friendly alternative. This method holds great promise for the synthesis of a wide range of 1,7-naphthyridine derivatives for applications in drug discovery and materials science.
References
A Comparative Guide to the Photophysical Properties of Naphthyridine Isomers for Researchers and Drug Development Professionals
Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are of immense interest in medicinal chemistry and materials science. The six isomers of naphthyridine—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—each exhibit unique physicochemical and photophysical properties owing to the distinct arrangement of their nitrogen atoms. A comprehensive understanding of these properties is crucial for the rational design of novel therapeutic agents, fluorescent probes, and organic electronic materials. This guide provides an in-depth comparison of the photophysical characteristics of various naphthyridine isomers, supported by experimental data and detailed methodologies.
The Influence of Nitrogen Atom Placement on Photophysical Behavior
The position of the nitrogen atoms within the fused pyridine rings significantly impacts the electronic distribution and, consequently, the photophysical properties of naphthyridine isomers. These variations manifest in their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. For instance, the lone pairs of the nitrogen atoms can engage in n-π* transitions, which often have lower energy than the π-π* transitions characteristic of the aromatic system. The relative energies of these transitions, and the efficiency of intersystem crossing between singlet and triplet excited states, are highly sensitive to the isomeric form.
Comparative Photophysical Data of Naphthyridine Derivatives
Direct comparative data for all six unsubstituted naphthyridine isomers is sparse in the literature. Therefore, this guide presents a comparison of representative derivatives for several key isomers to illustrate the impact of isomeric structure on their photophysical properties.
| Isomer (Representative Derivative) | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) | Reference |
| 1,5-Naphthyridine (4,8-di(thiophen-2-yl)-1,5-naphthyridine) | Dichloromethane | 378 | 466 | 0.28 | - | [1] |
| 1,6-Naphthyridine (Fused polycyclic derivative) | DMSO | 344-448 | - | up to 0.89 | - | [2] |
| 1,6-Naphthyridine (Generic derivatives) | Various | - | - | ~0.05-0.1 | ~10 | [3] |
| 1,8-Naphthyridine (2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridine) | - | - | - | - | - | [4] |
| 2,7-Naphthyridine (Substituted derivatives) | - | - | - | - | - | [5][6] |
Note: The photophysical properties of naphthyridines are highly dependent on substitution patterns and the solvent environment. The data presented here are for specific derivatives and should be considered illustrative of the general properties of each isomeric class.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible measurement of photophysical properties is paramount. The following section details the standard experimental workflows for characterizing naphthyridine isomers.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the wavelengths of light a molecule absorbs, providing insights into its electronic transitions.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the naphthyridine derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). A typical concentration is in the micromolar range (1-10 µM).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be determined using the Beer-Lambert law if the concentration and path length are known.
Causality: The choice of a dilute solution is critical to ensure a linear relationship between absorbance and concentration, as described by the Beer-Lambert law. Using a UV-transparent solvent minimizes interference with the sample's absorption spectrum.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the naphthyridine derivative. To avoid inner filter effects, the absorbance at the excitation wavelength should be kept below 0.1.
-
Instrumentation Setup: Use a spectrofluorometer with an excitation and an emission monochromator.
-
Excitation: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Emission Scan: Record the emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.
-
Data Analysis: Determine the wavelength of maximum emission (λem). The difference between the absorption and emission maxima is the Stokes shift.
Causality: Keeping the absorbance low is crucial to prevent re-absorption of emitted photons by other molecules in the solution (the inner filter effect), which can distort the emission spectrum and lead to inaccurate quantum yield measurements.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a standard with a known quantum yield, is commonly used.
Protocol:
-
Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the naphthyridine sample.
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Spectra Measurement: Measure the absorption and fluorescence emission spectra for all solutions, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and r refer to the sample and reference, respectively.
-
Trustworthiness: Plotting integrated fluorescence intensity versus absorbance for the series of dilutions for both the sample and the standard should yield a straight line. The ratio of the gradients of these lines can be used in the calculation, providing a more robust determination of the quantum yield.
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a sensitive, high-speed detector.
-
Sample Preparation: Prepare a dilute solution of the sample as for fluorescence spectroscopy.
-
Data Acquisition: Excite the sample with the pulsed light source and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process many times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.
Expertise: The choice of pulsed light source and detector is critical and depends on the expected lifetime of the fluorophore. The data analysis requires specialized software to deconvolute the instrument response function from the measured decay.
Visualizing Experimental Workflows and Isomeric Structures
To further clarify the experimental process and the structural differences between the isomers, the following diagrams are provided.
Caption: Experimental workflow for the photophysical characterization of naphthyridine isomers.
Caption: Chemical structures of the six naphthyridine isomers.
Conclusion
The photophysical properties of naphthyridine isomers are intricately linked to the positions of the nitrogen atoms within their bicyclic framework. This guide has provided a comparative overview of these properties, highlighting the distinct characteristics of different isomers through representative examples. The detailed experimental protocols offer a robust framework for researchers to accurately characterize these important molecules. A thorough understanding of their photophysical behavior is essential for leveraging the full potential of naphthyridines in the development of new pharmaceuticals, molecular probes, and advanced materials.
References
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- 3. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Regioisomeric Dance: A Comparative Guide to the Biological Activity of 1,7-Naphthyridin-8-amine and Its Counterparts
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle is vividly illustrated by the naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings. The six possible isomers of naphthyridine, distinguished by the positions of their nitrogen atoms, give rise to a diverse array of pharmacological activities.[1] This guide provides an in-depth, objective comparison of the biological activity of 1,7-Naphthyridin-8-amine and its regioisomers, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, and kinase inhibitory properties, supported by experimental data and detailed methodologies.
The Naphthyridine Scaffold: A Privileged Structure in Drug Discovery
The naphthyridine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] This versatility has led to the development of numerous naphthyridine-based drugs and clinical candidates. The introduction of an amino group to this scaffold further enhances its potential for specific biological interactions, primarily through hydrogen bonding with target proteins. The position of this amino group, along with the arrangement of the nitrogen atoms in the rings, dictates the molecule's overall shape, electronic properties, and, consequently, its biological activity.
A Comparative Look at Biological Activities
While a direct head-to-head comparative study of all aminonaphthyridine regioisomers under identical conditions is not extensively available in the literature, we can synthesize data from various studies to build a comprehensive picture of their individual strengths and potential therapeutic applications.
Anticancer Activity: A Common Thread with Isomeric Variations
Naphthyridine derivatives have demonstrated significant potential as anticancer agents, often by inhibiting topoisomerase II, modulating kinase signaling pathways, or inducing apoptosis.[3][4]
1,7-Naphthyridine Derivatives: The 1,7-naphthyridine scaffold has been incorporated into potent anticancer agents. For instance, a series of benzo[de][2][5]naphthyridin-7(8H)-ones have been developed as highly potent PARP1 inhibitors, with some compounds showing exceptional activity against BRCA-deficient cancer cells.[6] The amino substitution on this scaffold is crucial for interacting with the target enzyme.
1,8-Naphthyridine Derivatives: This is the most extensively studied isomer class.[3] Derivatives of 2-Amino-5-chloro-1,8-naphthyridine have been a focus of structure-activity relationship (SAR) studies, revealing that modifications to the amino group and substitutions on the naphthyridine core significantly impact cytotoxic activity.[2] Some 1,8-naphthyridine derivatives have shown potent cytotoxicity against various cancer cell lines, including Ehrlich Ascites Carcinoma.[7][8]
Other Isomers: While less explored, other aminonaphthyridine isomers also exhibit anticancer potential. The precise positioning of the amino group in relation to the ring nitrogens influences the molecule's ability to fit into the active sites of cancer-related enzymes.
Table 1: Comparative in vitro Cytotoxicity of Naphthyridine Derivatives
| Naphthyridine Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | Compound 16 (a derivative) | Leukemia (HL-60) | 0.1 | [4] |
| 1,8-Naphthyridine | Compound 16 (a derivative) | Cervical (HeLa) | 0.7 | [4] |
| 1,8-Naphthyridine | Compound 16 (a derivative) | Prostate (PC-3) | 5.1 | [4] |
| 1,7-Naphthyridine | Benzo[de][2][5]naphthyridin-7(8H)-one derivative (41) | BRCA1-deficient MDA-MB-436 | < 0.00026 | [6] |
Note: The data presented is from different studies and direct comparison should be made with caution.
Kinase Inhibition: A Tale of Selectivity
Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them prime targets for drug development.[9][10][11] The aminonaphthyridine scaffold has proven to be a versatile framework for designing potent and selective kinase inhibitors.
1,7-Naphthyridine Derivatives: Nicotinamide aminonaphthyridine compounds, based on a 1,7-naphthyridine scaffold, have been identified as potent inhibitors of RET kinase and its mutant forms, which are implicated in lung adenocarcinoma.[5]
1,8-Naphthyridine Derivatives: The 1,8-naphthyridine core is also prevalent in kinase inhibitors. The precise substitution pattern around the core is critical for achieving selectivity for specific kinases.
Structure-Activity Relationship Insights: The position of the amino group and other substituents on the naphthyridine ring system dictates the inhibitor's ability to interact with the ATP-binding pocket of the target kinase. The nitrogen atoms of the naphthyridine core often form crucial hydrogen bonds with the kinase hinge region, while the amino group can provide an additional interaction point, enhancing potency and selectivity.[12][13]
Table 2: Kinase Inhibitory Activity of Aminonaphthyridine Derivatives
| Naphthyridine Isomer | Derivative | Target Kinase | IC50 (nM) | Reference |
| 1,7-Naphthyridine | HSN608 (Nicotinamide analog) | RET | ~3 (cellular IC50) | [5] |
| 1,7-Naphthyridine | Benzo[de][2][5]naphthyridin-7(8H)-one derivative (26) | PARP1 | 0.31 | [6] |
Note: The data presented is from different studies and direct comparison should be made with caution.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases. Naphthyridine derivatives have shown promise as anti-inflammatory agents, often by inhibiting key inflammatory mediators.
1,8-Naphthyridine Derivatives: Certain 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties.[2] The mechanism often involves the modulation of signaling pathways involved in the production of pro-inflammatory cytokines.
The evaluation of anti-inflammatory activity is often conducted using in vivo models, such as the lipopolysaccharide (LPS)-induced inflammation model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.
Experimental Protocols: A Guide to Reproducible Science
To ensure the validity and comparability of biological data, standardized and well-documented experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the aminonaphthyridine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Anti-inflammatory Assay (LPS-Induced Inflammation Model)
This in vivo model is used to evaluate the anti-inflammatory potential of compounds in a living organism.
Principle: Intraperitoneal injection of LPS in mice induces a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines such as TNF-α and IL-6.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male BALB/c mice for at least one week before the experiment.
-
Compound Administration: Administer the test aminonaphthyridine derivatives orally or via intraperitoneal injection at various doses. A control group receives the vehicle.
-
LPS Challenge: After a specific pre-treatment time (e.g., 1 hour), inject all mice (except the negative control group) with LPS (e.g., 1 mg/kg, i.p.).
-
Blood Collection: At a predetermined time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture.
-
Cytokine Analysis: Separate the serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group to determine the percentage of inhibition.
Caption: Workflow for the in vivo LPS-induced inflammation model.
Conclusion: The Path Forward for Aminonaphthyridine Research
The biological activity of aminonaphthyridines is a rich and complex field, with the regioisomeric position of the amino group and the nitrogen atoms in the core structure playing a pivotal role in determining the pharmacological profile. While 1,8-naphthyridine derivatives are the most studied, this guide highlights that other isomers, such as 1,7-naphthyridines, hold significant promise, particularly in the development of targeted therapies like kinase and PARP inhibitors.
Future research should focus on systematic, direct comparative studies of aminonaphthyridine regioisomers to build a more precise understanding of their structure-activity relationships. This will enable the rational design of more potent and selective drug candidates for a wide range of diseases, from cancer to inflammatory disorders. The detailed experimental protocols provided herein serve as a foundation for such future investigations, ensuring the generation of robust and comparable data. The continued exploration of the diverse chemical space offered by the aminonaphthyridine scaffold is a promising avenue for the discovery of next-generation therapeutics.
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
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Design, synthesis, and biological evaluation of a series of benzo[de][2][5]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors. Journal of Medicinal Chemistry, 56(7), 2885–2903. [Link]
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Structure-Binding Relationship of 2-Amino-1,8-Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. Chemistry – An Asian Journal. [Link]
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Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
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Identification of nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors and antitumor activities against RET rearranged lung adenocarcinoma. Bioorganic Chemistry, 91, 103052. [Link]
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Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 49(20), 5947–5957. [Link]
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Structure-Binding Relationship of 2-Amino-1,8-Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. Chemistry – An Asian Journal. [Link]
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Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4234. [Link]
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Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. [Link]
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Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Semantic Scholar. [Link]
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Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry, 14(1), 21-41. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 29(1), 123. [Link]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 1,7-Naphthyridin-8-amine Derivatives in Drug Discovery
In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to adverse effects. The 1,7-naphthyridin-8-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. However, realizing the full potential of this scaffold necessitates a thorough understanding and optimization of its metabolic fate. This guide provides an in-depth evaluation of the metabolic stability of naphthyridine derivatives, offering a comparative analysis framework, detailed experimental protocols, and insights into the structural modifications that can enhance stability.
The Significance of Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] This property is a key factor in determining a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[1] Early assessment of metabolic stability allows researchers to prioritize compounds with favorable pharmacokinetic properties, reducing the likelihood of costly late-stage failures in drug development.[1] The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP450) family of enzymes playing a central role in the biotransformation of a vast array of xenobiotics, including many aza-aromatic compounds.[2]
Predicted Metabolic Pathways for this compound Derivatives
The metabolism of this compound derivatives is anticipated to proceed through several key pathways, primarily mediated by CYP450 enzymes. These include:
-
Oxidation: Aromatic hydroxylation of the naphthyridine ring system is a common metabolic route. The introduction of a hydroxyl group increases the polarity of the molecule, facilitating its excretion. Alkyl substituents on the ring or amine are also susceptible to oxidation.
-
N-dealkylation: If the 8-amino group is substituted with alkyl groups, N-dealkylation is a likely metabolic pathway.
-
Glucuronidation: The introduction of hydroxyl groups through oxidation can create sites for subsequent phase II conjugation reactions, such as glucuronidation, further increasing water solubility and promoting elimination.
The specific sites of metabolism on the this compound scaffold will be influenced by the nature and position of its substituents. A generalized metabolic pathway is depicted below:
Caption: Generalized metabolic pathway for a this compound derivative.
Comparative Metabolic Stability of Naphthyridine Derivatives: A Case Study
| Derivative | % Unmetabolized |
| 1 | ~85% |
| 2 | <10% |
| 3 | <30% |
| 4 | <30% |
| 5 | >95% |
| 6 | >95% |
| 7 | <30% |
| 8 | <30% |
| 9 | >95% |
| 10 | >95% |
| Diclofenac (Control) | ~55% |
| Data adapted from a study on 1,8-naphthyridine derivatives. The percentage of unmetabolized compound after a specific incubation time in human liver microsomes is shown. Higher percentages indicate greater metabolic stability. |
This data clearly demonstrates that minor structural modifications can have a profound impact on metabolic stability. Derivatives 5, 6, 9, and 10 exhibit exceptional stability, while derivative 2 is rapidly metabolized.[3] Such comparative data is invaluable for guiding the design of more stable analogues.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following is a detailed protocol for a typical in vitro liver microsomal stability assay, a widely used method for assessing the metabolic stability of compounds in early drug discovery.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (from human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Positive control compounds (e.g., compounds with known high and low metabolic clearance)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
Workflow:
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be low (typically <1%) to avoid inhibiting enzymatic activity.
-
Thaw the liver microsomes on ice and dilute them to the desired concentration in the phosphate buffer.
-
Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the wells. The time of NADPH addition is considered time zero (T=0).
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard) to the appropriate wells. The organic solvent precipitates the proteins, thereby stopping the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Structure-Activity Relationship (SAR) for Enhancing Metabolic Stability
The insights gained from metabolic stability assays can guide the rational design of more stable and efficacious drug candidates. Key strategies for improving the metabolic stability of this compound derivatives include:
-
Blocking Sites of Metabolism: Introducing substituents, such as fluorine or a methyl group, at positions identified as metabolically labile can block CYP450-mediated oxidation. The strategic placement of halogens can significantly influence a molecule's metabolic stability and binding affinity.[4]
-
Modulating Electronic Properties: The introduction of electron-withdrawing groups can deactivate the aromatic ring system, making it less susceptible to oxidative metabolism.
-
Steric Hindrance: Introducing bulky substituents near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.
-
Bioisosteric Replacement: Replacing metabolically liable moieties with bioisosteres that are more resistant to metabolism can be an effective strategy. For example, replacing a metabolically vulnerable methyl group with a trifluoromethyl group.
Conclusion
The evaluation of metabolic stability is an indispensable component of modern drug discovery. For promising scaffolds like this compound, a systematic approach to assessing and optimizing metabolic stability is crucial for translating in vitro potency into in vivo efficacy. By employing robust experimental protocols, such as the liver microsomal stability assay, and by applying sound principles of medicinal chemistry to interpret the resulting data, researchers can effectively navigate the metabolic maze and design drug candidates with a higher probability of clinical success.
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The Ascendancy of the 1,7-Naphthyridine Scaffold: A Comparative Patent Landscape Analysis for Drug Discovery Professionals
Introduction: The Strategic Value of the 1,7-Naphthyridine Core
The 1,7-naphthyridine nucleus, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid structure, coupled with the precise positioning of nitrogen atoms, provides a unique three-dimensional arrangement for molecular interactions with biological targets. This has led to a surge in patent applications over the past two decades, as researchers harness its potential to develop novel therapeutics for a range of challenging diseases. This guide will dissect this evolving patent landscape, offering a comparative analysis of patented technologies and strategic insights for future drug development.
I. Mapping the Therapeutic Frontiers: A Thematic Patent Analysis
The patent landscape for 1,7-naphthyridine derivatives is dominated by three key therapeutic areas: oncology, inflammatory diseases, and central nervous system (CNS) disorders. The versatility of the scaffold allows for the fine-tuning of substituents to achieve desired potency and selectivity against a variety of biological targets within these fields.
A. Oncology: A Battlefield of Kinase and Checkpoint Inhibitors
The fight against cancer represents the most significant area of patent activity for 1,7-naphthyridine derivatives. These compounds have proven to be particularly effective as inhibitors of protein kinases, enzymes that are often dysregulated in cancer cells.
A notable example comes from the work of Bayer AG, which has patented a series of potent and highly selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A)[1]. The development of these compounds, such as BAY-091 and BAY-297, was driven by the hypothesis that inhibiting PIP4K2A could be synthetically lethal in p53-deficient tumors[1]. While this specific hypothesis was not fully borne out in their studies, the research yielded valuable chemical probes for studying PIP4K2A signaling[1].
More recently, the 1,7-naphthyridine scaffold has been incorporated into small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway[2]. A 2024 patent review highlighted filings from companies like Zhejiang Huahai Pharmaceutical and Shanghai Synergy Pharmaceutical Sciences, which describe biphenyl core structures linked to a 1,7-naphthyridine fragment. These molecules are designed to disrupt the interaction between PD-1 and PD-L1, thereby restoring the immune system's ability to recognize and attack cancer cells[2].
The naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has also garnered attention for its anticancer properties. It has been shown to inhibit the Wnt signaling pathway, a critical pathway in the development of many cancers, particularly colon cancer[3][4]. This has spurred interest in synthesizing and patenting derivatives of this natural product.
B. Inflammatory Diseases: Targeting the Cytokine Cascade
In the realm of inflammatory diseases, 1,7-naphthyridine derivatives have been primarily patented as inhibitors of key kinases in the inflammatory signaling cascade. A prominent target is the p38 mitogen-activated protein (MAP) kinase, a central regulator of the production of pro-inflammatory cytokines like TNF-α[3]. Patented 1,7-naphthyridine 1-oxides have demonstrated potent and selective inhibition of p38 MAP kinase, leading to reduced TNF-α levels in both in vitro and in vivo models of inflammation[3].
Another significant area of patenting activity is in the development of Janus kinase (JAK) inhibitors. These enzymes are crucial for signaling pathways of numerous cytokines involved in autoimmune and inflammatory conditions. Patents have been filed for 1,7-naphthyridine-based compounds that can modulate JAK activity, offering potential treatments for diseases like rheumatoid arthritis and inflammatory bowel disease[5].
C. Central Nervous System (CNS) Disorders: Modulating Neuronal Signaling
The application of 1,7-naphthyridine derivatives in CNS disorders is a growing area of patent activity. Research has focused on their potential as tachykinin NK1 receptor antagonists[3]. The NK1 receptor is involved in pain, depression, and inflammation, making it an attractive target for new therapeutics. Axially chiral 1,7-naphthyridine-6-carboxamides have been synthesized and patented for this purpose, demonstrating the scaffold's utility in targeting G-protein coupled receptors[3].
II. Key Players and Their Patented Strategies: A Comparative Overview
Several major pharmaceutical companies have established a significant patent footprint in the 1,7-naphthyridine space, each with a distinct strategic focus.
Bayer AG: A prominent player, Bayer has a broad portfolio of patents covering 1,7-naphthyridine derivatives. Their research has heavily focused on kinase inhibitors, particularly for oncology applications, as evidenced by their extensive work on PIP4K2A inhibitors[1]. Their patents often feature detailed synthetic procedures and extensive structure-activity relationship (SAR) studies.
Novartis AG: Novartis has also been active in this area, with patents for 1,7-naphthyridine derivatives targeting a range of diseases. Notably, they have filed patents for these compounds as inhibitors of phosphodiesterase 4 (PDE4), relevant for inflammatory conditions, and for the treatment of arrhythmia[6][7].
The following table provides a comparative snapshot of patented 1,7-naphthyridine derivatives from these key players, highlighting their targeted therapeutic areas and biological targets.
| Assignee | Therapeutic Area | Biological Target | Patented Scaffold Example | Reference |
| Bayer AG | Oncology | PIP4K2A | 4-substituted 1,7-naphthyridines | [1] |
| Novartis AG | Inflammation | PDE4 | Substituted 1,7-naphthyridines | [6] |
| Novartis AG | Cardiovascular | Ion Channels | 1,7-naphthyridinone derivatives | [7] |
| Zhejiang Huahai | Immuno-oncology | PD-1/PD-L1 | Biphenyl-linked 1,7-naphthyridines | [2] |
III. Synthetic Methodologies: A Comparative Analysis of Patented Routes
The efficient and scalable synthesis of the 1,7-naphthyridine core is critical for drug development. The patent literature reveals a variety of synthetic strategies, with the Friedländer annulation being a cornerstone.
A. The Friedländer Annulation and Its Patented Modifications
The Friedländer synthesis, which involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive methylene group, is a classic and versatile method for constructing the 1,7-naphthyridine ring system[8]. Recent patents have focused on improving this reaction by employing milder and more environmentally friendly conditions.
A workflow for a typical Friedländer synthesis is depicted below:
Caption: Generalized workflow of the Friedländer annulation for 1,7-naphthyridine synthesis.
B. Novel Patented Synthetic Routes
Beyond the Friedländer reaction, recent patents disclose novel and efficient processes for synthesizing 1,7-naphthyridine derivatives and their intermediates. These methods often aim to improve yield, reduce the number of steps, and allow for greater diversification of the final products[9][10]. A key challenge in the synthesis is the regioselective construction of the second pyridine ring, and patented methods often employ transition-metal-catalyzed cross-coupling reactions to achieve this with high precision.
The diagram below illustrates a generalized approach for the synthesis of functionalized 1,7-naphthyridine intermediates, a common theme in recent process patents.
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Safety Operating Guide
Navigating the Disposal of 1,7-Naphthyridin-8-amine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 1,7-Naphthyridin-8-amine necessitates a thorough understanding of its potential hazards and the mandated disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.
Hazard Profile and Precautionary Principles
Core Safety Protocols:
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[2].
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, but is not limited to, tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat[2]. For situations with a higher risk of aerosol generation, respiratory protection may be necessary[3].
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where this compound is handled[1]. Hands should be washed thoroughly after handling[4].
| Hazard Classification (Inferred) | Precautionary Statement Codes (Anticipated) |
| Acute Toxicity, Oral (Category 4) | P264, P270, P301+P317, P330 |
| Skin Irritation (Category 2) | P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation (Category 2A) | P280, P305+P351+P338, P337+P313 |
| Acute Toxicity, Inhalation (Category 4) | P261, P271, P304+P340, P319 |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | P261, P271, P304+P340, P319 |
Table 1: Anticipated Hazard and Precautionary statements for this compound based on structurally similar compounds.
The Disposal Workflow: From Generation to Collection
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA)[5][6]. These regulations mandate a "cradle-to-grave" approach to hazardous waste management[6].
Step 1: Waste Characterization and Segregation
All waste streams containing this compound, including pure compound, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solutions, must be classified as hazardous waste.
Crucially, do not mix this waste with other waste streams. Incompatible chemicals, when mixed, can react violently, emit toxic gases, or create fires[7]. Specifically, store this amine-containing compound away from strong oxidizing agents and acids[7].
Step 2: Container Selection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container[5][7]. Plastic containers are often preferred for their durability[8]. The original container, if in good condition, can be used for waste accumulation[7].
-
Labeling: The EPA requires that each waste container be clearly labeled with the words "Hazardous Waste"[9]. The label must also identify the contents. For mixtures, list all components and their approximate percentages[7].
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA)[7]. This is a designated area at or near the point of waste generation and under the control of laboratory personnel[5][10].
-
Storage: Keep the waste container tightly closed except when adding waste[1][7].
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA[8][10].
-
Time Limits: Once a container is full, it must be moved to a central accumulation area within three days[7]. Partially filled containers can remain in the SAA for up to one year[7].
Step 4: Arranging for Disposal
The final step is to dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor[6][11]. These entities are equipped to transport and manage the waste at a permitted Treatment, Storage, and Disposal Facility (TSDF)[6]. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain [1][11].
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.
-
Don PPE: Before cleanup, equip yourself with the full range of PPE, including respiratory protection if necessary.
-
Contain and Clean: For solid spills, carefully sweep or vacuum the material to avoid generating dust[1]. For liquid spills, use an inert absorbent material like vermiculite or sand[2].
-
Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a labeled hazardous waste container[2].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[2].
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Navigating the Safe Handling of 1,7-Naphthyridin-8-amine: A Guide to Personal Protective Equipment and Operational Protocols
As a cornerstone in medicinal chemistry and drug development, 1,7-Naphthyridin-8-amine and its derivatives are invaluable scaffolds for synthesizing novel therapeutic agents. However, its chemical reactivity and physiological potential necessitate a robust and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. Our objective is to empower researchers, scientists, and drug development professionals with the expertise to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.
Foundational Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazard profile is paramount. While comprehensive toxicological data for this compound may be limited, the Globally Harmonized System (GHS) classifications for this compound and its close analogs provide a clear directive for precautionary measures.[1]
Key Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications identify the primary routes of exposure—ingestion, skin/eye contact, and inhalation—and dictate the necessary barriers to prevent adverse health effects.[2][3] The aromatic amine structure suggests a need for caution, as this class of compounds can have complex physiological effects. Therefore, the following protocols are designed to minimize all potential routes of exposure.
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific experimental context. However, a baseline level of protection is non-negotiable when handling this compound.
Eye and Face Protection: The First Line of Defense
The risk of serious eye irritation (H319) from splashes of solutions or contact with airborne powder is significant.[3]
-
Minimum Requirement: At all times, ANSI Z87.1-compliant chemical splash goggles must be worn.[4] Standard safety glasses with side shields do not provide adequate protection against splashes and are insufficient.[4]
-
Elevated Risk Scenarios: When handling larger quantities, performing reactions that have the potential to splash, or working with the material under pressure or vacuum, a full-face shield must be worn in addition to chemical splash goggles.[5][6] This provides a secondary layer of protection for the eyes and shields the face from direct contact.
Hand Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation (H315) and prevent systemic absorption, appropriate hand protection is critical. No single glove material is impervious to all chemicals, so selection must be based on the specific solvents and reagents being used in conjunction with this compound.
-
General Use: For handling the solid compound or working with dilute solutions, disposable nitrile gloves are a suitable choice, providing good resistance to a range of chemicals and incidental contact.[5][6]
-
Best Practice: Always double-glove when handling this compound. This practice significantly reduces the risk of exposure if the outer glove is compromised.[4]
-
Inspection and Replacement: Before each use, gloves must be inspected for any signs of degradation, punctures, or tears.[4][6] Gloves should be changed immediately upon known or suspected contact with the chemical. Never reuse disposable gloves.
| Glove Type | Recommended Use Case | Key Considerations |
| Nitrile | Handling solids, preparing solutions, incidental contact. | Good general-purpose chemical resistance. Check manufacturer's compatibility charts for specific solvents. |
| Neoprene | Recommended for handling amines and provides broader chemical resistance.[6] | Offers enhanced protection against a variety of solvents and reagents. |
| Butyl Rubber | Use when working with highly aggressive solvents where nitrile or neoprene are unsuitable. | Provides excellent resistance to many organic solvents but may be less dexterous. |
Body Protection: Shielding Against Contamination
Preventing skin contact is a primary goal. Protective clothing serves as a removable barrier between you and the hazardous material.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage.[5][6]
-
Additional Protection: For procedures involving a higher risk of spills, such as transfers of large volumes, a chemical-resistant apron worn over the lab coat is recommended.[6]
-
Apparel and Footwear: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[4][5][7] This prevents exposure from spills that may reach the floor.
Respiratory Protection: Controlling Inhalation Hazards
Given that this compound may cause respiratory irritation (H335), controlling airborne dust and aerosols is crucial.[3][8]
-
Primary Engineering Control: All work that may generate dust, such as weighing, and any procedure involving volatile solutions of the compound must be performed inside a certified chemical fume hood.[7] This is the most effective way to prevent inhalation exposure.
-
When Respirators are Necessary: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[5][9] Use of a respirator necessitates a formal respiratory protection program, including medical evaluation, training, and fit-testing, in compliance with OSHA standards.[5] A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.
Step-by-Step Operational and Disposal Plans
Proper procedure is as critical as proper PPE. The following workflows are designed to integrate safety into every step of the experimental process.
Weighing and Handling the Solid Compound
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles) before entering the designated handling area.
-
Location: Conduct all weighing and transfers within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Manipulation: Use spatulas and other tools carefully to minimize dust generation.[7]
-
Cleanup: After weighing, decontaminate the spatula and the balance area with a suitable solvent (such as 70% ethanol) and wipe clean. Dispose of the wipe as hazardous waste.
-
Storage: Ensure the primary container is tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible substances.[8][10]
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[1]
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess and Ventilate: If safe to do so, ensure the area is well-ventilated. For a large spill, evacuate the lab and contact your institution's environmental health and safety (EHS) office.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including double gloves, goggles, a face shield, and a lab coat. A respirator may be necessary for large spills of fine powder.
-
Containment:
-
Cleanup and Decontamination: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water.[1]
-
Disposal: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in a sealed, clearly labeled hazardous waste container for disposal.[1][2]
Waste Disposal Workflow
Proper segregation and disposal of chemical waste are legally required and essential for safety.
-
Containerization: All waste contaminated with this compound (excess compound, contaminated gloves, wipes, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment.
-
Pickup: Arrange for disposal through your institution's licensed hazardous waste disposal service. Do not pour any waste containing this compound down the drain.[2][8]
PPE Selection and De-Gowning Workflow
The following diagram outlines the logical flow for selecting appropriate PPE and the critical procedure for removing it to prevent cross-contamination.
Caption: PPE selection and removal workflow for this compound.
By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
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Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
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The University of the West Indies, Mona. (n.d.). Safety in Chemical Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
